Dipalmitelaidin
Description
Structure
2D Structure
Properties
IUPAC Name |
[3-[(E)-hexadec-9-enoyl]oxy-2-hydroxypropyl] (E)-hexadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13+,16-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCZIVACHUFMPO-WXUKJITCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C/CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H64O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Dipalmitelaidin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of Dipalmitelaidin, a diacylglycerol of interest in lipid research and various industrial applications.
Chemical Structure and Identification
This compound is a diacylglycerol molecule, specifically a 1,3-diacylglycerol. Its structure consists of a central glycerol backbone to which two molecules of palmitelaidic acid are attached via ester bonds at the sn-1 and sn-3 positions. Palmitelaidic acid is a monounsaturated 16-carbon fatty acid, with the single double bond located at the ninth carbon atom from the carboxyl end, exhibiting a trans configuration.
The IUPAC name for this compound is [3-[(E)-hexadec-9-enoyl]oxy-2-hydroxypropyl] (E)-hexadec-9-enoate[1]. It is also commonly referred to as 1,3-Dipalmitelaidin or 1,3-Dipalmitelaidin(trans-9)(C16:1T)[2].
Below is a diagram illustrating the chemical structure of this compound.
References
Dipalmitelaidin CAS number and molecular weight
An In-depth Technical Guide to Dipalmitelaidin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a diacylglycerol featuring two palmitelaidic acid moieties, is a lipid of interest in biochemical and metabolic research. This document provides a comprehensive overview of its chemical properties, analytical methodologies, and inferred biological activities based on its structural components. While direct experimental data on this compound is limited, this guide synthesizes information on diacylglycerols and trans-fatty acids to postulate its potential roles in cellular signaling and metabolic pathways.
Chemical and Physical Properties
This compound is structurally defined as a glycerol molecule esterified with two palmitelaidic acid chains, which are 16-carbon monounsaturated trans-fatty acids. The most common isomer is 1,3-Dipalmitelaidin.
Table 1: Physicochemical Properties of 1,3-Dipalmitelaidin
| Property | Value | Reference(s) |
| CAS Number | 372490-69-2 | [1] |
| Molecular Formula | C35H64O5 | [1] |
| Molecular Weight | 564.88 g/mol | [1] |
| Synonyms | 1,3-Di(trans-9-hexadecenoyl)glycerol | N/A |
| Purity | >99% (commercially available) | [1] |
| Physical State | Solid at room temperature | N/A |
Experimental Protocols
Synthesis of 1,3-Dipalmitelaidin
The synthesis of 1,3-diacylglycerols like this compound can be achieved through enzymatic esterification, which offers high regioselectivity. The following protocol is a representative method adapted from procedures for synthesizing similar 1,3-diacylglycerols.[1]
Objective: To synthesize 1,3-Dipalmitelaidin via lipase-catalyzed esterification of glycerol with palmitelaidic acid.
Materials:
-
Glycerol
-
Palmitelaidic acid
-
Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)
-
Solvent (e.g., hexane, or solvent-free system)
-
Molecular sieves (for water removal)
-
Silica gel for purification
Procedure:
-
Reaction Setup: In a reaction vessel, combine glycerol and palmitelaidic acid in a 1:2 molar ratio.
-
Enzyme Addition: Add the immobilized lipase, typically at 5-10% of the total substrate weight.
-
Water Removal: Add molecular sieves to the mixture to remove water produced during the esterification, which drives the reaction towards product formation.
-
Incubation: The reaction is carried out at a controlled temperature (e.g., 50-60°C) with constant stirring. The reaction progress is monitored over several hours by analyzing aliquots.
-
Reaction Termination: Once the desired conversion is achieved, the enzyme is removed by filtration.
-
Purification: The product mixture, which may contain unreacted substrates, monoacylglycerols, and triacylglycerols, is purified. This can be achieved by molecular distillation to remove free fatty acids, followed by crystallization or silica gel chromatography to isolate the 1,3-Dipalmitelaidin.
Caption: Enzymatic synthesis of 1,3-Dipalmitelaidin.
Analytical Methods for this compound Isomers
The analysis of diacylglycerol isomers is crucial for quality control and experimental studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose.
Objective: To separate and identify 1,2- and 1,3-Dipalmitelaidin isomers.
Materials:
-
This compound sample
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Organic solvent (e.g., hexane)
-
GC-MS system with a suitable capillary column (e.g., a polar cyanosilicone column)
Procedure:
-
Derivatization: The hydroxyl group of this compound is derivatized to a trimethylsilyl (TMS) ether to increase its volatility for GC analysis. This is achieved by reacting the sample with a silylating agent.
-
GC Separation: The derivatized sample is injected into the GC system. The isomers are separated based on their different boiling points and interactions with the stationary phase of the column.
-
MS Detection and Identification: As the separated isomers elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is used to fragment the molecules. The resulting fragmentation patterns are characteristic of the 1,2- and 1,3-isomers, allowing for their unambiguous identification. Key diagnostic ions can help distinguish between the positional isomers.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Dipalmitelaidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipalmitelaidin, a diacylglycerol, is a lipid molecule of significant interest in various scientific domains, including biochemistry and drug delivery systems. As a diacylglycerol, it is composed of a glycerol backbone with two palmitelaidic acid chains attached through ester linkages. Palmitelaidic acid is a monounsaturated 16-carbon fatty acid. The specific positioning of these fatty acid chains on the glycerol backbone can result in different isomers, with 1,3-dipalmitelaidin and 1,2-dipalmitelaidin being common forms. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an illustrative representation of its role as a second messenger in cellular signaling.
Physical and Chemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in research and development. A summary of its key quantitative data is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C35H64O5 | [1] |
| Molecular Weight | 564.88 g/mol | [1] |
| Physical State | Solid at room temperature | [2] |
| Melting Point | Approximately 50-60 °C | [2] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents such as ethanol and chloroform. | [2] |
| Boiling Point | Data not readily available; likely to decompose at high temperatures. | |
| Density | Data not readily available. |
Chemical Reactivity and Stability
This compound, as a lipid ester, is susceptible to several chemical reactions:
-
Hydrolysis: Under acidic or basic conditions, or catalyzed by lipases, the ester bonds of this compound can be hydrolyzed to yield glycerol and two molecules of palmitelaidic acid.
-
Transesterification: In the presence of an alcohol and a catalyst, this compound can undergo transesterification to produce fatty acid esters and glycerol.
-
Oxidation: The double bonds in the palmitelaidic acid chains are susceptible to oxidation, which can lead to the formation of various degradation products, affecting the stability and purity of the compound.
For optimal stability, this compound should be stored in a cool, dry place, protected from light and oxygen.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of this compound. Below are protocols for determining some of its key physical and chemical properties.
Determination of Melting Point (Capillary Method)
This method is based on observing the temperature at which a column of the solidified lipid in a capillary tube begins to rise when heated in a controlled manner.
Apparatus:
-
Melting point capillary tubes
-
Thermometer (calibrated)
-
Heating bath (e.g., Thiele tube or automated melting point apparatus)
-
Sample pulverizer (if necessary)
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.
-
Record the temperature at which the substance is first observed to melt and the temperature at which it becomes completely liquid. This range is the melting point.
Determination of Solubility
This protocol outlines a general method for determining the solubility of this compound in an organic solvent.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC, GC, or a spectrophotometer after derivatization)
Procedure:
-
Add an excess amount of this compound to a known volume of the chosen solvent (e.g., ethanol) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the sample to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Quantify the concentration of this compound in the supernatant using a suitable analytical method. The solubility is expressed as mass per unit volume (e.g., mg/mL).
Analytical Characterization
A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive characterization of this compound.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for assessing the purity of this compound and for monitoring the progress of its synthesis or reactions. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate this compound from other lipids.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can be used for the quantitative analysis of this compound and its fatty acid components (after derivatization to fatty acid methyl esters for GC).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound, confirming the presence of the glycerol backbone, the ester linkages, and the specific fatty acid chains.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in this compound, such as the C=O stretching of the ester group and the C-H stretching of the alkyl chains.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and can provide information about its fragmentation pattern, aiding in its structural elucidation.
Role in Cellular Signaling
This compound, as a diacylglycerol (DAG), plays a crucial role as a second messenger in various cellular signaling pathways. The canonical pathway involving DAG is the activation of Protein Kinase C (PKC). The following diagram illustrates this fundamental signaling cascade.
Caption: Diacylglycerol (DAG) signaling pathway illustrating the activation of Protein Kinase C (PKC).
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of this compound. The tabulated data, detailed experimental protocols, and the illustrative signaling pathway offer valuable resources for researchers and professionals working with this lipid molecule. Further research into the specific biological activities of this compound isomers and their potential therapeutic applications is warranted.
References
The Solubility of Dipalmitelaidin in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipalmitelaidin, a diacylglycerol, is a lipid of significant interest in various research and development sectors, including pharmaceuticals and material science. Its solubility in organic solvents is a critical parameter for its handling, formulation, and application. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details general experimental protocols for solubility determination, and discusses the factors influencing its solubility. Despite a thorough review of scientific literature, specific quantitative solubility data for this compound in various organic solvents remains largely unpublished. This guide, therefore, focuses on qualitative solubility information and established methodologies for its determination.
Introduction to this compound
This compound, with the chemical formula C35H64O5, is a diglyceride consisting of a glycerol backbone esterified with two palmitelaidic acid molecules. Palmitelaidic acid is the trans isomer of palmitoleic acid, a monounsaturated 16-carbon fatty acid. The physical and chemical properties of this compound, including its solubility, are dictated by its molecular structure, particularly the long hydrocarbon chains of the fatty acids.
Qualitative Solubility of this compound
General scientific literature indicates that this compound is soluble in various organic solvents, a characteristic typical of lipids. It is reported to be soluble in ethanol and chloroform. Conversely, it is sparingly soluble in water due to the hydrophobic nature of its fatty acid chains.
Table 1: Qualitative Solubility of this compound in Select Solvents
| Solvent | Solubility |
| Ethanol | Soluble |
| Chloroform | Soluble |
| Water | Sparingly Soluble |
Note: This table represents qualitative data gathered from general chemical information sources. No quantitative solubility data (e.g., g/100 mL, mg/mL) for this compound in these or other organic solvents has been found in publicly available scientific literature.
Factors Influencing Solubility
The solubility of triglycerides and diglycerides like this compound is influenced by several factors:
-
Solvent Polarity: Lipids are generally soluble in nonpolar or weakly polar organic solvents that can effectively solvate the long hydrocarbon chains. Solvents like chloroform and dichloromethane are effective due to their ability to interact with the nonpolar lipid tails.
-
Temperature: The solubility of solids in liquids generally increases with temperature. For this compound, which is a solid at room temperature, increasing the temperature of the solvent will likely increase its solubility.
-
Fatty Acid Composition: The length and degree of saturation of the fatty acid chains significantly impact solubility. Longer chains and greater saturation tend to decrease solubility in polar solvents.
-
Crystalline Structure: The polymorphic form of the solid lipid can affect its solubility, with more stable crystalline forms generally exhibiting lower solubility.
Experimental Protocols for Solubility Determination
While specific protocols for this compound are not available, the following are established methods for determining the solubility of lipids in organic solvents. These can be adapted for the study of this compound.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility.
Methodology:
-
Saturation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be facilitated by using a shaker or magnetic stirrer in a temperature-controlled environment.
-
Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Solvent Evaporation: A known volume of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under a stream of inert gas or in a vacuum oven at a temperature that does not cause degradation of the solute.
-
Quantification: The container with the dried residue is weighed. The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., g/L or mg/mL).
Spectrophotometric Method
This method is suitable if the solute has a chromophore that absorbs light in the UV-Vis range, or if it can be derivatized to produce a colored compound.
Methodology:
-
Standard Curve: A series of standard solutions of this compound of known concentrations in the chosen solvent are prepared. The absorbance of these standards is measured at a specific wavelength to generate a standard curve (absorbance vs. concentration).
-
Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
-
Dilution: A small, accurately measured volume of the clear saturated solution is diluted with a known volume of the solvent to bring the concentration within the range of the standard curve.
-
Absorbance Measurement: The absorbance of the diluted solution is measured.
-
Concentration Calculation: The concentration of this compound in the diluted sample is determined from the standard curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.
Methodology:
-
Standard Curve: A series of standard solutions of this compound with known concentrations are prepared and injected into the HPLC system to create a standard curve by plotting peak area against concentration. A suitable column (e.g., C18) and mobile phase are chosen.
-
Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
-
Sample Preparation: A filtered aliquot of the saturated solution is appropriately diluted with the mobile phase.
-
HPLC Analysis: The diluted sample is injected into the HPLC system, and the peak area corresponding to this compound is recorded.
-
Solubility Calculation: The concentration of this compound in the diluted sample is determined from the standard curve. The solubility in the original saturated solution is then calculated by accounting for the dilution.
Logical Workflow for Solubility Determination
The process of determining the solubility of this compound in an organic solvent can be visualized as a logical workflow.
Caption: Workflow for determining this compound solubility.
Conclusion
While it is established that this compound is soluble in common organic solvents such as ethanol and chloroform, a critical gap exists in the scientific literature regarding specific quantitative solubility data. This guide provides the foundational knowledge and established experimental protocols necessary for researchers to determine these crucial parameters. The choice of methodology will depend on the available equipment, the required accuracy, and the specific solvent being investigated. The generation of quantitative solubility data for this compound will be invaluable for its future application in drug development and other scientific fields.
The Biological Functions of Dipalmitelaidin in Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipalmitelaidin, a diacylglycerol (DAG) composed of a glycerol backbone esterified to two palmitelaidic acid molecules, is a lipid molecule with potential significance in cellular signaling and metabolism. While direct research on this compound is limited, its structural similarity to other well-characterized diacylglycerols allows for the formulation of strong hypotheses regarding its biological functions. This technical guide synthesizes the current understanding of diacylglycerol biology to infer the likely roles of this compound in cellular processes, with a focus on its potential involvement in Protein Kinase C (PKC) signaling, lipid droplet dynamics, and ferroptosis. This document provides a framework for future research by outlining detailed experimental protocols and potential quantitative parameters for investigation.
Introduction to this compound
This compound (1,2-dipalmitoleoyl-sn-glycerol) is a diacylglycerol containing two 16-carbon monounsaturated fatty acids (palmitelaidic acid, 16:1n-7 trans). As a diacylglycerol, it is a key intermediate in lipid metabolism and a potential second messenger in cellular signaling pathways. Its physical and chemical properties, such as membrane solubility and stereochemistry, are critical determinants of its biological activity.
Hypothesized Biological Functions of this compound
Based on the well-established roles of other diacylglycerols, the following biological functions are hypothesized for this compound.
Activation of Protein Kinase C (PKC) Signaling
Diacylglycerols are the canonical activators of conventional and novel isoforms of Protein Kinase C (PKC).[1][2] Upon binding of an agonist to a G-protein coupled receptor or a receptor tyrosine kinase, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and DAG. DAG remains in the plasma membrane and recruits PKC, leading to its activation and the subsequent phosphorylation of a multitude of downstream protein targets, thereby regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis.[1] It is highly probable that this compound can activate specific PKC isoforms, although the affinity and specificity for each isoform remain to be determined.
Figure 1: Hypothesized this compound-mediated activation of the Protein Kinase C (PKC) signaling pathway.
Regulation of Lipid Droplet Dynamics
Diacylglycerols are the immediate precursors for the synthesis of triacylglycerols (TAGs), the primary component of lipid droplets.[3] The final step in TAG synthesis is catalyzed by diacylglycerol acyltransferases (DGATs), which esterify a fatty acyl-CoA to a DAG molecule.[3] Therefore, an increase in the cellular concentration of this compound could be expected to drive the synthesis of TAGs and promote the formation and growth of lipid droplets. Lipid droplets are dynamic organelles that play a central role in energy storage, lipid homeostasis, and protecting cells from lipotoxicity.
Potential Involvement in Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The presence of polyunsaturated fatty acids in membrane phospholipids is a key determinant of cellular susceptibility to ferroptosis. While palmitelaidic acid is a monounsaturated fatty acid, its incorporation into cellular lipids could potentially alter membrane fluidity and the overall lipidomic profile, which may in turn influence the susceptibility of cells to ferroptotic stimuli. Some studies have suggested that specific dietary fatty acids can trigger ferroptosis. The role of this compound in this process is an area for future investigation.
Quantitative Data (Illustrative)
Due to the limited direct research on this compound, the following tables present hypothetical quantitative data based on typical values observed for other diacylglycerols. These tables are for illustrative purposes to guide future experimental design.
Table 1: Hypothetical Binding Affinities of this compound for PKC Isoforms (Disclaimer: Data are illustrative and not based on direct experimental measurements for this compound.)
| PKC Isoform | Binding Constant (Kd) (nM) |
| PKCα | 50 - 200 |
| PKCβI | 30 - 150 |
| PKCγ | 70 - 250 |
| PKCδ | 100 - 400 |
| PKCε | 80 - 300 |
Table 2: Illustrative Effects of this compound on Cellular Processes (Disclaimer: Data are illustrative and not based on direct experimental measurements for this compound.)
| Cellular Process | Parameter | Illustrative Value (at 10 µM this compound) |
| Lipid Droplet Formation | % Increase in Lipid Droplet Area | 150% ± 20% |
| Triacylglycerol Synthesis | Fold Increase in TAG levels | 2.5 ± 0.5 |
| Ferroptosis (in presence of RSL3) | % Decrease in Cell Viability | 30% ± 10% |
Experimental Protocols
The following protocols are adapted from established methods for studying diacylglycerols and can be applied to investigate the biological functions of this compound.
Quantification of Cellular this compound Levels
This protocol describes a method for the quantitative analysis of cellular diacylglycerol content using a diacylglycerol kinase assay.
Materials:
-
Cells of interest
-
This compound standard
-
Lipid extraction solvents (chloroform, methanol, 0.9% NaCl)
-
Solubilizing buffer (7.5% w/v octyl-β-D-glucoside, 5 mM cardiolipin in 1 mM DETAPAC, pH 7.0)
-
2x Reaction buffer
-
100 mM DTT
-
E. coli DAG kinase
-
[γ-32P]ATP or [γ-33P]ATP
-
TLC plates and developing solvents (chloroform/methanol/acetic acid)
-
Phosphorimager
Procedure:
-
Culture and treat cells with the desired stimuli.
-
Terminate the experiment by washing cells with ice-cold PBS.
-
Extract total lipids using the Bligh and Dyer method (chloroform:methanol:water).
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in solubilizing buffer and vortex vigorously.
-
Incubate at room temperature for 10 minutes, then place on ice.
-
Add 2x reaction buffer, DTT, and E. coli DAG kinase to the samples on ice.
-
Initiate the reaction by adding [γ-32P]ATP and incubate at 25°C for 30 minutes.
-
Stop the reaction by adding methanol and re-extract the lipids.
-
Spot the lipid extracts on a TLC plate and develop the plate.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the radiolabeled phosphatidic acid (derived from this compound) using a phosphorimager and compare to a standard curve generated with known amounts of this compound.
In Vitro Protein Kinase C Activity Assay
This protocol measures the ability of this compound to activate a specific PKC isoform in vitro.
Materials:
-
Recombinant human PKC isoform (e.g., PKCα)
-
This compound
-
Phosphatidylserine (PS)
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-32P]ATP
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare lipid vesicles containing PS and varying concentrations of this compound by sonication.
-
In a microcentrifuge tube, combine the kinase reaction buffer, recombinant PKC isoform, and the prepared lipid vesicles.
-
Add the PKC substrate peptide.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the specific activity of the PKC isoform in the presence of different concentrations of this compound.
Cell-Based Assay for Lipid Droplet Formation
This protocol uses fluorescence microscopy to quantify the effect of this compound on lipid droplet formation in cultured cells.
Materials:
-
Cultured cells (e.g., HepG2, 3T3-L1)
-
This compound
-
Bodipy 493/503 or Nile Red stain
-
Formaldehyde for cell fixation
-
DAPI for nuclear staining
-
Fluorescence microscope with image analysis software
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 6-24 hours).
-
Wash the cells with PBS and fix with 4% formaldehyde.
-
Stain the cells with Bodipy 493/503 (for lipid droplets) and DAPI (for nuclei).
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Use image analysis software to quantify the number and total area of lipid droplets per cell.
Experimental and Logical Workflow Visualizations
Figure 2: General experimental workflow for investigating the cellular effects of this compound.
Figure 3: Logical relationships between the hypothesized biological functions of this compound.
Conclusion and Future Directions
This compound is a diacylglycerol with the potential to be a significant player in cellular signaling and lipid metabolism. Based on its molecular structure, it is strongly hypothesized to function as an activator of Protein Kinase C, a modulator of lipid droplet dynamics, and may have a role in regulating ferroptosis. The lack of direct experimental evidence for these functions underscores the need for further research. The experimental protocols and illustrative data provided in this guide offer a roadmap for researchers to systematically investigate the biological roles of this compound. Elucidating the specific cellular effects of this compound will contribute to a more comprehensive understanding of lipid-mediated cellular regulation and may reveal novel targets for therapeutic intervention in diseases characterized by dysregulated signaling and metabolism.
References
- 1. Protein kinase C activation: isozyme-specific effects on metabolism and cardiovascular complications in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase C activation and its pharmacological inhibition in vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamics and functions of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
Dipalmitelaidin: An In-depth Technical Guide on its Presumed Role in Lipid Metabolism Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipalmitelaidin, a diacylglycerol containing two trans-monounsaturated fatty acid molecules, is structurally positioned at a key junction in lipid metabolism. While direct experimental evidence on the metabolic fate and specific biological activities of this compound is currently limited, this technical guide synthesizes the expected metabolic pathways and regulatory roles based on our understanding of its constituent fatty acid, palmitelaidic acid, and the broader knowledge of diacylglycerol and trans fatty acid metabolism. This document outlines the presumed digestion, absorption, and cellular processing of this compound, and explores its potential interactions with key regulatory proteins in lipid homeostasis, such as nuclear receptors and enzymes. Generalized experimental protocols for investigating the metabolic effects of lipids are provided to facilitate future research in this area. This guide aims to provide a foundational understanding for researchers and professionals in drug development, highlighting the current knowledge gaps and suggesting avenues for future investigation into the precise role of this compound in metabolic health and disease.
Introduction
Lipid metabolism encompasses a complex network of biochemical pathways that are fundamental to cellular function, energy storage, and signaling. Diacylglycerols (DAGs) are pivotal intermediates in these pathways, serving as precursors for the synthesis of triglycerides and phospholipids, and also functioning as second messengers in various signaling cascades. This compound is a specific diacylglycerol composed of a glycerol backbone esterified with two molecules of palmitelaidic acid.
Palmitelaidic acid is the trans isomer of palmitoleic acid, a 16-carbon monounsaturated fatty acid (16:1n-7). The presence of the trans double bond is of particular interest, as dietary trans fatty acids (TFAs) have been extensively studied for their impact on lipid metabolism and their association with adverse cardiovascular outcomes. While much of the research on TFAs has focused on elaidic acid (the trans isomer of oleic acid), the metabolic consequences of incorporating palmitelaidic acid into diacylglycerols are not well-characterized.
This technical guide aims to provide a comprehensive overview of the anticipated role of this compound in lipid metabolism. Given the scarcity of direct research on this specific molecule, this document will extrapolate from the known metabolism of its constituent fatty acid and the general principles governing diacylglycerol and trans fatty acid physiology. We will explore its expected journey from dietary intake to its incorporation into cellular lipids and its potential influence on key metabolic regulatory pathways. Furthermore, this guide provides generalized experimental protocols to encourage and facilitate future research to elucidate the specific effects of this compound.
Physicochemical Properties and Synthesis
This compound is a lipid molecule that is solid at room temperature. Its solubility is low in water but high in organic solvents such as ethanol and chloroform.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C35H64O5 | |
| Molecular Weight | 564.9 g/mol | |
| Physical State | Solid at room temperature | |
| Melting Point | Approximately 50-60°C | [1] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, chloroform) | [1] |
| IUPAC Name | [3-[(E)-hexadec-9-enoyl]oxy-2-hydroxypropyl] (E)-hexadec-9-enoate |
The primary method for synthesizing this compound is through the esterification of glycerol with palmitelaidic acid. This reaction can be catalyzed by acids or, more commonly, by lipases to ensure specificity. Industrial synthesis may employ heteropolyacids or sulfated zirconia as catalysts, though these can require high temperatures that risk isomerization to the cis form.
Metabolic Pathways
The metabolic journey of this compound is expected to begin with its digestion and absorption in the gastrointestinal tract, followed by its distribution and metabolism within various tissues.
Digestion, Absorption, and Cellular Uptake
Dietary triglycerides and diglycerides undergo hydrolysis in the lumen of the small intestine, a process primarily mediated by pancreatic lipase. It is anticipated that this compound is hydrolyzed by lipases to yield two molecules of palmitelaidic acid and one molecule of monoacylglycerol. These products are then absorbed by enterocytes.
Within the enterocytes, the absorbed fatty acids and monoacylglycerols are re-esterified to form triglycerides, which are then packaged into chylomicrons. These lipoprotein particles are secreted into the lymphatic system and subsequently enter the bloodstream. In the circulation, lipoprotein lipase (LPL), located on the surface of endothelial cells in peripheral tissues such as adipose tissue and muscle, hydrolyzes the triglycerides within chylomicrons, releasing fatty acids for uptake by these tissues. Palmitelaidic acid released from this compound would thus be available for cellular uptake.
Intracellular Metabolism of this compound and Palmitelaidic Acid
Once inside the cell, palmitelaidic acid can be activated to its coenzyme A (CoA) derivative, palmitelaidoyl-CoA. From this point, it can enter several metabolic pathways:
-
Incorporation into Complex Lipids: Palmitelaidoyl-CoA can be used for the synthesis of various lipids. As a diacylglycerol, this compound itself is an intermediate in the synthesis of triglycerides and phospholipids. Palmitelaidic acid can be incorporated into cellular lipids, including phospholipids of cell membranes, which can alter membrane fluidity and function.[2]
-
Energy Production through β-Oxidation: Palmitelaidoyl-CoA can be transported into the mitochondria for β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. However, studies on other fatty acids suggest that the rate of oxidation can be influenced by saturation and isomeric form. For instance, oleic acid (the cis-isomer of a C18 fatty acid) is oxidized more rapidly than palmitic acid (a saturated C16 fatty acid).[2][3] It is plausible that palmitelaidic acid may also have a distinct oxidation rate compared to its cis- and saturated counterparts.
The central role of diacylglycerol (DAG), such as this compound, as an intermediate in lipid synthesis is depicted in the following pathway:
References
Dipalmitelaidin: A Technical Guide to Its Natural Sources, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipalmitelaidin, a diacylglycerol composed of a glycerol backbone esterified with two palmitelaidic acid molecules, is a lipid of interest for various research applications. This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources, chemical and enzymatic synthesis, and analytical methodologies. Due to a scarcity of direct research on this compound, this guide extrapolates information from established principles of lipid science and data on its constituent fatty acid, palmitelaidic acid, to provide a foundational understanding for researchers. This document outlines plausible, detailed protocols for its synthesis and isolation, alongside diagrams of relevant biochemical pathways and experimental workflows.
Natural Sources and Biosynthesis
Direct evidence quantifying this compound in natural sources is currently limited in publicly available scientific literature. However, the presence of its constituent fatty acid, trans-palmitoleic acid (palmitelaidic acid), suggests its potential, albeit likely low-level, occurrence in various organisms.
Trans-palmitoleic acid is a naturally occurring trans fatty acid found in dairy products and the meat of ruminant animals.[1][2][3] It is primarily derived from the enzymatic processing of vaccenic acid by intestinal bacteria in these animals.[1] Additionally, palmitoleic acid, in its more common cis isomer, is found in sources like macadamia nuts and sea buckthorn oil.[4] It is plausible that this compound may be present in trace amounts in the adipose tissue and milk fat of ruminants, as well as in microorganisms that produce trans fatty acids.
Biosynthesis of Diacylglycerols
Diacylglycerols (DAGs) are key intermediates in lipid metabolism, primarily synthesized via the Kennedy pathway. This pathway involves the sequential acylation of a glycerol-3-phosphate backbone. While a specific pathway for this compound has not been elucidated, a generalized pathway for the biosynthesis of an unsaturated diacylglycerol is presented below. In this hypothetical pathway for this compound, two molecules of palmitelaidoyl-CoA would be utilized by the acyltransferases.
Caption: Generalized Kennedy Pathway for Diacylglycerol Biosynthesis.
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and enzymatic methods, primarily involving the esterification of glycerol with palmitelaidic acid.
Chemical Synthesis: Acid-Catalyzed Esterification
Acid-catalyzed esterification is a common method for synthesizing diacylglycerols. This method is generally non-regiospecific, leading to a mixture of 1,2- and 1,3-Dipalmitelaidin isomers.
Table 1: Summary of Acid-Catalyzed Synthesis Parameters
| Parameter | Value/Condition |
| Reactants | Glycerol, Palmitelaidic Acid |
| Molar Ratio (Glycerol:Fatty Acid) | 1:2 to 1:3 |
| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid |
| Catalyst Loading | 1-5% (w/w of reactants) |
| Solvent | Toluene, Hexane (or solvent-free) |
| Reaction Temperature | 120-180 °C |
| Reaction Time | 4-24 hours |
| Byproduct Removal | Dean-Stark trap or vacuum to remove water |
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser.
-
Charging Reactants: The flask is charged with glycerol (1 molar equivalent) and palmitelaidic acid (2.2 molar equivalents). Toluene is added as a solvent to aid in azeotropic water removal.
-
Catalyst Addition: Concentrated sulfuric acid (e.g., 2% w/w of total reactants) is carefully added to the mixture.
-
Reaction: The mixture is heated to reflux (approximately 140-160°C) with vigorous stirring. The reaction progress is monitored by observing the amount of water collected in the Dean-Stark trap.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product, a mixture of mono-, di-, and triglycerides, is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the diacylglycerol fraction.
Caption: Acid-Catalyzed Synthesis Workflow.
Enzymatic Synthesis: Lipase-Catalyzed Esterification
Enzymatic synthesis offers a milder and more specific alternative, often allowing for regioselective production of 1,3-Dipalmitelaidin when using a 1,3-specific lipase.
Table 2: Summary of Enzymatic Synthesis Parameters
| Parameter | Value/Condition |
| Reactants | Glycerol, Palmitelaidic Acid |
| Molar Ratio (Glycerol:Fatty Acid) | 1:2 to 1:5 |
| Enzyme | Immobilized Lipase (e.g., Novozym 435, Lipozyme RM IM) |
| Enzyme Loading | 5-15% (w/w of substrates) |
| Solvent | Solvent-free or organic solvent (e.g., tert-butanol, hexane) |
| Reaction Temperature | 40-70 °C |
| Reaction Time | 8-48 hours |
| Byproduct Removal | Vacuum |
-
Substrate Preparation: Glycerol (1 molar equivalent) and palmitelaidic acid (2.5 molar equivalents) are mixed in a round-bottom flask. If a solvent is used, it is added at this stage.
-
Enzyme Addition: Immobilized lipase (e.g., 10% w/w of substrates) is added to the mixture.
-
Reaction Conditions: The flask is placed in a temperature-controlled shaker incubator (e.g., 60°C, 200 rpm). A vacuum is applied to remove the water produced during the esterification, driving the reaction towards product formation.
-
Monitoring: The reaction is monitored by taking aliquots at regular intervals and analyzing the composition by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Enzyme Removal: Upon completion, the immobilized enzyme is removed by filtration. The enzyme can often be washed and reused.
-
Purification: The product mixture is purified using column chromatography or molecular distillation to isolate the this compound.
Caption: Enzymatic Synthesis Workflow.
Isolation and Purification from Natural Sources
While no specific protocol for this compound exists due to the lack of identified rich natural sources, a general procedure for the isolation of diacylglycerols from a lipid-rich matrix can be adapted.
-
Lipid Extraction: The biological sample (e.g., adipose tissue, milk fat) is homogenized and subjected to lipid extraction using the Folch or Bligh-Dyer method. This involves a chloroform:methanol:water solvent system to partition the lipids into an organic phase.
-
Fractionation: The total lipid extract is then fractionated to separate different lipid classes. This is typically achieved using solid-phase extraction (SPE) with a silica-based sorbent. A non-polar solvent (e.g., hexane) is used to elute neutral lipids like triacylglycerols, followed by a more polar solvent (e.g., a mixture of hexane and diethyl ether) to elute the diacylglycerol fraction.
-
Purification: The diacylglycerol fraction is further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) on a silica column to isolate the specific diacylglycerol of interest.
Analytical Methods
The characterization and quantification of this compound, including the differentiation of its 1,2- and 1,3-isomers, can be accomplished using chromatographic techniques coupled with mass spectrometry.
Table 3: Analytical Techniques for this compound Analysis
| Technique | Description | Key Information Provided |
| GC-MS | Gas Chromatography-Mass Spectrometry. Requires derivatization (e.g., silylation) to increase volatility. | Separation of different diacylglycerol species based on their fatty acid composition and chain length. Mass spectra provide structural information for identification, including differentiation of 1,2- and 1,3-isomers based on characteristic fragment ions. |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. Does not typically require derivatization. | Separation of diacylglycerol species, often by reversed-phase chromatography. Tandem mass spectrometry provides detailed structural information and allows for sensitive quantification using multiple reaction monitoring (MRM). |
-
Derivatization: The purified diacylglycerol sample is derivatized with a silylating agent (e.g., BSTFA) to form trimethylsilyl (TMS) ethers.
-
Injection: The derivatized sample is injected into the GC-MS system.
-
Separation: A capillary column with a non-polar stationary phase is used to separate the diacylglycerol isomers.
-
Detection and Identification: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectra are analyzed for characteristic fragment ions that allow for the identification of the fatty acid composition and the positional isomers.
-
Sample Preparation: The lipid extract or purified diacylglycerol fraction is dissolved in an appropriate solvent (e.g., isopropanol/acetonitrile).
-
Chromatography: The sample is injected onto a reversed-phase HPLC column (e.g., C18) and eluted with a gradient of mobile phases (e.g., acetonitrile/water and isopropanol).
-
Mass Spectrometry: The eluent is introduced into the mass spectrometer, typically using electrospray ionization (ESI).
-
Quantification: For targeted quantification, the mass spectrometer is operated in MRM mode, monitoring specific precursor-to-product ion transitions for this compound.
Conclusion
This compound remains a lipid with limited direct characterization in the scientific literature. This guide provides a framework for its study, based on established methodologies for similar diacylglycerols. The provided protocols for synthesis and analysis are robust starting points for researchers. Future lipidomics studies on ruminant-derived products and certain microorganisms may reveal natural sources of this compound, which would open new avenues for its isolation and biological investigation. The continued development of advanced analytical techniques will undoubtedly aid in the future identification and quantification of this and other rare lipid species.
References
- 1. researchgate.net [researchgate.net]
- 2. Trans-Palmitoleic Acid, Metabolic Risk Factors, and New-Onset Diabetes in US Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of trans-palmitoleic acid on cell viability and sirtuin 1 gene expression in hepatocytes and the activity of peroxisome-proliferator-activated receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitoleic Acid | Rupa Health [rupahealth.com]
An In-depth Technical Guide on the Postulated Mechanism of Action of Dipalmitelaidin in Cell Membranes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Dipalmitelaidin" is not found in the current scientific literature. This guide is based on the hypothesis that "this compound" is a phospholipid, likely a phosphatidylcholine or phosphatidylethanolamine, containing two palmitelaidic acid acyl chains. Palmitelaidic acid is the trans isomer of the monounsaturated fatty acid palmitoleic acid. Therefore, this document extrapolates from established knowledge of the biophysical effects of phospholipids containing trans-monounsaturated fatty acids, such as those with elaidic acid, on cell membranes.
Introduction: The Biophysical Impact of trans-Fatty Acid-Containing Phospholipids on Cellular Membranes
The incorporation of trans-fatty acids into membrane phospholipids significantly alters the physical and biological properties of cellular membranes. Unlike their cis-isomers, which introduce a pronounced kink in the acyl chain, the trans double bond results in a more linear, rigid structure that is geometrically similar to that of saturated fatty acids.[1][2] This structural difference has profound implications for membrane fluidity, lipid packing, the formation of specialized microdomains, and, consequently, cellular signaling.
When integrated into the phospholipid bilayer, "this compound" is postulated to decrease membrane fluidity.[2][3] The straighter acyl chains of the palmitelaidoyl groups would allow for tighter packing of phospholipids, leading to a more ordered, gel-like membrane state compared to membranes rich in cis-unsaturated phospholipids.[1] This alteration in the fundamental property of the cell membrane can have cascading effects on the function of embedded proteins and the lateral organization of lipids.
Core Mechanism of Action: Alteration of Membrane Fluidity and Lipid Raft Organization
The primary mechanism of action of this compound is predicted to be its influence on the structural organization of the cell membrane, specifically by decreasing fluidity and promoting the formation and stabilization of lipid rafts.
Impact on Membrane Fluidity
The presence of trans double bonds in the acyl chains of this compound leads to a higher melting temperature (Tm) for the phospholipid compared to its cis-unsaturated counterpart. This results in a less fluid membrane at physiological temperatures. Saturated and trans-unsaturated fatty acids pack more tightly together, increasing the van der Waals interactions between adjacent acyl chains and reducing their lateral mobility.
Promotion of Lipid Raft Formation
Lipid rafts are dynamic, ordered microdomains within the plasma membrane enriched in cholesterol, sphingolipids, and saturated phospholipids. These platforms are crucial for the spatial organization of signaling molecules. Due to their structural similarity to saturated lipids, phospholipids containing trans-fatty acids, such as this compound, are thought to preferentially partition into these ordered domains.
Studies on phospholipids containing elaidic acid have shown that they can form cholesterol-rich lateral domains. The incorporation of this compound into membranes is hypothesized to stabilize and potentially enlarge lipid rafts. This can alter the localization and interaction of raft-associated proteins, thereby modulating their activity.
Quantitative Data on the Effects of trans-Fatty Acid-Containing Phospholipids
The following table summarizes quantitative findings from studies on phospholipids containing trans-fatty acids, which serve as a proxy for the expected effects of this compound.
| Parameter Measured | Lipid Composition | Quantitative Effect | Reference |
| Cholesterol Affinity | trans-fatty acid-containing phospholipids vs. cis-analogs | 40-80% higher affinity for cholesterol | |
| Lamellar-to-Hexagonal Transition Temperature | Phosphatidylethanolamine with elaidic acid vs. oleic acid | Elaidic acid did not markedly alter the transition temperature, unlike oleic acid which reduced it by up to 20-23°C. | |
| Membrane Fluidity | Phosphatidylcholines with trans-fatty acids vs. cis-fatty acids | trans-fatty acids produce membrane properties more similar to saturated chains, with decreased fluidity compared to cis-isomers. |
Impact on Cellular Signaling Pathways
By altering the membrane's physical properties and the organization of lipid rafts, this compound is postulated to influence several key signaling pathways.
Inflammatory Signaling
The integrity of lipid rafts is crucial for the assembly of signaling complexes. For instance, Toll-like receptor 4 (TLR4) signaling has been shown to be dependent on its localization to lipid rafts. By stabilizing these platforms, this compound could enhance TLR4-mediated inflammatory signaling, leading to the activation of downstream pathways such as NF-κB and ERK1/2.
Caption: this compound's effect on inflammatory signaling pathways.
Apoptosis Signaling
Trans-fatty acids have been shown to enhance apoptosis by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway. This process can be initiated by extracellular ATP binding to the P2X7 receptor, leading to the generation of reactive oxygen species (ROS) and subsequent activation of ASK1. The altered membrane environment created by this compound may facilitate the assembly or enhance the activity of these signaling components.
Caption: Postulated role of this compound in apoptosis signaling.
TGF-β Signaling
The incorporation of trans-fatty acids into membrane phospholipids can lead to the stabilization of lipid rafts, which in turn facilitates the accumulation of TGF-β receptors (TβR-I and TβR-II) within these microdomains. This sequestration can paradoxically lead to attenuated Smad2-dependent signaling and increased receptor internalization and degradation.
Caption: this compound's potential impact on TGF-β signaling.
Experimental Protocols
The investigation of the effects of lipids like this compound on cell membranes involves a variety of biophysical and cell biology techniques.
Measurement of Membrane Fluidity using Fluorescence Anisotropy
This technique assesses the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in fluidity restricts the probe's movement, leading to higher anisotropy.
Protocol:
-
Cell Culture and Treatment: Culture cells of interest (e.g., endothelial cells, macrophages) to 80-90% confluency. Treat cells with varying concentrations of this compound (solubilized with a carrier like BSA) for a specified duration (e.g., 24-48 hours).
-
Labeling with Fluorescent Probe: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (DPH) at a final concentration of 2 µM for 45 minutes at 37°C.
-
Cell Harvesting and Lysis: Wash the cells to remove excess probe. Harvest the cells by scraping and resuspend in PBS. Lyse the cells by sonication.
-
Fluorescence Anisotropy Measurement: Measure the fluorescence anisotropy of the DPH-labeled cell membranes using a fluorometer equipped with polarizers. Excitation is typically at 360 nm and emission at 430 nm.
-
Data Analysis: Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor.
Caption: Workflow for measuring membrane fluidity.
Isolation and Analysis of Lipid Rafts
This protocol involves the use of non-ionic detergents at low temperatures to solubilize the non-raft portions of the membrane, allowing for the isolation of the detergent-resistant membranes (DRMs), which are enriched in lipid rafts.
Protocol:
-
Cell Culture and Treatment: Grow and treat cells with this compound as described in section 5.1.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing 1% Triton X-100 for 30 minutes on ice.
-
Sucrose Density Gradient Ultracentrifugation: Mix the cell lysate with an equal volume of 80% sucrose to achieve a final concentration of 40% sucrose. Place this mixture at the bottom of an ultracentrifuge tube. Overlay with a discontinuous sucrose gradient (e.g., 30% and 5% sucrose layers).
-
Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.
-
Fraction Collection: Carefully collect fractions from the top of the gradient. Lipid rafts will float to the interface between the 5% and 30% sucrose layers due to their low buoyant density.
-
Analysis of Fractions: Analyze the protein and lipid content of each fraction. Western blotting can be used to detect the presence of raft-marker proteins (e.g., flotillin, caveolin) and non-raft markers (e.g., transferrin receptor).
Caption: Workflow for lipid raft isolation and analysis.
Conclusion and Future Directions
The hypothetical molecule this compound, as a phospholipid containing two trans-monounsaturated fatty acyl chains, is predicted to exert significant effects on the biophysical properties of cell membranes. By decreasing membrane fluidity and promoting the formation and stability of lipid rafts, it can modulate the activity of a variety of membrane-associated proteins and signaling pathways. The downstream consequences include alterations in inflammatory responses, apoptosis, and growth factor signaling, which are consistent with the known health effects of diets high in trans-fatty acids.
Future research should focus on synthesizing this compound and directly testing its effects in model membranes and cellular systems. Advanced microscopy techniques, such as super-resolution imaging and fluorescence correlation spectroscopy, could provide more detailed insights into its influence on the dynamics and organization of lipid rafts in living cells. Furthermore, lipidomic and proteomic analyses of cells treated with this compound would offer a comprehensive view of the cellular response to its incorporation into membranes.
References
Dipalmitelaidin as a Biomarker in Metabolic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic diseases, including type 2 diabetes (T2D) and non-alcoholic fatty liver disease (NAFLD), represent a significant global health challenge. The identification of reliable biomarkers is crucial for early diagnosis, patient stratification, and the development of targeted therapies. Diacylglycerols (DAGs) have emerged as a class of lipid molecules implicated in the pathogenesis of insulin resistance, a key feature of metabolic syndrome. This technical guide focuses on dipalmitelaidin, a specific diacylglycerol, as a potential biomarker in this context. While direct evidence linking this compound to metabolic diseases is currently limited in the available scientific literature, this document provides a comprehensive overview of the role of diacylglycerols in metabolic dysfunction, details relevant experimental protocols for their analysis, and outlines the key signaling pathways involved. This information serves as a foundational resource for researchers aiming to investigate the potential of this compound and other specific DAG isomers as biomarkers and therapeutic targets in metabolic diseases.
Introduction: The Role of Diacylglycerols in Metabolic Disease
Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. A key underlying factor in metabolic syndrome is insulin resistance, a state where cells in muscles, fat, and the liver don't respond well to insulin and can't easily take up glucose from the blood.
Recent research has highlighted the role of specific lipid molecules in the development of insulin resistance. Among these, diacylglycerols (DAGs) have garnered significant attention. DAGs are lipids composed of a glycerol backbone with two fatty acid chains. They are important intermediates in lipid metabolism and also function as signaling molecules. An accumulation of DAGs within cells, particularly in the liver and skeletal muscle, has been shown to activate certain protein kinase C (PKC) isoforms. This activation can interfere with the insulin signaling cascade, leading to impaired glucose uptake and utilization, thus contributing to insulin resistance.
This compound is a specific diacylglycerol containing two palmitelaidic acid molecules. While its direct role as a biomarker for metabolic diseases is not yet established in the literature, its membership in the diacylglycerol family makes it a molecule of interest for further investigation.
Quantitative Data on Diacylglycerols in Metabolic Diseases
While specific quantitative data for this compound in metabolic diseases is not available in the reviewed literature, studies have consistently shown an increase in the total diacylglycerol content in tissues of individuals with insulin resistance and NAFLD.
Table 1: General Diacylglycerol Levels in Metabolic Disease States
| Condition | Tissue | Observation | Fold Change (Approximate) |
| Obesity and Insulin Resistance | Liver | Increased total diacylglycerol content | 9-fold increase in obese db/db mice compared to lean controls[1][2] |
| Non-alcoholic Fatty Liver Disease (NAFLD) | Liver | Correlation between intrahepatic triglyceride and diacylglycerol content | - |
| High-Fat Diet-Induced Insulin Resistance | Skeletal Muscle | Transient increase in total and cytosolic diacylglycerol content | - |
Note: This table summarizes general findings for the diacylglycerol class. Data specific to this compound is not currently available.
Experimental Protocols for Diacylglycerol Analysis
The quantification of specific diacylglycerol isomers like this compound in biological samples is challenging due to their low abundance and the presence of numerous other lipid species. Mass spectrometry-based lipidomics is the primary analytical approach.
Sample Preparation and Lipid Extraction
-
Sample Collection: Plasma or tissue biopsy samples should be collected and immediately frozen at -80°C to prevent lipid degradation.
-
Lipid Extraction: A common method for extracting lipids from biological samples is the Folch or Bligh-Dyer method, which uses a chloroform/methanol solvent system.
-
Homogenize the tissue sample in a chloroform/methanol mixture.
-
Add water to induce phase separation.
-
The lower organic phase, containing the lipids, is collected.
-
The solvent is evaporated under a stream of nitrogen.
-
The dried lipid extract is reconstituted in an appropriate solvent for mass spectrometry analysis.
-
Derivatization for Enhanced Mass Spectrometry Detection
Due to the low ionization efficiency of native DAGs, derivatization is often employed to improve sensitivity.
-
Principle: A chemical tag with a permanent positive charge is attached to the DAG molecule. This enhances the signal intensity in electrospray ionization mass spectrometry (ESI-MS).
-
Reagent Example: N-chlorobetainyl chloride can be used to introduce a quaternary ammonium cation to the DAG molecule.[2]
-
Protocol Outline:
-
Dissolve the dried lipid extract in a suitable solvent.
-
Add the derivatization reagent and an appropriate catalyst.
-
Incubate the reaction mixture.
-
Quench the reaction and purify the derivatized DAGs if necessary.
-
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, coupled with a liquid chromatography (LC) system is typically used.
-
Chromatographic Separation: Reversed-phase liquid chromatography is often used to separate different lipid classes and isomers.
-
Mass Spectrometry Method:
-
Full Scan MS: To obtain an overview of all ions present in the sample.
-
Tandem MS (MS/MS): To identify and quantify specific DAG molecules. This involves selecting the precursor ion (the derivatized this compound) and fragmenting it to produce characteristic product ions.
-
-
Quantification: Quantification is typically achieved by comparing the peak area of the target analyte to that of a known amount of an internal standard (a structurally similar lipid that is not naturally present in the sample).
Signaling Pathways
The accumulation of intracellular diacylglycerols is a key step in the proposed mechanism of lipid-induced insulin resistance. The primary signaling pathway implicated involves the activation of novel protein kinase C (nPKC) isoforms.
Pathway Description:
-
Increased Fatty Acid Influx: An excess of free fatty acids, either from a high-fat diet or from release from adipose tissue, enters cells like hepatocytes and myocytes.
-
Diacylglycerol Accumulation: The increased intracellular fatty acids lead to an accumulation of diacylglycerols.
-
PKC Activation: The elevated DAG levels activate specific isoforms of protein kinase C. In the liver, PKCε is primarily implicated, while in skeletal muscle, PKCθ is the key isoform.[3][4]
-
Inhibition of Insulin Signaling: Activated PKC isoforms phosphorylate the insulin receptor substrate (IRS) proteins on serine/threonine residues. This phosphorylation prevents the normal tyrosine phosphorylation of IRS by the insulin receptor, which is a critical step in insulin signaling.
-
Downstream Effects: The inhibition of IRS phosphorylation leads to reduced activity of phosphatidylinositol 3-kinase (PI3K), which in turn impairs the translocation of the glucose transporter GLUT4 to the cell membrane.
-
Insulin Resistance: The reduced presence of GLUT4 on the cell surface results in decreased glucose uptake by the cell, a hallmark of insulin resistance.
Conclusion and Future Directions
While this compound as a specific biomarker for metabolic diseases remains to be conclusively established, the broader class of diacylglycerols shows significant promise in this area. The accumulation of DAGs in key metabolic tissues is strongly linked to the development of insulin resistance. The experimental protocols and signaling pathways outlined in this guide provide a framework for researchers to further investigate the role of specific DAG isomers, including this compound.
Future research should focus on:
-
Developing and validating highly specific and sensitive mass spectrometry-based methods for the quantification of this compound and other DAG isomers in human plasma and tissues.
-
Conducting large-scale clinical lipidomics studies to determine the correlation between plasma and tissue levels of this compound and the presence and severity of metabolic diseases.
-
Investigating the specific cellular effects of this compound to understand if it has unique signaling properties compared to other DAGs.
-
Exploring the potential of targeting enzymes involved in this compound metabolism as a therapeutic strategy for metabolic diseases.
By addressing these research questions, the scientific community can elucidate the precise role of this compound in metabolic diseases and potentially unlock new avenues for diagnosis and treatment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of diacylglycerols and ceramides in hepatic insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diacylglycerol-mediated insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Dipalmitelaidin and its Structural Analogues: A Technical Guide for Researchers
An In-depth Examination of the Synthesis, Biological Activity, and Signaling Pathways of Dipalmitoyl-Containing Lipids
This technical guide provides a comprehensive overview of dipalmitelaidin and its key structural analogue, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE), catering to researchers, scientists, and professionals in drug development. This document delves into their synthesis, physicochemical properties, and biological activities, with a focus on their roles in cellular signaling and potential therapeutic applications.
Introduction to Dipalmitoyl-Containing Lipids
This compound, a diacylglycerol, and its phospholipid analogue DPPE are characterized by the presence of two palmitoyl chains. This structural feature imparts specific physicochemical properties that influence their roles in biological membranes and cellular processes. While this compound is a neutral lipid, DPPE possesses a polar head group, rendering it amphiphilic and a key component of cell membranes. The subtle structural differences between these molecules lead to distinct biological functions and interactions with cellular machinery.
Synthesis of this compound and DPPE Analogues
The synthesis of this compound and its derivatives primarily involves the esterification of glycerol with palmitelaidic acid. This can be achieved through both acid-catalyzed and enzyme-mediated pathways. Industrial synthesis often employs divergent catalytic strategies to achieve high yields and maintain the desired trans-configuration of the fatty acid chains.
The synthesis of 1,2-bis(diphenylphosphino)ethane (DPPE) and its analogues, though sharing the "DPPE" acronym, represents a different class of molecules primarily used as ligands in organometallic chemistry and catalysis. However, the synthesis of phospholipid DPPE and its derivatives for biological applications is of significant interest. These synthetic strategies often focus on modifying the headgroup or acyl chains to introduce functional moieties, such as fluorescent labels or drug conjugates, for research and therapeutic purposes.
Experimental Protocol: Synthesis of Fluorescently Labeled DPPE
A common method for synthesizing fluorescently labeled DPPE involves the reaction of DPPE with a fluorescent dye that has a reactive group capable of forming a stable covalent bond with the primary amine of the ethanolamine headgroup.
-
Materials: 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE), Fluorescein isothiocyanate (FITC), Triethylamine (TEA), Chloroform, Methanol.
-
Procedure:
-
Dissolve DPPE in a mixture of chloroform and methanol.
-
Add a molar excess of triethylamine to act as a base.
-
Slowly add a solution of FITC in chloroform to the DPPE solution while stirring.
-
Allow the reaction to proceed in the dark at room temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, purify the fluorescently labeled DPPE using column chromatography.
-
Confirm the structure and purity of the final product using techniques such as mass spectrometry and NMR spectroscopy.[1]
-
Quantitative Biological Data
The biological activity of this compound and its direct analogues is not extensively documented in publicly available literature. However, as a diacylglycerol (DAG), this compound is structurally analogous to endogenous DAGs that are key second messengers in cellular signaling.
For DPPE and its derivatives, their primary biological application lies in the formulation of liposomal drug delivery systems.[2] The physicochemical properties of DPPE, such as its transition temperature and ability to form stable bilayers, are critical for the efficacy of these delivery vehicles. The biological data for DPPE analogues often pertains to their effects on membrane properties.
| Compound/Analogue | Biological Activity/Parameter | Assay Type | Target/Cell Line | Quantitative Data | Reference |
| DPPE | Membrane Thickness | Molecular Dynamics | Model Bilayer | 4.00 ± 0.01 nm | [3] |
| DPPE | Area per Headgroup | Molecular Dynamics | Model Bilayer | 0.52 ± 0.01 nm² | [3] |
| DPPE/DPPC Mixture | Membrane Thickness | Molecular Dynamics | Model Bilayer | 3.43 ± 0.01 nm (pure DPPC) | [3] |
| DPPE/DPPC Mixture | Area per Headgroup | Molecular Dynamics | Model Bilayer | 0.65 ± 0.01 nm² (pure DPPC) |
Role in Cellular Signaling Pathways
The structural similarity of this compound to diacylglycerol suggests its potential involvement in signaling pathways regulated by this second messenger. Diacylglycerol is a critical activator of Protein Kinase C (PKC) isoforms, which play a central role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.
DPPE, as a major component of cell membranes, can influence the activity of membrane-associated signaling proteins. The composition of phospholipids in the membrane, including the presence of DPPE, can modulate membrane fluidity and the formation of lipid rafts, which are specialized membrane microdomains that concentrate signaling molecules.
Recent research has highlighted the intricate relationship between lipids and Toll-like receptor (TLR) signaling. TLRs are key components of the innate immune system, and their activation is tightly regulated. While direct modulation of TLR signaling by this compound or DPPE is not yet fully elucidated, saturated fatty acids have been shown to activate TLR4 signaling. Given that both this compound and DPPE contain palmitic acid, a saturated fatty acid, it is plausible that they or their metabolites could influence TLR-mediated inflammatory responses.
Signaling Pathway Diagrams
Conclusion and Future Directions
This compound and its structural analogue DPPE represent important classes of lipids with distinct biological roles. While DPPE is well-established in the field of drug delivery, the direct biological activities and signaling roles of this compound and its derivatives remain an area ripe for further investigation. Future research should focus on the synthesis of a broader range of this compound analogues and the systematic evaluation of their biological effects, including their impact on key signaling pathways such as the PKC and TLR pathways. Elucidating the structure-activity relationships of these compounds will be crucial for unlocking their full therapeutic potential. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in this exciting field of lipid research.
References
Thermal Analysis of Dipalmitelaidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the thermal analysis of dipalmitelaidin, a saturated triglyceride of significant interest in pharmaceutical and material science. A comprehensive understanding of its melting behavior and polymorphic transitions is crucial for applications in drug delivery systems, formulation development, and material characterization. This document outlines the key thermal analysis techniques, namely Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD), and provides detailed experimental protocols. While specific quantitative data for this compound is sparse in publicly available literature, this guide presents data for analogous triglycerides to provide a predictive framework for its thermal properties.
Introduction to this compound and its Thermal Properties
This compound, also known as 1,3-dipalmitoyl-2-elaidoyl-glycerol, is a triglyceride containing two palmitic acid chains and one elaidic acid chain. The arrangement and packing of these fatty acid chains in the crystal lattice determine the lipid's melting point, stability, and polymorphic behavior. Thermal analysis techniques are indispensable for characterizing these properties, which are critical for controlling the physical state and performance of this compound-based formulations.
Key Thermal Analysis Techniques
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[1] DSC is used to determine transition temperatures and the enthalpy of transitions, such as melting and crystallization.[1]
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. It provides information about the crystal structure, phase, and polymorphic form of a substance.[2] In the context of lipids, XRD is used to identify the different polymorphic forms (α, β', β) which have distinct packing arrangements and, consequently, different melting points and stabilities.[2]
Quantitative Thermal Analysis Data (Analogous Compounds)
Due to the limited specific data for this compound, this table summarizes the thermal properties of structurally similar triglycerides to provide a comparative reference.
| Compound | Melting Point (°C) | Enthalpy of Fusion (J/g) | Polymorphic Forms |
| This compound (Estimated) | ~ 50 - 60[3] | Not Available | Expected (α, β', β) |
| Tripalmitin (PPP) | 65.5 (β form) | 202.4 (β form) | α, β', β |
| 1,3-Dipalmitoyl-2-oleoyl-glycerol (POP) | 34.5 (β form) | 145.1 (β form) | α, β', β |
Disclaimer: The data for Tripalmitin and 1,3-Dipalmitoyl-2-oleoyl-glycerol are well-established in the literature and are provided here for comparative purposes only. The estimated melting point for this compound is from a chemical supplier and has not been independently verified by peer-reviewed research.
Detailed Experimental Protocols
Differential Scanning Calorimetry (DSC) Protocol for this compound Analysis
This protocol is a general guideline and may require optimization based on the specific instrument and sample characteristics.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a clean, standard aluminum DSC pan.
-
Record the exact weight of the sample.
-
Hermetically seal the pan to prevent any loss of sample during heating.
-
-
Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, Enthalpy of Fusion: 28.5 J/g).
-
Use an empty, hermetically sealed aluminum pan as the reference.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to create an inert atmosphere and prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibration: Equilibrate the sample at a temperature well below its expected melting point, for instance, 0 °C, and hold for 5 minutes to ensure thermal stability.
-
Heating Scan: Ramp the temperature from the equilibration temperature to a temperature significantly above the final melting point (e.g., 80 °C) at a controlled heating rate of 5 °C/min.
-
Cooling Scan: Cool the sample from the upper temperature limit back to the initial equilibration temperature at a controlled cooling rate of 5 °C/min to observe crystallization behavior.
-
Second Heating Scan: Perform a second heating scan under the same conditions as the first to analyze the thermal behavior of the sample with a controlled thermal history. This can reveal information about polymorphic transitions.
-
-
Data Analysis:
-
Determine the onset temperature, peak temperature (melting point), and the integrated area of the melting endotherm from the first and second heating scans.
-
The enthalpy of fusion (ΔH) is calculated from the area under the melting peak.
-
Analyze the cooling scan to determine the crystallization temperature.
-
X-ray Diffraction (XRD) Protocol for this compound Polymorph Analysis
This protocol provides a general framework for the analysis of lipid polymorphism using powder XRD.
-
Sample Preparation:
-
The this compound sample should be in a fine powder form. If necessary, gently grind the sample to achieve a uniform particle size.
-
The thermal history of the sample is critical for polymorphic studies. To obtain different polymorphs, the sample can be:
-
Crystallized rapidly from the melt (often yields the α form).
-
Crystallized slowly from the melt or from a solvent (can yield β' or β forms).
-
Tempered at a specific temperature for a defined period.
-
-
Mount the powdered sample onto a sample holder. Ensure a flat, smooth surface for analysis.
-
-
Instrument Setup:
-
Use a powder diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å).
-
Set the generator voltage and current to the recommended values (e.g., 40 kV and 40 mA).
-
Use a suitable detector, such as a scintillation counter or a position-sensitive detector.
-
-
Data Collection:
-
Scan the sample over a 2θ range that covers the characteristic diffraction peaks for triglycerides. A typical range is from 2° to 40°.
-
The short-spacing region (typically 19-25° 2θ) provides information about the cross-sectional packing of the fatty acid chains and is used to identify the polymorphic form (α, β', β).
-
The long-spacing region (typically below 10° 2θ) relates to the length of the triglyceride molecules and provides information about the lamellar stacking.
-
Use a continuous scan mode with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
-
Data Analysis:
-
Identify the positions (2θ values) and intensities of the diffraction peaks.
-
Calculate the d-spacings using Bragg's Law (nλ = 2d sinθ).
-
Compare the observed d-spacings in the short-spacing region to the known values for triglyceride polymorphs:
-
α form: A single strong peak around 4.15 Å.
-
β' form: Two strong peaks around 4.2 Å and 3.8 Å.
-
β form: A single strong peak around 4.6 Å, often with other characteristic peaks.
-
-
Analyze the long-spacing peaks to determine the chain length packing (e.g., double or triple chain length).
-
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Experimental workflow for the thermal analysis of this compound.
Logical Relationship of Triglyceride Polymorphism
Caption: Logical relationship of triglyceride polymorphic transformations.
Conclusion
The thermal analysis of this compound is essential for its effective utilization in various scientific and industrial applications. While specific, peer-reviewed quantitative data for this triglyceride remains to be published, this guide provides a robust framework for its characterization based on established methodologies for similar lipids. The detailed protocols for DSC and XRD, along with the comparative data and workflow diagrams, offer a comprehensive resource for researchers and professionals in the field. It is imperative that experimental data be generated for specific samples of this compound to ensure accurate and reliable characterization for any given application.
References
In-depth Technical Guide: The Interaction of Saturated Lipids with Membrane Proteins
A comprehensive overview for researchers, scientists, and drug development professionals.
Disclaimer: Initial literature searches for the specific lipid dipalmitelaidin did not yield sufficient quantitative data or detailed experimental protocols for a comprehensive guide. Consequently, this document utilizes Dipalmitoylphosphatidylcholine (DPPC), a well-characterized saturated lipid with the same acyl chain length (16:0), as a representative model to explore the interactions between saturated lipids and membrane proteins. The principles and methodologies described herein are broadly applicable to the study of various lipid-protein interactions.
Introduction
The intricate dance between lipids and proteins within the cell membrane is fundamental to a vast array of cellular processes, from signal transduction to molecular transport. The lipid bilayer is not merely a passive scaffold but an active participant, influencing the structure, function, and organization of embedded membrane proteins. Saturated lipids, such as Dipalmitoylphosphatidylcholine (DPPC), play a crucial role in modulating membrane fluidity, thickness, and lateral organization, thereby impacting the conformational dynamics and activity of a wide range of membrane proteins.
This technical guide provides an in-depth exploration of the interactions between saturated lipids, exemplified by DPPC, and key classes of membrane proteins, including ion channels, G-protein coupled receptors (GPCRs), ABC transporters, and receptor tyrosine kinases (RTKs). It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the experimental approaches used to investigate these interactions, alongside the quantitative data that informs our current knowledge.
Biophysical Effects of Saturated Lipids on the Membrane Environment
Saturated lipids like DPPC, which lack double bonds in their acyl chains, pack together more tightly than their unsaturated counterparts. This property has profound effects on the biophysical characteristics of the membrane:
-
Membrane Fluidity and Thickness: Membranes enriched in saturated lipids are generally less fluid and thicker. This altered environment can induce hydrophobic mismatch with the transmembrane domains of proteins, influencing their conformation and function.
-
Lateral Organization and Lipid Rafts: Saturated lipids, in conjunction with cholesterol and sphingolipids, are key components of lipid rafts—dynamic, ordered microdomains within the membrane. These rafts are thought to act as platforms for the assembly of signaling complexes.
Interaction with Key Membrane Protein Classes
The influence of the lipid environment, and specifically saturated lipids, extends to all classes of membrane proteins. The following sections detail these interactions with a focus on experimental findings and methodologies.
Ion Channels
The function of ion channels, which govern the flux of ions across the membrane, is exquisitely sensitive to the surrounding lipid bilayer.
Quantitative Data Summary: Effect of DPPC on Ion Channel Activity
| Ion Channel | Lipid Composition | Observed Effect | Quantitative Measurement | Reference(s) |
| Gramicidin A | DPPC | Altered channel lifetime and formation probability. | In DPPC bilayers, which are in a gel phase at room temperature, the activity of tandem channels is less pronounced compared to thicker bilayers like DOPC and DPhPC. | [1] |
| Na,K-ATPase | DPPC:DPPE Liposomes | Increased affinity for Na+ binding sites and favored ATP hydrolysis. | High-affinity ATP hydrolysis site K₀.₅ = 6 µM (reconstituted) vs. 4 µM (solubilized). Low-affinity site K₀.₅ = 0.4 mM (reconstituted) vs. 1.4 mM (solubilized). | [2] |
| Na,K-ATPase | DPPC:DPPE Liposomes | Increased thermal stability compared to detergent-solubilized enzyme. | Reconstituted enzyme activity reduced by ~35% after 120 min at a given temperature, with a half-life of 145 min, while the solubilized enzyme lost all activity. | [3] |
Experimental Protocols:
Protocol 1: Single-Channel Recording of Gramicidin A in a DPPC Bilayer
-
Liposome Preparation:
-
DPPC is dissolved in an organic solvent (e.g., chloroform).
-
The solvent is evaporated under a stream of nitrogen to form a thin lipid film.
-
The film is hydrated with a buffered salt solution (e.g., 1 M NaCl, 10 mM HEPES, pH 7.4) above the phase transition temperature of DPPC (~41°C) to form multilamellar vesicles (MLVs).
-
Large unilamellar vesicles (LUVs) are formed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).
-
-
Bilayer Formation:
-
A planar lipid bilayer is formed across a small aperture in a partition separating two aqueous compartments by painting a solution of DPPC in n-decane.
-
-
Channel Incorporation and Recording:
-
A dilute solution of gramicidin A in ethanol is added to one of the compartments.
-
Single-channel currents are recorded using a patch-clamp amplifier. The applied voltage is typically 100-200 mV.
-
Channel lifetime and conductance are analyzed from the current traces.
-
Workflow for Single-Channel Recording
G-Protein Coupled Receptors (GPCRs)
The function of GPCRs, a vast family of receptors involved in signaling, is highly dependent on the lipid environment, which can influence receptor conformation, dimerization, and interaction with G-proteins.
Experimental Protocols:
Protocol 2: Reconstitution of a GPCR into DPPC Nanodiscs for Structural Studies
-
GPCR Expression and Purification:
-
The GPCR of interest is overexpressed in a suitable expression system (e.g., insect or mammalian cells).
-
The receptor is solubilized from the cell membrane using a mild detergent (e.g., dodecyl maltoside, DDM).
-
The solubilized receptor is purified using affinity chromatography.
-
-
Nanodisc Assembly:
-
DPPC and a membrane scaffold protein (MSP) are mixed with the purified GPCR in the presence of detergent.
-
The detergent is removed by dialysis or with bio-beads, leading to the self-assembly of nanodiscs, where a small patch of lipid bilayer containing the GPCR is encircled by two copies of the MSP.
-
-
Structural Analysis:
-
The reconstituted GPCR in nanodiscs can be subjected to structural analysis techniques such as cryo-electron microscopy (cryo-EM) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GPCR Reconstitution into Nanodiscs Workflow
ABC Transporters
ATP-binding cassette (ABC) transporters utilize the energy of ATP hydrolysis to move a wide variety of substrates across cellular membranes. Their activity is known to be modulated by the lipid composition of the membrane.
Quantitative Data Summary: Effect of DPPC on ABC Transporter Activity
| ABC Transporter | Lipid Composition | Observed Effect | Quantitative Measurement | Reference(s) |
| Na,K-ATPase | DPPC:DPPE (1:1 w/w) | High recovery of ATPase activity. | ~79% ATPase activity recovery and 89% protein incorporation. | [4] |
| Na,K-ATPase | DPPC:DPPE:Cholesterol (55%) | Increased recovery of total ATPase activity. | ~86% recovery of total ATPase activity. | [4] |
Experimental Protocols:
Protocol 3: ATPase Activity Assay of a Reconstituted ABC Transporter
-
Proteoliposome Preparation:
-
The purified ABC transporter and DPPC are co-solubilized in a detergent solution.
-
The detergent is slowly removed by dialysis or with bio-beads, leading to the formation of proteoliposomes where the transporter is embedded in the DPPC bilayer.
-
-
ATPase Activity Measurement:
-
The proteoliposomes are incubated at a controlled temperature (e.g., 37°C) in a reaction buffer containing ATP and Mg²⁺.
-
The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) released over time, often using a colorimetric method such as the malachite green assay.
-
The effect of specific substrates or inhibitors on the ATPase activity can also be assessed.
-
ABC Transporter ATPase Assay Workflow
Receptor Tyrosine Kinases (RTKs)
RTKs are a class of cell surface receptors that play critical roles in cellular growth, differentiation, and metabolism. Their dimerization and subsequent activation are influenced by the membrane environment, including the presence of lipid rafts.
Experimental Protocols:
Protocol 4: Investigating RTK Clustering in DPPC-containing Giant Unilamellar Vesicles (GUVs)
-
GUV Formation:
-
A solution of DPPC and a fluorescently labeled lipid in chloroform is spread on a conductive glass slide.
-
After solvent evaporation, the lipid film is hydrated with a sucrose solution, and an alternating electric field is applied (electroformation) to generate GUVs.
-
-
Protein Reconstitution:
-
The purified, fluorescently labeled RTK is added to the GUV suspension. The reconstitution can be facilitated by detergents or by using specific lipid-protein interaction domains.
-
-
Microscopy and Analysis:
-
The GUVs are observed using fluorescence microscopy.
-
The lateral distribution and clustering of the RTK in the GUV membrane are analyzed. Techniques like Fluorescence Correlation Spectroscopy (FCS) can be used to measure the diffusion and concentration of the protein.
-
RTK Clustering in GUVs Workflow
Advanced Biophysical Techniques for Studying Lipid-Protein Interactions
A variety of sophisticated techniques are employed to gain deeper insights into the molecular details of lipid-protein interactions.
Quantitative Data Summary: Biophysical Characterization of DPPC-Protein Systems
| Technique | Protein/System | Lipid | Key Finding | Quantitative Measurement | Reference(s) |
| Differential Scanning Calorimetry (DSC) | Generic Peptide | DPPC/POPG | Peptide induces redistribution of lipids. | Appearance of shoulders or double peaks in the DSC trace indicates preferential interaction with one lipid species. | |
| Fluorescence Anisotropy | DPH Probe | DPPC | DPH inclusion did not significantly affect the main transition temperature (Tm). | Tm of neat DPPC = 41.31 ± 0.01°C. Tm with 2.3 mol% DPH = 41.33 ± 0.02°C. | |
| Solid-State NMR | Generic Membrane Protein | Phospholipid Bilayers | Enables structure determination of membrane proteins in a native-like environment. | Provides orientational constraints for structure calculation. | |
| Molecular Dynamics (MD) Simulations | KALP15 Peptide | DPPC | Provides a model system for simulating membrane protein behavior. | GROMACS tutorials are available for setting up and running such simulations. |
Experimental Protocols:
Protocol 5: Differential Scanning Calorimetry (DSC) of Protein-Lipid Interactions
-
Sample Preparation:
-
MLVs of DPPC with and without the protein of interest are prepared by hydrating a lipid film.
-
The samples are degassed before loading into the DSC cells.
-
-
DSC Measurement:
-
The sample and a reference (buffer) are heated at a constant rate.
-
The differential heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature.
-
-
Data Analysis:
-
The thermogram reveals the phase transition temperature (Tm) and the enthalpy (ΔH) of the transition.
-
Changes in Tm and the shape of the transition peak in the presence of the protein provide information about the lipid-protein interaction.
-
Protocol 6: Fluorescence Anisotropy to Measure Membrane Fluidity
-
Liposome Preparation with Fluorescent Probe:
-
Liposomes are prepared as described previously, with the inclusion of a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (DPH) in the lipid mixture.
-
-
Fluorescence Measurement:
-
The liposome suspension is placed in a fluorometer.
-
The sample is excited with vertically polarized light, and the intensity of the vertically and horizontally polarized emitted light is measured.
-
-
Anisotropy Calculation:
-
The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is an instrument-specific correction factor.
-
Changes in anisotropy reflect changes in the rotational mobility of the probe, and thus membrane fluidity.
-
Conclusion
The interaction between saturated lipids and membrane proteins is a critical determinant of cellular function. As this guide has illustrated, a diverse array of experimental techniques can be employed to dissect these interactions, providing both qualitative and quantitative insights. While direct data on this compound remains elusive, the principles and protocols detailed here, using DPPC as a well-studied exemplar, provide a robust framework for investigating the influence of any lipid on membrane protein behavior. The continued application and development of these methodologies will undoubtedly deepen our understanding of the complex and dynamic interplay at the heart of membrane biology, paving the way for novel therapeutic strategies targeting membrane proteins.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetics behaviors of Na,K-ATPase: comparison of solubilized and DPPC:DPPE-liposome reconstituted enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid bilayer stabilization of the Na,K-ATPase reconstituted in DPPC/DPPE liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Na,K-ATPase reconstituted in liposomes: effects of lipid composition on hydrolytic activity and enzyme orientation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity Dipalmitelaidin for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity Dipalmitelaidin, a diacylglycerol of significant interest in cellular signaling and lipid metabolism research. This document details commercial sources, technical specifications, and relevant experimental methodologies to facilitate its use in a laboratory setting.
Commercial Availability and Specifications of High-Purity this compound
High-purity this compound is available from a select number of specialized lipid suppliers. The following table summarizes the key quantitative data for commercially available this compound, intended to assist researchers in selecting the appropriate material for their studies.
| Supplier | Product Name/Code | Isomeric Form | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Nu-Chek Prep | D-221 | Unspecified | >99% | Not specified | Not specified | Not specified |
| Nu-Chek Prep | D-222 | 1,3-Isomer | >99% | Not specified | Not specified | Not specified |
| Larodan | 1,3-Dipalmitelaidin (32-1653) | 1,3-Isomer | >99% | 372490-69-2 | C35H64O5 | 564.88 |
Note: Researchers should always request a certificate of analysis from the supplier for lot-specific purity and characterization data.
The Role of this compound in Cellular Signaling
This compound, as a diacylglycerol (DAG) containing monounsaturated fatty acids, is an important signaling molecule. Diacylglycerols are key components of cellular membranes and act as second messengers in a variety of signal transduction pathways. One of the most well-characterized roles of DAG is the activation of Protein Kinase C (PKC) isoforms.[1] The binding of DAG to the C1 domain of PKC recruits the enzyme to the cell membrane, leading to its activation and the subsequent phosphorylation of a multitude of downstream protein targets. This cascade of events can influence a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and insulin signaling.[1][2][3]
The specific effects of this compound may be influenced by the monounsaturated nature of its acyl chains, which can affect membrane fluidity and the localization and activity of membrane-associated proteins.[1]
Below is a diagram illustrating the general diacylglycerol signaling pathway leading to the activation of Protein Kinase C.
References
Dipalmitelaidin: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data and handling precautions for Dipalmitelaidin. The information presented is compiled from available safety data sheets for closely related compounds, primarily Dipalmitin, and should be used as a guide for safe laboratory practices. It is imperative for users to conduct their own risk assessments and consult relevant institutional and regulatory guidelines before handling this substance.
Hazard Identification and Classification
GHS Classification (based on Dipalmitin)
| Hazard Class | Hazard Category | Hazard Statement |
| Hazardous to the aquatic environment, long-term hazard | Chronic 2 | H411: Toxic to aquatic life with long lasting effects.[1] |
GHS Label Elements
| Pictogram | Signal Word | Hazard Statements |
| None | H411: Toxic to aquatic life with long lasting effects.[1] |
Note: The GHS pictogram for "Hazardous to the aquatic environment" (a tree and a dead fish) is associated with this classification.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value |
| Appearance | Solid[1] |
| Solubility | Soluble in ether, chloroform. Does not mix with water. |
| Stability | The product is considered stable. |
Handling and Storage
Proper handling and storage procedures are essential to minimize risk to personnel and the environment.
Handling Precautions:
-
Engineering Controls: Use in a well-ventilated area.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: A particulate respirator is recommended.
-
-
Hygiene Measures: Avoid all personal contact, including inhalation. Wash hands thoroughly after handling. Do not eat, drink, or smoke in laboratory areas.
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
-
Avoid contamination with oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches) as this may result in ignition.
First-Aid Measures
In the event of exposure, follow these first-aid procedures:
| Exposure Route | First-Aid Measures |
| Inhalation | Supply fresh air; consult a doctor in case of complaints.[1] |
| Skin Contact | Generally, the product does not irritate the skin. Wash with soap and water. |
| Eye Contact | Rinse opened eye for several minutes under running water.[1] |
| Ingestion | If symptoms persist, consult a doctor. |
Accidental Release Measures
In the case of a spill, the primary concern is to prevent environmental contamination.
Spill Response Protocol:
-
Containment: Environmental hazard - contain spillage.
-
Cleanup:
-
For minor spills, clean up immediately, avoiding contact with skin and eyes.
-
For major spills, be aware that absorbent material wet with the oil may auto-oxidize and ignite. Wet absorbent materials with water.
-
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.
Toxicological Information
Limited toxicological data is available for Dipalmitin, the surrogate for this compound.
| Toxicological Endpoint | Result |
| Acute Toxicity | No significant acute toxicological data identified in literature search. |
| Skin Corrosion/Irritation | No irritant effect. |
| Serious Eye Damage/Irritation | No irritating effect. |
| Respiratory or Skin Sensitization | No sensitizing effects known. |
Experimental Protocols
Detailed experimental protocols for the safety and toxicological testing of this compound are not publicly available. The data presented in this guide is based on information from supplier Safety Data Sheets for analogous compounds.
Visualizing Handling Precautions
The following diagram illustrates the logical workflow for handling this compound safely.
Caption: Workflow for Safe Handling of this compound.
References
Methodological & Application
Application Notes and Protocols for Dipalmitelaidin Standard Preparation in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipalmitelaidin, a triglyceride (TG), is a lipid molecule of significant interest in various fields of research, including lipidomics and the study of metabolic diseases. Accurate and precise quantification of this compound by mass spectrometry (MS) is crucial for understanding its biological roles and for potential applications in drug development and diagnostics. This document provides a detailed guide for the preparation of this compound standards for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The protocols outlined below cover the preparation of stock solutions, the generation of a standard calibration curve, and recommended LC-MS/MS parameters for the sensitive and specific detection of this compound. These guidelines are intended to assist researchers in establishing robust and reliable analytical methods for this important lipid molecule.
Experimental Protocols
Materials and Reagents
-
This compound (purity ≥98%)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
Dichloromethane (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Internal Standard (IS): A stable isotope-labeled triglyceride, such as TG(15:0)3, is recommended for accurate quantification.[1]
-
Class A volumetric flasks and pipettes
-
Autosampler vials with inserts
Preparation of Stock and Working Standard Solutions
2.2.1. This compound Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound into a clean, dry 10 mL glass volumetric flask.
-
Dissolve the this compound in a minimal amount of chloroform.
-
Bring the volume up to 10 mL with a solvent mixture of dichloromethane:methanol (2:1, v/v) or isopropanol.[1][2] Ensure the standard is fully dissolved.
-
Stopper the flask and vortex for 30 seconds to ensure homogeneity.
-
Store the stock solution at -20°C in an amber glass vial to prevent photodegradation.
2.2.2. Internal Standard Stock Solution (1 mg/mL)
-
Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., TG(15:0)3) following the same procedure as for the this compound stock solution.[1]
-
Store the internal standard stock solution at -20°C.
2.2.3. Preparation of Calibration Curve Standards
-
Prepare a series of working standard solutions by serially diluting the this compound stock solution with a suitable solvent, such as isopropanol or acetonitrile.
-
To each calibration standard, add a constant concentration of the internal standard.
-
The final solvent composition of the calibration standards should be compatible with the initial mobile phase of the LC method.
Sample Preparation for Analysis
-
For the analysis of this compound in biological samples, a lipid extraction is required. A common method is the Bligh and Dyer extraction, which uses a mixture of chloroform, methanol, and water.
-
After extraction, the lipid-containing organic layer is evaporated to dryness and reconstituted in a solvent compatible with the LC-MS analysis, such as acetonitrile/isopropanol/water (65:30:5, v/v/v).
-
The internal standard should be added to the sample prior to the extraction process to account for extraction efficiency and matrix effects.
LC-MS/MS Method
Liquid Chromatography
-
Column: A C18 reversed-phase column is suitable for the separation of triglycerides. A common choice is a column with dimensions of 2.1 x 150 mm and a particle size of 2.7 µm.
-
Mobile Phase A: 20 mM Ammonium formate in water.
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v).
-
Gradient: A gradient elution is typically used to separate triglycerides based on their acyl chain length and degree of unsaturation.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 3-10 µL.
-
Column Temperature: 45°C.
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI) is commonly used for the analysis of triglycerides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
Precursor Ion: For triglycerides, the ammonium adduct ([M+NH4]+) is typically selected as the precursor ion. The addition of ammonium formate to the mobile phase facilitates the formation of this adduct.
-
Product Ion: The product ion is generated by the neutral loss of one of the fatty acid chains.
Proposed MRM Transitions for this compound:
To determine the MRM transitions for this compound (C35H64O6), the following steps are taken:
-
Calculate the molecular weight of this compound:
-
C: 12.011 g/mol * 35 = 420.385 g/mol
-
H: 1.008 g/mol * 64 = 64.512 g/mol
-
O: 15.999 g/mol * 6 = 95.994 g/mol
-
Total Molecular Weight = 580.891 g/mol
-
-
Determine the m/z of the precursor ion ([M+NH4]+):
-
580.891 (M) + 18.034 (NH4+) = 598.925 m/z
-
-
Determine the m/z of the product ion (Neutral loss of a palmitelaidic acid):
-
Palmitelaidic acid (C16H30O2) molecular weight = 254.41 g/mol
-
598.925 (Precursor) - 254.41 (Palmitelaidic acid) = 344.515 m/z
-
Therefore, a primary MRM transition for this compound would be 598.9 -> 344.5 . Additional transitions corresponding to the neutral loss of other fragments can also be monitored for confirmation.
Data Presentation
Quantitative data for this compound analysis should be summarized in a clear and structured table. This allows for easy comparison of key analytical parameters.
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 200 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Limit of Detection (LOD) | To be determined experimentally | |
| Limit of Quantification (LOQ) | To be determined experimentally | |
| Precision (%RSD) | < 15% | |
| Accuracy (%Recovery) | To be determined experimentally |
Note: The values in this table are typical for quantitative mass spectrometry assays and should be experimentally determined for the specific this compound analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preparation and analysis of a this compound standard.
Caption: Workflow for this compound Standard Preparation and Analysis.
Logical Relationship of MRM
The following diagram illustrates the logical relationship in a Multiple Reaction Monitoring (MRM) experiment for this compound.
Caption: MRM Fragmentation of this compound.
Disclaimer: The provided protocols and parameters are intended as a guide. Optimization of the experimental conditions, including solvent selection, gradient elution, and mass spectrometry settings, is recommended for achieving the best results in your specific laboratory environment and with your instrumentation.
References
Application Note: Quantification of 1,3-Dipalmitelaidin in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of 1,3-dipalmitelaidin, a specific diacylglycerol (DAG), in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Diacylglycerols are crucial signaling molecules and intermediates in lipid metabolism; their accurate quantification is vital for research in cellular signaling and metabolic disorders. The described protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions for the selective and sensitive detection of 1,3-dipalmitelaidin.
Introduction
Diacylglycerols (DAGs) are a class of glycerolipids that play a central role as second messengers in various cellular signaling pathways. They are produced through the hydrolysis of phospholipids by phospholipase C and are involved in the activation of protein kinase C (PKC), among other cellular processes. 1,3-Dipalmitelaidin is a diacylglycerol containing two palmitelaidic acid (16:1, trans-9) acyl chains esterified to the sn-1 and sn-3 positions of a glycerol backbone. The precise quantification of specific DAG isomers like 1,3-dipalmitelaidin in complex biological samples is challenging due to their low abundance and the presence of numerous isomeric and isobaric lipid species. LC-MS/MS offers the high selectivity and sensitivity required for this analytical challenge.[1][2][3] This document provides a comprehensive protocol for the extraction and quantification of 1,3-dipalmitelaidin.
Experimental Protocols
Sample Preparation: Lipid Extraction
A liquid-liquid extraction method, adapted from the Bligh-Dyer procedure, is recommended for the efficient extraction of diacylglycerols from biological matrices such as plasma or cell lysates.[1][2]
Materials:
-
Chloroform
-
Methanol
-
Deionized Water
-
Internal Standard (IS): A structurally similar, stable isotope-labeled diacylglycerol (e.g., d5-dipalmitin) should be used.
-
Centrifuge capable of 4°C operation
-
Nitrogen evaporator
Procedure:
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold Chloroform:Methanol (2:1, v/v) to the sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 100 µL of deionized water and vortex for another minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, and transfer it to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the mobile phase (e.g., 50:50 Isopropanol:Acetonitrile) for LC-MS/MS analysis.
Liquid Chromatography Conditions
Reversed-phase chromatography is suitable for the separation of diacylglycerol isomers.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 mm x 150 mm) is recommended for good separation of lipid isomers.
-
Mobile Phase A: 60:40 Acetonitrile:Water with 5 mM Ammonium Acetate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 5 mM Ammonium Acetate.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 55°C.
-
Injection Volume: 2 µL.
-
Gradient Elution: A gradient should be optimized to ensure the separation of 1,3-dipalmitelaidin from other lipid species. A representative gradient is provided in the table below.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 2.0 | 50 | 50 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is used for detection and quantification.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: ESI, Positive.
-
Ion Spray Voltage: +4500 V
-
Source Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen, 9 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
MRM Transitions: The molecular formula for 1,3-dipalmitelaidin is C35H64O5, with a molecular weight of 564.9 g/mol . In positive ion mode with ammonium acetate in the mobile phase, the precursor ion will be the ammonium adduct [M+NH4]+. Fragmentation in the collision cell will typically result in the neutral loss of one of the fatty acyl chains.
-
Precursor Ion ([M+NH4]+): m/z 582.5
-
Product Ions (following neutral loss of palmitelaidic acid + NH3): m/z 313.3 (Quantifier), m/z 239.2 (Qualifier)
The table below summarizes the proposed MRM transitions for 1,3-dipalmitelaidin and a representative internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| 1,3-Dipalmitelaidin (Quantifier) | 582.5 | 313.3 | 100 | 25 |
| 1,3-Dipalmitelaidin (Qualifier) | 582.5 | 239.2 | 100 | 35 |
| d5-Dipalmitin (IS) | 589.6 | 346.4 | 100 | 25 |
Data Presentation
The quantitative performance of the method should be evaluated by constructing a calibration curve and assessing its linearity, precision, accuracy, and sensitivity.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| 1,3-Dipalmitelaidin | 0.1 - 100 | >0.99 |
Table 2: Precision and Accuracy
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| 1,3-Dipalmitelaidin | 0.3 | <15 | <15 | 85-115 |
| 10 | <15 | <15 | 85-115 | |
| 80 | <15 | <15 | 85-115 |
Table 3: Sensitivity
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| 1,3-Dipalmitelaidin | 0.03 | 0.1 |
Visualizations
Caption: Experimental workflow for the quantification of 1,3-dipalmitelaidin.
Caption: Generic diacylglycerol signaling pathway.
Conclusion
The LC-MS/MS method described provides a selective and sensitive protocol for the quantification of 1,3-dipalmitelaidin in biological samples. The use of a specific MRM transition allows for confident identification and measurement, even in complex lipid extracts. This application note serves as a valuable resource for researchers investigating the roles of specific diacylglycerol species in biological systems.
References
- 1. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HPLC-MS/MS Methods for Diacylglycerol and Sphingolipid Molecular Species in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Dipalmitelaidin from Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipalmitelaidin is a diacylglycerol (DAG) molecule composed of a glycerol backbone esterified with two palmitelaidic acid molecules. Palmitelaidic acid is a monounsaturated 16-carbon fatty acid with a trans double bond at the ninth carbon (16:1n-7t). As a specific isomer of diacylglycerol containing a trans fatty acid, this compound is of increasing interest in biomedical research due to the established roles of both DAGs and trans fatty acids in cellular signaling and metabolism. Diacylglycerols are critical second messengers that can activate a variety of intracellular signaling cascades, most notably through their interaction with protein kinase C (PKC) isoforms.[1][2] Trans fatty acids, on the other hand, have been linked to various pathological conditions.[3]
These application notes provide a detailed protocol for the extraction, separation, and quantification of this compound from various biological tissues. The protocol is designed to ensure the preservation of the trans-isomeric configuration of the fatty acid chains, a critical aspect for accurate biological investigation.
Data Presentation: Estimated this compound Concentrations in Biological Tissues
Quantitative data for this compound in biological tissues is not extensively reported in the literature. The following table provides estimated concentrations based on studies of total diacylglycerol content and the relative abundance of trans fatty acids in tissue lipids. These values should be considered as a reference, and experimental determination is highly recommended.
| Tissue Type | Total Diacylglycerol (nmol/g wet wt) | Estimated Percentage of Trans-Octadecenoate in Diacylglycerols (High Trans Fat Diet) | Estimated this compound Concentration (nmol/g wet wt) |
| Liver | ~180[4] | Up to 15%[5] | ~27 |
| Adipose Tissue | Variable, increases with obesity | Up to 10-15% | Variable, potentially significant with high trans fat intake |
| Skeletal Muscle | ~5-10 | Up to 5-10% | ~0.25 - 1.0 |
| Brain | Low | Low | Very Low |
Note: The estimated this compound concentration is calculated based on the assumption that palmitelaidic acid (16:1t) would be a minor component of the total trans fatty acid pool, with elaidic acid (18:1t) being the most common. The provided estimates are for tissues from subjects on a diet high in trans fats. In individuals with low trans fat intake, the levels are expected to be significantly lower.
Experimental Protocols
Protocol 1: Extraction of Total Lipids from Biological Tissues (Modified Folch Method)
This protocol is designed for the efficient extraction of total lipids, including this compound, from biological tissues while minimizing isomerization of trans fatty acids.
Materials:
-
Biological tissue (fresh or frozen at -80°C)
-
Chloroform (HPLC grade), pre-chilled to -20°C
-
Methanol (HPLC grade), pre-chilled to -20°C
-
0.9% NaCl solution, pre-chilled to 4°C
-
Butylated hydroxytoluene (BHT)
-
Homogenizer (e.g., Potter-Elvehjem or bead beater)
-
Centrifuge capable of 3000 x g and 4°C
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas cylinder
Procedure:
-
Tissue Preparation: Weigh approximately 100-200 mg of frozen tissue and place it in a pre-chilled glass homogenizer tube.
-
Homogenization: Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol containing 0.01% BHT to the tissue. Homogenize the tissue on ice until a uniform suspension is achieved. The inclusion of an antioxidant like BHT is crucial to prevent the oxidation of unsaturated fatty acids.
-
Lipid Extraction: Transfer the homogenate to a glass centrifuge tube. Add another 2 mL of the chloroform:methanol mixture, vortex for 30 seconds, and incubate on a shaker at 4°C for 30 minutes.
-
Phase Separation: Add 0.8 mL of 0.9% NaCl solution to the tube. Vortex for 30 seconds and then centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Collection of Lipid Layer: Carefully aspirate the upper aqueous phase. The lower organic phase contains the total lipid extract.
-
Drying: Transfer the lower organic phase to a clean glass tube and evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Storage: Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v) containing 0.01% BHT and store at -80°C until further analysis.
Protocol 2: Separation of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol describes the separation of this compound from other diacylglycerol isomers using reversed-phase HPLC.
Materials:
-
Dried total lipid extract (from Protocol 1)
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
This compound standard
Procedure:
-
Sample Preparation: Reconstitute the dried lipid extract in a mobile phase-compatible solvent (e.g., acetonitrile/isopropanol).
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and isopropanol can be used to separate diacylglycerol species. A typical starting condition could be 80% acetonitrile and 20% isopropanol, with a linear gradient to 100% isopropanol over 30 minutes. The exact gradient should be optimized based on the specific column and system used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 205 nm or ELSD.
-
-
Injection and Analysis: Inject the sample onto the HPLC column. Identify the this compound peak by comparing its retention time to that of a pure this compound standard.
-
Fraction Collection: Collect the fraction corresponding to the this compound peak for subsequent quantification.
Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the conversion of the collected this compound fraction to fatty acid methyl esters (FAMEs) for quantification by GC-MS. This method allows for the confirmation of the presence of palmitelaidic acid.
Materials:
-
Collected this compound fraction (from Protocol 2)
-
Boron trifluoride (BF3) in methanol (14%)
-
Hexane (GC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a capillary column suitable for FAME analysis (e.g., SP-2560 or CP-Sil 88)
-
Palmitelaidic acid methyl ester standard
Procedure:
-
Derivatization to FAMEs:
-
Dry the collected this compound fraction under a stream of nitrogen.
-
Add 1 mL of 14% BF3 in methanol.
-
Heat at 60°C for 30 minutes in a sealed tube. It is important to use milder derivatization conditions to prevent isomerization of the trans double bond.
-
-
Extraction of FAMEs:
-
After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
-
Drying and Concentration: Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the hexane to a small volume under a gentle stream of nitrogen.
-
GC-MS Analysis:
-
Injection: Inject an aliquot of the concentrated FAMEs solution into the GC-MS.
-
GC Conditions: Use a temperature program that allows for the separation of C16:1 isomers. A typical program might start at 100°C, hold for 2 minutes, then ramp to 240°C at 3°C/min.
-
MS Detection: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to detect the characteristic ions of palmitelaidic acid methyl ester.
-
-
Quantification: Quantify the amount of palmitelaidic acid methyl ester by comparing the peak area to a calibration curve generated using a pure standard. The amount of this compound can then be calculated based on its molecular weight.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
While a specific signaling pathway for this compound has not been definitively established, its constituent trans fatty acid, palmitelaidic acid, can be hypothesized to participate in pathways known to be modulated by trans fatty acids. One such pathway is the apoptosis signal-regulating kinase 1 (ASK1) pathway, which is involved in cellular stress responses and inflammation.
Caption: Proposed signaling pathway for this compound via ASK1 activation.
Experimental Workflow for this compound Extraction and Analysis
The following diagram illustrates the logical flow of the experimental procedures described in this document.
References
- 1. JCI Insight - Intracellular localization of diacylglycerols and sphingolipids influences insulin sensitivity and mitochondrial function in human skeletal muscle [insight.jci.org]
- 2. Brain-Targeted Proanthocyanidin Metabolites for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heart.org [heart.org]
- 4. Elevation of liver diacylglycerols and molecular species of diacylglycerols in rats fed a lipogenic diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution of dietary trans-octadecenoate among acyl-CoA and other lipid fractions of rat liver and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Dipalmitelaidin as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding complex biological systems and for the development of novel therapeutics. The use of internal standards is a critical component of robust quantitative mass spectrometry-based lipidomics workflows, as they compensate for variations in sample extraction, processing, and instrument response. Dipalmitelaidin (1,3-dipalmitoyl-2-elaidoyl-glycerol), a synthetic triacylglycerol (TAG), serves as an excellent internal standard for the quantification of various TAG species in biological samples. Its synthetic nature ensures it is not endogenously present, and its physicochemical properties are representative of a broad range of triacylglycerols.
This document provides detailed application notes and experimental protocols for the use of this compound as an internal standard in quantitative lipidomics studies.
Physicochemical Properties of this compound
A thorough understanding of the internal standard's properties is crucial for its effective implementation.
| Property | Value |
| Chemical Formula | C₅₃H₁₀₀O₆ |
| Molecular Weight | 857.37 g/mol |
| Synonyms | 1,3-Dipalmitoyl-2-elaidoyl-glycerol, TG(16:0/18:1(9E)/16:0) |
| Physical State | Solid |
| Solubility | Soluble in organic solvents such as chloroform, methanol, and ethanol. Sparingly soluble in water. |
Experimental Protocols
This section details the necessary protocols for incorporating this compound into a quantitative lipidomics workflow, from sample preparation to data analysis.
Preparation of this compound Internal Standard Stock Solution
A precise and accurate stock solution is the foundation of quantitative analysis.
Materials:
-
This compound (solid)
-
Chloroform:Methanol (2:1, v/v), HPLC grade
-
Glass vials with PTFE-lined caps
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.
-
Transfer the weighed this compound to a glass vial.
-
Add a precise volume of chloroform:methanol (2:1, v/v) to achieve a final concentration of 1 mg/mL.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C in a tightly sealed glass vial to prevent solvent evaporation.
Lipid Extraction from Biological Samples (Modified Folch Method)
This protocol describes a common method for extracting total lipids from biological matrices.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
This compound internal standard stock solution (1 mg/mL)
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
0.9% NaCl solution (w/v)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a glass centrifuge tube, add 100 µL of the biological sample.
-
Spike the sample with a known amount of the this compound internal standard stock solution. A typical final concentration in the extraction solvent is 1-10 µg/mL, but this should be optimized based on the expected concentration of endogenous TAGs and instrument sensitivity.
-
Add 2 mL of chloroform:methanol (2:1, v/v).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 500 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for an additional 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform 9:1 v/v).
LC-MS/MS Analysis for Triacylglycerol Quantification
This section outlines the parameters for a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of triacylglycerols.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
LC Conditions:
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium acetate
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium acetate
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 99% B
-
15-18 min: Hold at 99% B
-
18.1-20 min: Return to 30% B and re-equilibrate
-
MS/MS Conditions (Positive ESI Mode):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for this compound is its ammonium adduct [M+NH₄]⁺.
-
Product ions are generated by the neutral loss of one of the fatty acid chains.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (IS) | 874.8 | 601.5 (Loss of Palmitic acid) | 30 |
| This compound (IS) | 874.8 | 599.5 (Loss of Elaidic acid) | 30 |
| Endogenous TAG 1 | [M+NH₄]⁺ | [M+NH₄ - R₁COOH]⁺ | Optimized |
| Endogenous TAG 2 | [M+NH₄]⁺ | [M+NH₄ - R₂COOH]⁺ | Optimized |
| ... | ... | ... | ... |
Note: The exact m/z values may vary slightly depending on the instrument calibration. Collision energies should be optimized for the specific instrument being used.
Data Presentation
Quantitative data should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Representative Quantitative Analysis of Triacylglycerols in Human Plasma
| Triacylglycerol Species | Retention Time (min) | Peak Area (Analyte) | Peak Area (this compound IS) | Concentration (µg/mL) | %RSD (n=3) |
| TG(16:0/18:1/18:2) | 12.5 | 1.25E+06 | 2.50E+06 | 15.2 | 4.5 |
| TG(16:0/18:1/18:1) | 12.8 | 8.75E+05 | 2.50E+06 | 10.5 | 3.8 |
| TG(18:0/18:1/18:2) | 13.1 | 5.50E+05 | 2.50E+06 | 6.6 | 5.1 |
| TG(18:1/18:1/18:2) | 13.4 | 1.50E+06 | 2.50E+06 | 18.0 | 4.2 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key workflows and pathways.
Conclusion
This compound is a valuable tool for the accurate quantification of triacylglycerols in lipidomics research. Its use as a non-endogenous internal standard, combined with the detailed protocols provided in these application notes, enables researchers to generate high-quality, reproducible data. The structured presentation of quantitative results and the visualization of experimental and biological pathways further enhance the utility of this approach for advancing our understanding of lipid metabolism in health and disease.
Dipalmitelaidin in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipalmitelaidin, a diglyceride, presents a promising lipid excipient for the development of novel drug delivery systems. Its physicochemical properties, including a solid state at room temperature and solubility in organic solvents, make it a candidate for formulating solid lipid nanoparticles (SLNs) and liposomes. These nanoparticle systems can enhance the therapeutic efficacy of encapsulated drugs by improving solubility, stability, and providing controlled release and targeted delivery. This document provides detailed application notes and experimental protocols for the formulation and characterization of this compound-based drug delivery systems.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for the rational design of drug delivery systems.
| Property | Value | Reference |
| Chemical Formula | C₃₆H₇₀O₄ | [1] |
| Molecular Weight | ~570.88 g/mol | [1] |
| Physical State | Solid at room temperature | [1] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, chloroform) | [1] |
| Melting Point | Approximately 50-60°C | [1] |
Applications in Drug Delivery
Experimental Protocols
The following are detailed protocols for the preparation and characterization of this compound-based solid lipid nanoparticles and liposomes. These are generalized methods that should be optimized for specific drug candidates and applications.
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This protocol describes the preparation of this compound SLNs using a hot homogenization technique followed by high-pressure homogenization.
Materials:
-
This compound
-
Drug to be encapsulated
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Co-surfactant (e.g., Soy lecithin)
-
Purified water
-
Organic solvent (if required for the drug)
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Water bath
-
Magnetic stirrer with heating
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the this compound by heating it to 5-10°C above its melting point (approximately 65-70°C).
-
If the drug is lipophilic, dissolve it in the molten this compound. If the drug is poorly soluble in the lipid, it can be dispersed in the molten lipid.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant and co-surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization at a speed of 10,000-20,000 rpm for 5-10 minutes. This will form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer.
-
Homogenize the emulsion at a pressure of 500-1500 bar for 3-5 cycles. The temperature should be maintained above the melting point of this compound throughout this process.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature or below by placing it in an ice bath. This will cause the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Purification (Optional):
-
To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified by dialysis or centrifugation.
-
Workflow for SLN Preparation:
Protocol 2: Preparation of this compound Liposomes by Thin-Film Hydration Method
This protocol details the preparation of multilamellar vesicles (MLVs) composed of this compound, which can be further processed to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
Materials:
-
This compound
-
Cholesterol (optional, for membrane stabilization)
-
Drug to be encapsulated (lipophilic or hydrophilic)
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
Equipment:
-
Rotary evaporator
-
Round-bottom flask
-
Water bath
-
Vortex mixer
-
Extruder with polycarbonate membranes (optional, for size reduction)
-
Sonicator (bath or probe type, optional for size reduction)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, cholesterol (if used), and the lipophilic drug in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set at a temperature above the boiling point of the solvent but below the melting point of the lipids (e.g., 40-50°C).
-
Apply a vacuum to evaporate the solvent, leaving a thin, uniform lipid film on the inner wall of the flask.
-
Continue to apply the vacuum for at least 1 hour after the film appears dry to ensure complete removal of the solvent.
-
-
Hydration of the Lipid Film:
-
Add the aqueous buffer (containing the hydrophilic drug, if applicable) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Hydrate the lipid film by gentle rotation of the flask for 1-2 hours. This process allows the lipids to swell and form multilamellar vesicles (MLVs).
-
Vortex the suspension intermittently to aid in the formation of a homogenous dispersion.
-
-
Size Reduction (Optional):
-
Extrusion: To obtain LUVs with a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm or 200 nm). This should be done 10-20 times.
-
Sonication: To produce SUVs, sonicate the MLV suspension using a bath or probe sonicator. The duration and power of sonication will influence the final vesicle size.
-
-
Purification:
-
Remove the unencapsulated drug by dialysis, size exclusion chromatography, or centrifugation.
-
Workflow for Liposome Preparation:
Characterization of this compound-Based Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.
| Parameter | Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the mean particle size and the width of the size distribution. A low PDI indicates a monodisperse population. |
| Zeta Potential | Laser Doppler Velocimetry | To measure the surface charge of the nanoparticles. A high absolute zeta potential value (typically > ±30 mV) suggests good colloidal stability due to electrostatic repulsion. |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | To visualize the shape and surface morphology of the nanoparticles. |
| Encapsulation Efficiency (EE) and Drug Loading (DL) | Spectrophotometry, High-Performance Liquid Chromatography (HPLC) | To quantify the amount of drug successfully encapsulated within the nanoparticles. EE (%) = (Total drug - Free drug) / Total drug x 100. DL (%) = (Weight of drug in nanoparticles) / (Weight of nanoparticles) x 100. |
| In Vitro Drug Release | Dialysis Bag Method, Franz Diffusion Cell | To study the release profile of the encapsulated drug over time in a simulated physiological environment. |
Signaling Pathways and Cellular Uptake
The interaction of this compound-based drug delivery systems with cells is a critical aspect of their therapeutic action. While specific signaling pathways modulated by this compound nanoparticles have not been elucidated, the cellular uptake of lipid-based nanoparticles generally occurs through endocytic pathways.
General Cellular Uptake Pathway for Lipid Nanoparticles:
The specific endocytic route (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis) can be influenced by the nanoparticle's size, surface charge, and any targeting ligands present. Once internalized, the nanoparticles are typically trafficked to endosomes. For the drug to exert its therapeutic effect, it must be released from the nanoparticle and escape the endo-lysosomal pathway to reach its target within the cell. The lipid composition, in this case, including this compound, can play a role in facilitating endosomal escape.
Conclusion
This compound holds potential as a key component in the formulation of advanced drug delivery systems. The protocols and characterization methods outlined here provide a framework for researchers to explore its applications. Further studies are warranted to establish specific quantitative data on drug loading, release kinetics, and the precise cellular mechanisms involved in the uptake and intracellular trafficking of this compound-based nanoparticles. Such research will be instrumental in realizing the full therapeutic potential of this promising lipid excipient.
References
Application Notes and Protocols: Incorporation of Dipalmitelaidin into Artificial Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipalmitelaidin, a diacylglycerol with monounsaturated 16-carbon fatty acid chains, is a critical component for researchers studying lipid metabolism and membrane dynamics. Its incorporation into artificial lipid bilayers allows for the investigation of its influence on fundamental membrane properties such as fluidity, thickness, and permeability. These characteristics are crucial for understanding cellular processes and for the development of drug delivery systems. This document provides detailed protocols for the incorporation of this compound into two common artificial lipid bilayer models: Giant Unilamellar Vesicles (GUVs) and Supported Lipid Bilayers (SLBs). Additionally, it outlines experimental procedures to characterize the biophysical properties of these modified membranes.
Note: The quantitative data presented in the tables are illustrative placeholders based on general principles of lipid biophysics. Researchers are expected to generate their own data for this compound-containing bilayers using the protocols provided.
Key Experiments and Methodologies
The study of this compound's impact on artificial lipid bilayers involves several key experimental techniques:
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperature (Tm) of the lipid bilayer.
-
Small-Angle X-ray Scattering (SAXS): To measure the thickness of the lipid bilayer.
-
Fluorescence Anisotropy: To assess membrane fluidity.
-
Fluorescence Recovery After Photobleaching (FRAP): To measure the lateral diffusion of lipid molecules within the bilayer.
-
Permeability Assays: To determine the effect of this compound on the bilayer's permeability to small molecules.
Experimental Protocols
Protocol 1: Formation of this compound-Containing Giant Unilamellar Vesicles (GUVs) by Electroformation
GUVs are valuable for microscopy-based studies due to their cell-like size (10-100 µm).[1][2] The electroformation technique yields a high number of unilamellar vesicles.[1][2]
Materials:
-
This compound
-
Matrix lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Chloroform
-
Indium Tin Oxide (ITO) coated glass slides
-
Vesicle electroformation chamber
-
Function generator and amplifier
-
Sucrose solution (e.g., 200 mM)
-
Glucose solution (iso-osmolar to the sucrose solution)
-
Fluorescent lipid probe (e.g., NBD-PE) (optional)
Procedure:
-
Lipid Film Preparation:
-
Prepare a stock solution of the desired lipid mixture (e.g., DPPC with varying mole percentages of this compound) in chloroform. The total lipid concentration should be around 1-2 mg/mL.
-
If desired, add a fluorescent lipid probe to the mixture at a low concentration (e.g., 0.5 mol%).
-
Spread a thin, uniform layer of the lipid solution onto the conductive side of two ITO slides.
-
Place the slides in a vacuum desiccator for at least 2 hours to completely remove the chloroform.
-
-
Vesicle Formation:
-
Assemble the electroformation chamber with the two ITO slides facing each other, separated by a silicone spacer to create a chamber.
-
Fill the chamber with the sucrose solution.
-
Connect the ITO slides to a function generator.
-
Apply an AC electric field (e.g., 10 Hz, 1-3 V) for 2-4 hours at a temperature above the phase transition temperature of the lipid mixture. Hydration above the transition temperature ensures the lipid bilayers are in a fluid state, which is conducive to proper swelling and vesicle formation.
-
-
Vesicle Harvesting and Observation:
-
Gently harvest the GUVs from the chamber.
-
Transfer the GUV suspension to a solution of iso-osmolar glucose for observation under a phase-contrast or fluorescence microscope. The density difference between the sucrose-filled GUVs and the surrounding glucose solution will cause the vesicles to settle at the bottom of the observation chamber, facilitating imaging.
-
Workflow for GUV Formation:
Protocol 2: Formation of this compound-Containing Supported Lipid Bilayers (SLBs) by Vesicle Fusion
SLBs are lipid bilayers formed on a solid support, which provides stability and makes them suitable for surface-sensitive techniques.
Materials:
-
Small unilamellar vesicles (SUVs) containing this compound (prepared by sonication or extrusion)
-
Hydrophilic substrate (e.g., glass, mica, or silicon dioxide)
-
Buffer solution (e.g., PBS)
-
Piranha solution (for cleaning glass substrates - handle with extreme caution )
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrate to ensure a hydrophilic surface. For glass, this can be achieved by sonication in a detergent solution, followed by extensive rinsing with ultrapure water and drying under a stream of nitrogen. For a more rigorous cleaning, treatment with piranha solution can be used.
-
-
SUV Preparation:
-
Prepare a lipid film as described in Protocol 1.
-
Hydrate the lipid film with a buffer solution to form multilamellar vesicles (MLVs).
-
Sonicate the MLV suspension or extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form SUVs.
-
-
Bilayer Formation:
-
Place the cleaned substrate in a chamber.
-
Add the SUV suspension to the chamber, ensuring the substrate is fully covered.
-
Incubate at a temperature above the lipid mixture's phase transition temperature to allow the vesicles to rupture and fuse on the substrate, forming a continuous lipid bilayer.
-
Gently rinse the chamber with buffer to remove any unfused vesicles.
-
Workflow for SLB Formation:
References
- 1. A comparative differential scanning calorimetry study of the effects of cholesterol and various oxysterols on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Dipalmitelaidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipalmitelaidin, a diacylglycerol (DAG) composed of a glycerol backbone esterified with two elaidic acid molecules, is a lipid of interest for various applications, including as a structured lipid in nutritional products and as a component in drug delivery systems. Elaidic acid is the principal trans fatty acid found in partially hydrogenated vegetable oils. The enzymatic synthesis of this compound offers a highly specific and controlled alternative to chemical methods, allowing for milder reaction conditions and minimizing the formation of unwanted byproducts. This document provides detailed application notes and experimental protocols for the synthesis of this compound via enzymatic esterification.
Principle of Synthesis
The enzymatic synthesis of this compound is achieved through the direct esterification of glycerol with elaidic acid. The reaction is catalyzed by a lipase, often an immobilized 1,3-specific lipase, which selectively promotes the formation of ester bonds at the sn-1 and sn-3 positions of the glycerol backbone. The use of a 1,3-specific lipase is crucial for maximizing the yield of 1,3-dipalmitelaidin. The reaction is typically carried out in a solvent-free system under vacuum to facilitate the removal of water, a byproduct of the esterification, which drives the reaction equilibrium towards product formation.
Experimental Protocols
Materials and Equipment
-
Substrates:
-
Glycerol (≥99.5% purity)
-
Elaidic acid (≥99% purity)
-
-
Enzyme:
-
Immobilized 1,3-specific lipase (e.g., Lipozyme TL IM)[1]
-
-
Reagents and Solvents:
-
Hexane (analytical grade)
-
Acetone (analytical grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Chloroform (analytical grade)
-
Sodium hydroxide
-
Hydrochloric acid
-
Trimethylsilyl (TMS) derivatization agent (e.g., BSTFA + 1% TMCS)
-
-
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Vacuum pump
-
High-performance liquid chromatograph (HPLC) with a UV or Evaporative Light Scattering Detector (ELSD)
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Rotary evaporator
-
Analytical balance
-
Standard laboratory glassware
-
Enzymatic Esterification of this compound
-
Substrate Preparation: In a jacketed glass reactor, combine glycerol and elaidic acid. A typical starting molar ratio of elaidic acid to glycerol is 2:1 to favor the formation of diacylglycerols.[1]
-
Reaction Setup: Heat the mixture to the desired reaction temperature (e.g., 60-70°C) with constant stirring (e.g., 200 rpm) to ensure a homogeneous mixture.
-
Enzyme Addition: Once the desired temperature is reached, add the immobilized lipase (e.g., Lipozyme TL IM) to the reaction mixture. The enzyme loading is typically in the range of 5-10% (w/w) of the total substrate mass.
-
Reaction Conditions: Apply a vacuum to the reactor to remove the water produced during the esterification reaction. The reaction is typically run for 4-8 hours.
-
Monitoring the Reaction: Periodically, small samples of the reaction mixture can be withdrawn to monitor the progress of the reaction by analyzing the composition of mono-, di-, and triglycerides, as well as free fatty acids, using HPLC or GC.[2]
-
Reaction Termination: Once the desired conversion is achieved, terminate the reaction by filtering the hot reaction mixture to remove the immobilized enzyme. The enzyme can be washed with hexane, dried, and potentially reused.
-
Product Isolation and Purification: The crude product, a mixture of this compound, unreacted elaidic acid, monoglycerides, and triglycerides, can be purified. Unreacted fatty acids can be removed by neutralization with a weak base, followed by washing. Further purification to isolate the diacylglycerol fraction can be achieved by column chromatography or molecular distillation.
Analytical Methods
1. High-Performance Liquid Chromatography (HPLC) Analysis of Acylglycerols
-
Purpose: To separate and quantify the different acylglycerols (mono-, di-, and triglycerides) and free fatty acids in the reaction mixture.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water or a mixture of acetone and acetonitrile is often employed.[3] Isocratic elution with 100% acetonitrile can also be used.[3]
-
Detection: A UV detector set at 205 nm or an Evaporative Light Scattering Detector (ELSD) can be used.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent like hexane or chloroform before injection.
2. Gas Chromatography (GC) Analysis of Fatty Acid Composition
-
Purpose: To determine the fatty acid profile of the synthesized this compound and to quantify any remaining free elaidic acid.
-
Derivatization: The acylglycerols in the sample must first be converted to their corresponding fatty acid methyl esters (FAMEs). This is typically done by transesterification using a reagent like sodium methoxide in methanol.
-
Column: A high-polarity capillary column (e.g., 100-m) is recommended for the separation of trans fatty acid isomers.
-
Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are commonly used.
-
Temperature Program: A programmed temperature gradient is used to separate the FAMEs.
-
Quantification: The percentage of each fatty acid is determined by comparing the peak areas to those of known standards.
Data Presentation
Table 1: Reaction Parameters for the Enzymatic Synthesis of this compound
| Parameter | Value | Reference |
| Enzyme | Lipozyme TL IM | |
| Substrates | Glycerol, Elaidic Acid | |
| Molar Ratio (Elaidic Acid:Glycerol) | 2:1 | |
| Temperature | 60-70°C | |
| Enzyme Load | 5-10% (w/w) | |
| Reaction Time | 4-8 hours | |
| Stirring Speed | 200 rpm | |
| System | Solvent-free, under vacuum |
Table 2: Typical Composition of Crude Product after Enzymatic Esterification
| Component | Percentage (%) |
| This compound (Diacylglycerols) | 40 - 50 |
| Monoelaidin (Monoglycerides) | 10 - 20 |
| Trielaidin (Triglycerides) | 20 - 30 |
| Free Elaidic Acid | 5 - 15 |
Note: The exact composition will vary depending on the specific reaction conditions.
Visualization of Key Pathways and Workflows
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Diacylglycerol signaling pathway involving Protein Kinase C.
Application in Drug Delivery
Diacylglycerols, including this compound, possess properties that make them attractive for use in drug delivery systems. Their amphiphilic nature allows them to act as emulsifiers and stabilizers in lipid-based formulations such as nanoemulsions, liposomes, and solid lipid nanoparticles. These formulations can enhance the solubility and bioavailability of poorly water-soluble drugs.
Proposed Application: this compound in a Topical Drug Delivery System
-
Rationale: As a diacylglycerol, this compound can be incorporated into the lipid matrix of a cream or ointment. Its presence can enhance the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin. Furthermore, as a signaling molecule that activates Protein Kinase C (PKC), this compound could potentially modulate cellular processes in the skin, which may be beneficial for certain dermatological conditions.
-
Formulation Strategy: this compound could be formulated as part of a nanoemulsion-based gel for topical application. The nanoemulsion would consist of an oil phase (containing the dissolved drug and this compound), an aqueous phase, and a surfactant. The small droplet size of the nanoemulsion would provide a large surface area for drug release and enhance skin permeation.
-
Potential Advantages:
-
Improved solubilization of lipophilic drugs.
-
Enhanced skin penetration and bioavailability of the API.
-
Potential for synergistic therapeutic effects due to the bioactivity of this compound.
-
Good biocompatibility and low potential for skin irritation.
-
This proposed application highlights a potential avenue for the use of enzymatically synthesized this compound in the development of advanced drug delivery systems. Further research would be required to fully elucidate its efficacy and safety in such formulations.
References
Application Notes and Protocols for Dipalmitelaidin as a Substrate in Lipase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipases are a class of enzymes that catalyze the hydrolysis of lipids, playing a crucial role in fat digestion, transport, and metabolism. The accurate measurement of lipase activity is essential for various research and development applications, including drug discovery, diagnostics, and industrial enzyme development. Dipalmitelaidin, a diacylglycerol containing two palmitelaidic acid residues (the trans-isomer of palmitoleic acid), can serve as a specific substrate for assaying lipase activity. These application notes provide detailed protocols and supporting data for the use of this compound in lipase activity assays.
Principle of the Assay
The fundamental principle behind using this compound as a substrate is the enzymatic hydrolysis of its ester bonds by lipases. This reaction releases palmitelaidic acid and a monoacylglycerol, which can be further hydrolyzed to another molecule of palmitelaidic acid and glycerol. The rate of formation of these products is directly proportional to the lipase activity in the sample. Various detection methods can be employed to quantify the reaction products, including colorimetric, fluorometric, and chromatographic techniques.
Data Presentation
Table 1: Optimal Reaction Conditions for Lipase Activity with Diacylglycerol Substrates
The optimal pH and temperature for lipase activity can vary depending on the enzyme source. The following table summarizes typical optimal conditions for lipases acting on diacylglycerol substrates, which can be used as a starting point for optimizing assays with this compound.
| Lipase Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Aspergillus niger | 3.0 - 5.6 | 30 - 55 | |
| Rhizomucor miehei | ~7.0 | ~45 | |
| Pancreatic Lipase | 8.0 - 9.0 | 37 - 40 | |
| Candida antarctica Lipase B | ~7.0 | ~50 | |
| Thermomyces lanuginosus | ~7.0 | ~50 |
Table 2: Apparent Kinetic Parameters of Lipases with Diacylglycerol and Related Substrates
Understanding the kinetic parameters of a lipase with a given substrate is crucial for assay development and inhibitor screening. While specific data for this compound is limited, the following table provides Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for lipases with analogous diacylglycerol and triglyceride substrates.
| Lipase | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Candida rugosa Lipase | Olive Oil (Triglyceride) | 0.717 (M) | 67.1 (µmol/min/mg) | [1] |
| Pancreatic Lipase | Triolein (Triglyceride) | 3.3 | Not specified | [2] |
| Diacylglycerol Lipase α | p-Nitrophenyl butyrate | Not specified | Not specified | [3] |
| Chryseobacterium sp. Lipase | p-Nitrophenyl palmitate | 0.104 | 3.58 (U/mg) | [4] |
Note: The kinetic parameters are highly dependent on the assay conditions, including the emulsifier used, pH, and temperature. The data presented should be considered as a reference for assay design.
Mandatory Visualizations
Caption: Lipase activation signaling pathway.
Caption: Experimental workflow for lipase assay.
Experimental Protocols
Protocol 1: Colorimetric Lipase Activity Assay Using a Coupled Enzyme Reaction
This protocol describes a method to quantify lipase activity by measuring the glycerol released from the hydrolysis of this compound. The glycerol is then measured using a coupled enzyme reaction that produces a colored product.
Materials:
-
This compound
-
Triton X-100 or other suitable non-ionic detergent
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Lipase-containing sample (e.g., cell lysate, purified enzyme)
-
Glycerol Standard (1 mM)
-
Glycerol Assay Kit (containing glycerol kinase, glycerol-3-phosphate oxidase, and a colorimetric probe)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the wavelength specified by the glycerol assay kit (e.g., 570 nm)
-
Incubator
Procedure:
-
Preparation of this compound Substrate Emulsion:
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., chloroform).
-
Add a solution of Triton X-100 (e.g., 5% w/v in water) to the this compound solution.
-
Remove the organic solvent by evaporation under a stream of nitrogen, followed by vacuum desiccation.
-
Resuspend the lipid film in Tris-HCl buffer to the desired final concentration (e.g., 1-10 mM).
-
Sonicate the mixture on ice until a homogenous, opalescent emulsion is formed.
-
-
Glycerol Standard Curve:
-
Prepare a series of glycerol standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in the 96-well plate by diluting the 1 mM Glycerol Standard with assay buffer.
-
Adjust the final volume of each standard to 50 µL with assay buffer.
-
-
Enzymatic Reaction:
-
Add 50 µL of the this compound substrate emulsion to each well of the 96-well plate.
-
Add 10-40 µL of the lipase-containing sample to the wells.
-
For a negative control, add the same volume of assay buffer instead of the lipase sample.
-
Adjust the final volume in each well to 100 µL with assay buffer.
-
Incubate the plate at the optimal temperature for the lipase (e.g., 37°C) for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Glycerol Detection:
-
Stop the lipase reaction by adding a stop solution as recommended by the glycerol assay kit manufacturer or by heating the plate.
-
Prepare the glycerol assay reaction mix according to the kit's instructions.
-
Add the reaction mix to each well containing the standards and samples.
-
Incubate the plate for the time and temperature specified in the kit's protocol to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Subtract the absorbance of the blank (0 nmol glycerol) from the absorbance of the standards and samples.
-
Plot the standard curve of absorbance versus the amount of glycerol.
-
Determine the amount of glycerol produced in each sample from the standard curve.
-
Calculate the lipase activity using the following formula:
Lipase Activity (U/mL) = (nmol of glycerol produced) / (incubation time in min × volume of enzyme in mL)
One unit (U) of lipase activity is defined as the amount of enzyme that catalyzes the release of 1 µmol of product per minute under the specified assay conditions.
-
Protocol 2: Fluorometric Lipase Activity Assay
This protocol utilizes a fluorogenic substrate that is structurally similar to diacylglycerols and can be adapted for inhibitor screening in the presence of this compound as a competing substrate. A common approach involves using a substrate that releases a fluorescent product upon hydrolysis.
Materials:
-
This compound (as a competing substrate, optional)
-
Fluorogenic lipase substrate (e.g., a derivative of 4-methylumbelliferone or resorufin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Lipase-containing sample
-
96-well black microplate
-
Fluorometric microplate reader with appropriate excitation and emission filters
-
Incubator
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
If using this compound as a competing substrate, prepare an emulsion as described in Protocol 1.
-
-
Enzymatic Reaction:
-
To the wells of a 96-well black microplate, add the assay buffer.
-
Add the lipase-containing sample.
-
If performing a competitive inhibition assay, add the this compound emulsion.
-
Pre-incubate the plate at the desired temperature for a few minutes.
-
Initiate the reaction by adding the fluorogenic substrate to each well. The final concentration should be optimized for the specific substrate and enzyme.
-
Immediately place the plate in the fluorometric microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over a period of time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
-
Data Analysis:
-
For each sample, determine the rate of increase in fluorescence over time (slope of the linear portion of the curve). This rate is proportional to the lipase activity.
-
A standard curve with the fluorescent product can be used to convert the rate of fluorescence increase to the rate of product formation (e.g., nmol/min).
-
Calculate the lipase activity as described in Protocol 1.
-
Considerations for Assay Optimization
-
Substrate Emulsion: The quality of the substrate emulsion is critical for reproducible results. The size and stability of the lipid droplets can significantly affect the rate of hydrolysis. Sonication conditions and the type and concentration of the emulsifying agent (e.g., Triton X-100, gum arabic, polyvinyl alcohol) should be optimized.
-
Enzyme Concentration: The concentration of the lipase should be chosen so that the reaction rate is linear over the chosen incubation time.
-
pH and Temperature: The optimal pH and temperature for the lipase being assayed should be determined experimentally.
-
Cofactors: Some lipases require cofactors such as Ca2+ ions for optimal activity. The assay buffer should be supplemented accordingly if necessary.
-
Detection Method: The choice of detection method will depend on the available equipment, the required sensitivity, and the nature of the samples. Colorimetric assays are generally robust and suitable for many applications, while fluorometric assays offer higher sensitivity.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a substrate to accurately measure lipase activity for a wide range of scientific and drug development applications.
References
- 1. Kinetics, mechanism, and time course analysis of lipase-catalyzed hydrolysis of high concentration olive oil in AOT-isooctane reversed micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lipase-Catalyzed Synthesis of Structured Fatty Acids Enriched with Medium and Long-Chain n-3 Fatty Acids via Solvent-Free Transesterification of Skipjack Tuna Eyeball Oil and Commercial Butterfat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Dipalmitelaidin via NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipalmitelaidin, a triglyceride containing two units of elaidic acid (a trans-monounsaturated fatty acid) and one unit of palmitic acid, is a subject of interest in lipidomics and nutritional science due to the physiological effects of trans-fatty acids. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for the comprehensive structural characterization of lipids like this compound. This document provides detailed application notes and experimental protocols for the elucidation of its structure using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Data Presentation: Predicted NMR Spectral Data for this compound
The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These chemical shifts are estimated based on known values for triglycerides, palmitic acid, and elaidic acid. Actual experimental values may vary slightly depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Glycerol CH₂ (sn-1, sn-3) | 4.10 - 4.35 | dd | Diastereotopic protons |
| Glycerol CH (sn-2) | 5.25 | m | |
| Olefinic CH=CH (trans) | 5.30 - 5.45 | m | Characteristic of trans double bonds |
| α-CH₂ (next to C=O) | 2.30 | t | |
| Allylic CH₂ | 1.95 - 2.05 | m | Protons adjacent to the double bond |
| β-CH₂ (from C=O) | 1.60 | m | |
| Bulk CH₂ | 1.20 - 1.40 | m | Methylene chain of fatty acids |
| Terminal CH₃ | 0.88 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| Carbonyl (C=O) | 172.8 - 173.3 | sn-1,3 and sn-2 may have slightly different shifts |
| Olefinic CH=CH (trans) | 129.5 - 130.5 | |
| Glycerol CH (sn-2) | 68.9 | |
| Glycerol CH₂ (sn-1, sn-3) | 62.1 | |
| α-CH₂ (next to C=O) | 34.0 - 34.2 | |
| Allylic CH₂ | 32.5 | Characteristic for trans fatty acids |
| Methylene Chain (CH₂) | 29.0 - 29.8 | |
| β-CH₂ (from C=O) | 24.8 | |
| Terminal CH₃ | 14.1 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for lipid NMR as it provides good solubility and its residual solvent peak does not significantly overlap with key lipid signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.
-
Degassing (Optional): For long-term experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by bubbling with an inert gas (e.g., argon) for a few minutes.
1D NMR Spectroscopy
2.2.1. ¹H NMR Spectroscopy
-
Purpose: To identify the different types of protons present in the molecule and their relative abundance.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Standard single-pulse (zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Temperature: 298 K.
-
-
Processing: Apply a line broadening of 0.3 Hz, Fourier transform, phase correct, and baseline correct the spectrum. Integrate all signals to determine the relative ratios of different protons.
2.2.2. ¹³C NMR Spectroscopy
-
Purpose: To identify all unique carbon atoms in the molecule.
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Temperature: 298 K.
-
-
Processing: Apply a line broadening of 1-2 Hz, Fourier transform, phase correct, and baseline correct the spectrum.
2D NMR Spectroscopy
2.3.1. ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds), revealing the connectivity of the proton spin systems.[1][2][3][4]
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Standard COSY (cosygpqf).
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (t1).
-
Number of Scans: 4-8 per increment.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Processing: Apply a sine-bell window function in both dimensions, zero-fill, Fourier transform, and symmetrize the spectrum.
2.3.2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbon atoms.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Standard HSQC (hsqcedetgpsisp2.2).
-
Spectral Width: 12-16 ppm in the ¹H dimension (F2) and 180-200 ppm in the ¹³C dimension (F1).
-
Number of Increments: 128-256 in the indirect dimension (t1).
-
Number of Scans: 8-16 per increment.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Processing: Apply a sine-bell window function in both dimensions, zero-fill, and Fourier transform.
2.3.3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and assigning quaternary carbons.[5]
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Standard HMBC (hmbcgplpndqf).
-
Spectral Width: 12-16 ppm in the ¹H dimension (F2) and 200-220 ppm in the ¹³C dimension (F1).
-
Number of Increments: 256-512 in the indirect dimension (t1).
-
Number of Scans: 16-32 per increment.
-
Relaxation Delay (d1): 1-2 seconds.
-
Long-range coupling delay (d6): Optimized for a J-coupling of 8-10 Hz.
-
-
Processing: Apply a sine-bell window function in both dimensions, zero-fill, and Fourier transform.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Generalized Metabolic Pathway of this compound
The following diagram outlines the general metabolic fate of dietary triglycerides like this compound.
Key HMBC Correlations for Structural Elucidation
This diagram illustrates the key 2 and 3-bond correlations expected in an HMBC spectrum of this compound, which are crucial for assembling the final structure.
References
Application Note: Utilizing Dipalmitelaidin for in Vitro Studies of Lipid Droplet Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction Lipid droplets (LDs) are dynamic cellular organelles essential for energy storage, lipid homeostasis, and signaling.[1] They consist of a neutral lipid core, primarily composed of triacylglycerols (TAGs) and steryl esters (SEs), enclosed by a phospholipid monolayer adorned with various proteins.[1][2][3] The formation and growth of LDs are tightly regulated processes, and their dysregulation is linked to numerous metabolic diseases. The study of LD biogenesis often involves inducing their formation in cell culture by supplying exogenous fatty acids or triglycerides. Dipalmitelaidin, a triglyceride containing two palmitelaidic acid molecules, can be used as a tool to investigate the mechanisms of lipid storage and the cellular response to specific types of fatty acids. This document provides a detailed protocol for using this compound to induce and analyze lipid droplet formation in a mammalian cell line.
While this compound itself is not extensively documented as a primary tool for studying LD formation, this protocol adapts established methods for inducing LDs with other lipids, such as oleic acid or palmitic acid, to a this compound-specific application.[4]
Key Experimental Workflow
The overall workflow for studying this compound-induced lipid droplet formation involves several key stages, from reagent preparation to final data analysis.
References
Application Notes and Protocols: Fluorescent Labeling of Dipalmitelaidin for Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipalmitelaidin (DPELA) is a disaturated fatty acid with significant research interest due to its roles in lipid metabolism, membrane structure, and cellular signaling. Visualizing the subcellular localization and trafficking of DPELA is crucial for understanding its biological functions. This document provides detailed application notes and protocols for the fluorescent labeling of DPELA for microscopic imaging. Two primary strategies are presented: the direct labeling of DPELA-containing lipid structures using lipophilic dyes and the use of fluorescently-labeled fatty acid analogs to mimic DPELA's behavior.
Data Presentation: Comparison of Suitable Fluorescent Probes
The selection of an appropriate fluorescent probe is critical for successful imaging. The following table summarizes the key properties of commonly used fluorophores for labeling lipids and fatty acids.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Key Features |
| BODIPY FL | ~503 | ~512 | >0.9 | ~80,000 | High quantum yield, sharp emission, photostable, relatively insensitive to environment.[1] |
| BODIPY 558/568 | ~558 | ~568 | ~0.9 | ~100,000 | Similar advantages to BODIPY FL with red-shifted spectra.[1] |
| NBD | ~466 | ~539 | Variable | ~25,000 | Environmentally sensitive; fluorescence changes with polarity, useful for binding studies.[1] |
| Pyrene | ~340 | ~375 (monomer), ~470 (excimer) | ~0.65 (monomer) | ~40,000 | Forms excimers at high concentrations, useful for studying membrane fusion and lipid-protein interactions.[1] |
| Dansyl | ~340 | ~520 | Variable | ~4,300 | Environmentally sensitive fluorescence, suitable for binding studies.[1] |
| PKH67 | ~490 | ~502 | Not specified | Not specified | Lipophilic carbocyanine green dye for labeling preformed vesicles. |
| DiI | ~549 | ~565 | Not specified | Not specified | Lipophilic carbocyanine dye for labeling cell membranes. |
| DiD | ~644 | ~665 | Not specified | Not specified | Lipophilic red fluorescent probe suitable for multicolor imaging. |
Experimental Protocols
Protocol 1: Direct Labeling of DPELA-Containing Vesicles/Membranes with Lipophilic Dyes
This protocol is suitable for labeling pre-formed structures containing DPELA, such as liposomes or cellular membranes, using intercalating dyes like PKH67 or DiI.
Materials:
-
DPELA-containing vesicles (e.g., liposomes) or cultured cells
-
Lipophilic fluorescent dye (e.g., PKH67, DiI)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Dye Preparation: Prepare a stock solution of the chosen lipophilic dye in ethanol or DMSO according to the manufacturer's instructions.
-
Labeling Solution: Dilute the dye stock solution in an appropriate buffer (e.g., PBS) to the desired final concentration. For PKH67, a final concentration of 50 nM can be used for labeling vesicles.
-
Incubation:
-
For Vesicles: Add the labeling solution to the vesicle suspension and incubate for 1-5 minutes at room temperature. The dye will spontaneously insert into the lipid bilayer.
-
For Cells: Wash cultured cells with warm PBS. Incubate the cells with the labeling solution (e.g., DiI at 1-2 µM) for 15-30 minutes at 37°C.
-
-
Washing (for cells): After incubation, wash the cells two to three times with warm PBS to remove excess dye.
-
Imaging: Visualize the labeled vesicles or cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.
Protocol 2: Cellular Imaging Using a Fluorescent DPELA Analog (e.g., BODIPY-labeled Fatty Acid)
This protocol describes the use of a commercially available fluorescent fatty acid analog to study fatty acid uptake and trafficking, which can serve as a model for DPELA.
Materials:
-
Fluorescently labeled fatty acid (e.g., BODIPY FL C16)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope (confocal recommended for subcellular localization)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.
-
Pulse Labeling:
-
Prepare a labeling solution by diluting the fluorescently labeled fatty acid in serum-free medium to a final concentration of 1-5 µM.
-
Wash the cells once with warm PBS.
-
Incubate the cells with the labeling solution for 15-30 minutes at 37°C. This allows for the uptake of the labeled fatty acid.
-
-
Chase Period (Optional):
-
To track the trafficking of the fatty acid, remove the labeling solution and replace it with a complete (serum-containing) medium.
-
Incubate the cells for various time points (e.g., 0, 15, 30, 60 minutes). This "chase" period allows for the visualization of the labeled fatty acid as it moves to different cellular compartments like the endoplasmic reticulum, lipid droplets, and mitochondria.
-
-
Imaging:
-
At each time point, wash the cells with PBS.
-
Mount the coverslips or place the dish on the microscope stage.
-
Visualize the cells using a fluorescence microscope. Initial localization is often at the plasma membrane, followed by distribution to internal organelles.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for fluorescently labeling and imaging lipids in a cellular context.
Caption: General workflow for fluorescent labeling and microscopy of lipids.
Signaling Pathways and Logical Relationships
The trafficking of fatty acids within a cell involves multiple organelles. The following diagram illustrates the potential pathways a fluorescently labeled fatty acid analog might take upon entering a cell.
Caption: Potential trafficking pathways of a fluorescently labeled fatty acid in a cell.
References
Application Notes and Protocols for Dipalmitelaidin in Model Membrane Fluidity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipalmitelaidin (1,2-dipalmitelaidoyl-sn-glycero-3-phosphocholine) is the trans-isomer of the unsaturated phospholipid 1,2-dipalmitoleoyl-sn-glycero-3-phosphocholine (DPOPC). The presence of the trans double bond in its acyl chains gives this compound unique biophysical properties that make it a valuable tool in the study of model membranes. Unlike the kinked structure of cis-unsaturated phospholipids, the straighter conformation of trans-isomers leads to more ordered and tightly packed lipid bilayers. This characteristic allows researchers to systematically investigate the impact of membrane fluidity and lipid packing on various cellular processes, including membrane protein function, cell signaling, and drug-membrane interactions.
These application notes provide an overview of the use of this compound in membrane fluidity studies and detailed protocols for key experimental techniques.
Core Applications of this compound
-
Modulating Membrane Fluidity: this compound serves as an excellent model lipid to create membranes with intermediate fluidity, somewhere between that of its saturated counterpart, dipalmitoylphosphatidylcholine (DPPC), and its cis-isomer. This allows for a controlled investigation of how changes in membrane packing affect biological processes.
-
Investigating the Role of Lipid Packing on Protein Function: The function of many integral membrane proteins is highly sensitive to the physical state of the surrounding lipid bilayer. By incorporating this compound into model membranes, researchers can study how increased lipid packing, in comparison to more fluid membranes, influences protein conformation, activity, and signaling.
-
Drug-Membrane Interaction Studies: The efficacy and permeation of many pharmaceutical compounds are dependent on the fluidity and composition of the cell membrane. This compound-containing liposomes can be used to assess how drugs partition into and permeate through more ordered membrane domains.
-
Understanding the Biophysical Properties of Trans Fats: Concerns about the health effects of dietary trans fats have spurred research into their impact on cell membranes. This compound provides a defined system to study the specific biophysical consequences of incorporating trans-unsaturated lipids into a bilayer.
Quantitative Data Summary
The following table summarizes the expected thermotropic properties of this compound in comparison to its saturated and cis-unsaturated counterparts. The values for this compound are predicted based on the known behavior of trans-isomers, which typically exhibit properties intermediate between their cis and saturated analogs.
| Lipid | Abbreviation | Acyl Chain Composition | Main Phase Transition Temperature (Tm) | Transition Enthalpy (ΔH) |
| Dipalmitoylphosphatidylcholine | DPPC | 16:0/16:0 | ~41 °C[1][2] | ~8.7 kcal/mol |
| Dipalmitelaidoylphosphatidylcholine | This compound | 16:1t/16:1t | ~50-60 °C (estimated)[3] | Expected to be lower than DPPC |
| Dipalmitoleoylphosphatidylcholine | DPOPC (cis) | 16:1c/16:1c | ~ -4 °C | ~7.6 kcal/mol |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) using the thin-film hydration and extrusion method.
Materials:
-
This compound powder
-
Chloroform
-
Desired buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Nitrogen gas source
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid's phase transition temperature (e.g., 65°C).
-
Evaporate the chloroform under a gentle stream of nitrogen gas, followed by vacuum for at least 2 hours to remove any residual solvent. A thin, uniform lipid film should be visible on the inner surface of the flask.
-
-
Hydration:
-
Add the desired buffer, pre-heated to a temperature above the Tm of this compound (e.g., 65°C), to the flask containing the lipid film.
-
Hydrate the lipid film by gentle rotation for 1-2 hours at this temperature. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). Ensure the extruder is pre-heated to a temperature above the Tm of the lipid mixture.
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the suspension through the membrane back and forth for an odd number of times (e.g., 11 or 21 passes). This will produce a translucent suspension of LUVs.
-
-
Characterization:
-
The size distribution of the prepared liposomes can be determined by Dynamic Light Scattering (DLS).
-
Protocol 2: Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)
This protocol outlines the use of DSC to measure the main phase transition temperature (Tm) and the enthalpy of transition (ΔH) of this compound liposomes.
Materials:
-
This compound liposome suspension (prepared as in Protocol 1)
-
Reference buffer (the same buffer used for liposome preparation)
-
DSC instrument
-
DSC sample pans and lids
Procedure:
-
Sample Preparation:
-
Accurately pipette a known volume of the liposome suspension into a DSC sample pan.
-
Pipette an identical volume of the reference buffer into a reference pan.
-
Seal both pans hermetically.
-
-
DSC Measurement:
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a starting temperature well below the expected Tm (e.g., 20°C).
-
Heat the sample at a constant rate (e.g., 1-2°C/min) to a temperature well above the expected Tm (e.g., 70°C).
-
Record the heat flow as a function of temperature. The resulting plot is a DSC thermogram.[4][5]
-
-
Data Analysis:
-
The Tm is determined as the temperature at the peak of the endothermic transition.
-
The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.
-
Perform a second heating scan to check for the reversibility of the transition.
-
Protocol 3: Measurement of Membrane Fluidity using Fluorescence Anisotropy
This protocol describes how to measure the steady-state fluorescence anisotropy of the probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to assess the fluidity of this compound-containing membranes.
Materials:
-
This compound liposome suspension (prepared as in Protocol 1)
-
DPH stock solution in a suitable solvent (e.g., tetrahydrofuran or dimethylformamide)
-
Spectrofluorometer with polarization filters
-
Thermostatted cuvette holder
Procedure:
-
Probe Incorporation:
-
Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing. The final DPH concentration should be in the micromolar range, and the lipid-to-probe molar ratio should be high (e.g., >200:1) to avoid probe-probe interactions.
-
Incubate the mixture in the dark at a temperature above the Tm for at least 30 minutes to ensure complete incorporation of the probe into the lipid bilayer.
-
-
Fluorescence Anisotropy Measurement:
-
Place the sample in a thermostatted cuvette in the spectrofluorometer.
-
Set the excitation wavelength to ~350 nm and the emission wavelength to ~428 nm.
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).
-
Measure the corresponding intensities with the excitation polarizer oriented horizontally (IHV and IHH) to determine the G-factor (G = IHV / IHH), which corrects for instrumental bias.
-
-
Calculation of Anisotropy (r): The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
Data Interpretation: A higher anisotropy value indicates a more ordered (less fluid) membrane, as the rotational motion of the DPH probe is more restricted. Measurements can be performed as a function of temperature to observe the change in fluidity across the phase transition.
Visualizations
Caption: Experimental workflow for studying model membranes.
Caption: Effect of acyl chain geometry on lipid packing.
References
Application Note: High-Resolution Separation of Dipalmitelaidin (PPE/PEP) Triglyceride Isomers by Non-Aqueous Reversed-Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triglycerides (TAGs), the main components of natural fats and oils, consist of a glycerol backbone esterified with three fatty acids. The specific positioning of these fatty acids on the glycerol backbone results in different regioisomers. For a TAG containing two palmitic acid (P, C16:0) and one elaidic acid (E, C18:1t) moieties, two primary regioisomers exist: sn-1,2-dipalmitoyl-3-elaidoyl-glycerol (sn-PPE) and sn-1,3-dipalmitoyl-2-elaidoyl-glycerol (sn-PEP).
The distribution of fatty acids at the sn-1/3 versus the sn-2 position significantly influences the physical, chemical, and nutritional properties of fats.[1] Therefore, the ability to accurately separate and quantify these isomers is critical in food science, lipid metabolism research, and the development of lipid-based pharmaceuticals. However, separating TAG regioisomers is exceptionally challenging because they share an identical fatty acid composition and thus the same equivalent carbon number (ECN), leading to co-elution in conventional chromatographic methods.[2]
This application note details a robust protocol for the separation of dipalmitelaidin (PPE and PEP) regioisomers using Non-Aqueous Reversed-Phase High-Performance Liquid Chromatography (NARP-HPLC), a technique that can resolve isomers based on subtle differences in their molecular shape and polarity.[1][3]
Experimental Protocols
This protocol is designed for a standard HPLC or UHPLC system coupled with a mass spectrometer (MS) or an evaporative light scattering detector (ELSD), which are suitable for detecting non-chromophoric lipids.[2]
Materials and Reagents
-
Standards: Authentic standards of sn-PPE and sn-PEP (if available).
-
Solvents: HPLC-grade acetonitrile, 2-propanol (isopropanol), and hexane. All solvents should be filtered and degassed.
-
Sample Solvent: A mixture of hexane and the initial mobile phase composition.
Sample and Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of each regioisomer standard at a concentration of 1-5 mg/mL in the sample solvent.
-
Working Standard Mixture: Create a mixed working standard solution containing both PPE and PEP isomers to optimize the separation.
-
Sample Preparation: Dissolve the lipid extract or sample in the sample solvent to a final concentration of approximately 1-10 mg/mL.
-
Filtration: Filter all samples and standards through a 0.2 µm PTFE syringe filter before injection to prevent system contamination.
HPLC System and Conditions
The following conditions have been shown to be effective for the separation of TAG regioisomers containing two saturated and one unsaturated fatty acid.
| Parameter | Recommended Condition |
| HPLC System | UHPLC or HPLC system with a column thermostat and MS or ELSD detector. |
| Column | Nucleodur C18 Isis, 5 µm, 250 x 4.6 mm. (Polymeric ODS columns are also effective). |
| Mobile Phase | Isocratic elution with Acetonitrile / 2-Propanol (exact ratio may require optimization, start with 70:30 v/v). |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 18°C. (Temperature is a critical parameter and may be optimized between 10-20°C). |
| Injection Volume | 5-20 µL. |
| Detector | Mass Spectrometer (ESI-MS) or Evaporative Light Scattering Detector (ELSD). |
Execution of the Chromatographic Run
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the working standard mixture to verify system suitability, retention times, and resolution.
-
Inject the samples for analysis.
-
If using a mass spectrometer, operate in positive ion mode. Ammoniated adducts ([M+NH₄]⁺) are typically formed and can be used for precursor ion scans.
Data Presentation and Expected Results
NARP-HPLC separates TAG regioisomers based on subtle differences in their polarity and molecular shape. The sn-PEP isomer, being more symmetrical, often exhibits a slightly different interaction with the stationary phase compared to the asymmetrical sn-PPE isomer, allowing for their resolution.
Table 1: Representative Chromatographic Data The following table presents expected, representative retention times (RT) for the separation of PPE and PEP isomers based on literature for similar compounds. Actual retention times may vary based on the specific system and conditions.
| Compound (Isomer) | Acyl Positions | Expected RT (min) | Resolution (Rs) |
| sn-PPE | P(sn-1), P(sn-2), E(sn-3) | ~12.5 | >1.5 |
| sn-PEP | P(sn-1), E(sn-2), P(sn-3) | ~13.2 | |
| (Data is representative and should be confirmed experimentally) |
Alternative and Complementary Techniques
For challenging separations or comprehensive analysis, other techniques can be employed:
-
Silver Ion HPLC (Ag+-HPLC): This is a powerful method that separates isomers based on the interaction of silver ions with the double bonds of unsaturated fatty acids. It is highly selective for isomers differing in the number, geometry, or position of double bonds.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC systems, with their smaller particle size columns, can provide enhanced separation efficiency and faster analysis times.
-
Multi-Dimensional Chromatography: Combining NARP-HPLC with Ag+-HPLC can provide a comprehensive profile of complex lipid samples.
Mandatory Visualizations
Experimental Workflow
The overall process from sample handling to final data analysis is outlined below.
Caption: General experimental workflow for the HPLC separation of TAG isomers.
Principle of Separation
The logical basis for separating TAG regioisomers with NARP-HPLC relies on subtle differences in their molecular conformation, which affects their interaction with the stationary phase.
References
Dipalmitelaidin: Application Notes and Protocols for Synthetic Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipalmitelaidin is a diacylglycerol featuring two palmitelaidic acid molecules, which are the trans-isomers of the monounsaturated 16-carbon fatty acid, palmitoleic acid. In the realm of synthetic biology, the unique physicochemical properties of this compound, stemming from its trans-unsaturated acyl chains, offer novel opportunities for the rational design of artificial membranes and cellular systems. Unlike their naturally occurring cis-isomers, which introduce a significant kink in the fatty acid chain, trans-fatty acids like palmitelaidic acid have a more linear conformation, similar to that of saturated fatty acids. This structural difference has profound implications for the properties of lipid bilayers, influencing membrane fluidity, thickness, and the function of embedded proteins.
These application notes provide an overview of the potential uses of this compound in synthetic biology, focusing on its ability to modulate membrane properties and influence cellular signaling pathways. Detailed experimental protocols are provided to guide researchers in the preparation and characterization of this compound-containing liposomes and in the analysis of their effects on membrane-associated processes.
Physicochemical Properties of this compound-Containing Membranes
The incorporation of this compound into a lipid bilayer is predicted to induce properties that are intermediate between those of its fully saturated counterpart, dipalmitoylphosphatidylcholine (DPPC), and its cis-unsaturated counterpart, dipalmitoleoylphosphatidylcholine (DPOPC). The linear nature of the trans-double bond allows for tighter packing of the acyl chains compared to the kinked chains of cis-unsaturated lipids.
Key Inferred Physicochemical Properties:
-
Increased Membrane Rigidity: The straighter acyl chains of this compound lead to stronger van der Waals interactions between lipid molecules, resulting in a more ordered and less fluid membrane.
-
Higher Phase Transition Temperature: Membranes containing this compound are expected to have a higher gel-to-liquid crystalline phase transition temperature (Tm) compared to membranes with its cis-isomer. The melting point of bulk this compound is approximately 50-60°C.[1]
-
Increased Bilayer Thickness: The more extended conformation of the trans-acyl chains contributes to an increase in the hydrophobic thickness of the lipid bilayer.
-
Altered Cholesterol Interaction: Phospholipids containing trans-fatty acids have been shown to have a higher affinity for cholesterol, which can lead to increased cholesterol levels within the membrane.[2]
Quantitative Data Summary
The following table summarizes key quantitative data inferred from studies on lipids containing trans-fatty acids, which can be used as a proxy to understand the effects of this compound on membrane properties.
| Parameter | Lipid Composition | Observation | Reference |
| Cholesterol Affinity | TFA-phospholipid vs. CFA-phospholipid | 40-80% higher cholesterol affinity in TFA-containing membranes. | [2] |
| Acyl Chain Packing Free Volume | di-18:1n9(t)PC vs. di-18:1n9(c)PC | ~30% lower acyl chain packing free volume in the trans-isomer membrane, indicating higher order. | [2] |
| Rotational Diffusion of DPH Probe | di-18:1n9(t)PC vs. di-18:1n9(c)PC | Slower rotational diffusion in the trans-isomer membrane, indicative of lower fluidity. | [2] |
| Thermal Denaturation of Rhodopsin | di-18:1n9(t)PC vs. di-18:1n9(c)PC | Thermal denaturation temperature was 1.7°C greater in the trans-isomer membrane. | |
| Rhodopsin Activation | di-18:1n9(t)PC vs. di-18:1n9(c)PC | 21% reduction in rhodopsin activation in the trans-isomer membrane. |
Applications in Synthetic Biology
The ability of this compound to systematically alter membrane properties makes it a valuable tool for various applications in synthetic biology.
Modulation of Membrane Protein Function
The activity of many integral membrane proteins is sensitive to the physical properties of the surrounding lipid bilayer. By incorporating this compound, researchers can fine-tune membrane rigidity and thickness to study and control the function of reconstituted proteins.
-
Ion Channels: The open probability and gating kinetics of ion channels can be influenced by hydrophobic mismatch between the channel's transmembrane domain and the thickness of the lipid bilayer. This compound can be used to create thicker and more rigid membranes to investigate these effects.
-
G-Protein Coupled Receptors (GPCRs): The conformational changes required for GPCR activation and subsequent signaling are affected by membrane fluidity. Increased membrane rigidity through the inclusion of this compound can be used to modulate GPCR signaling cascades.
Construction of Artificial Cells and Organelles
In bottom-up synthetic biology, the creation of artificial cells with defined properties is a major goal. This compound can be used to construct synthetic membranes with increased stability and reduced permeability, which can be advantageous for encapsulating and maintaining the integrity of artificial cellular systems.
-
Enhanced Liposome Stability: The tighter packing of this compound-containing membranes can lead to liposomes with lower passive permeability and increased resistance to lysis.
-
Formation of Lipid Raft-like Domains: While this compound itself is not a canonical raft-forming lipid, its ability to increase membrane order could be used to influence the formation and stability of lipid rafts when combined with cholesterol and sphingolipids. This is crucial for studying signaling platforms in synthetic membranes.
Drug Delivery Systems
The properties of this compound can be leveraged to design novel liposomal drug delivery vehicles.
-
Controlled Release: The reduced fluidity of this compound-containing liposomes can lead to slower drug leakage and more controlled release kinetics.
-
Targeted Delivery: By modulating the lipid composition, the interaction of liposomes with target cells can be fine-tuned. The increased rigidity may affect the endocytosis and fusion processes.
Signaling Pathway Modulation: A Case Study with GPCRs
The function of G-protein coupled receptors is intimately linked to the properties of the cell membrane. Increased membrane rigidity, as induced by this compound, can allosterically modulate GPCR signaling. A more rigid membrane can hinder the conformational changes required for receptor activation, leading to attenuated downstream signaling.
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes by Film Hydration
This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound using the thin-film hydration and extrusion method.
Materials:
-
This compound
-
Matrix lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)
-
Chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block or water bath
Procedure:
-
Lipid Film Preparation:
-
Dissolve the desired amounts of this compound and the matrix lipid (e.g., DOPC) in chloroform in a round-bottom flask. The molar ratio will depend on the desired membrane properties.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. Ensure the water bath temperature is below the phase transition temperature of the lipids.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Pre-heat the hydration buffer to a temperature above the phase transition temperature of the lipid mixture (a temperature above 60°C is recommended for mixtures containing this compound).
-
Add the warm hydration buffer to the flask containing the dry lipid film.
-
Hydrate the lipid film by gentle rotation for 1-2 hours at a temperature above the Tm. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Equilibrate the extruder and the polycarbonate membrane to the same temperature as the hydration step.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the lipid suspension through the polycarbonate membrane (e.g., 100 nm) a specified number of times (e.g., 11-21 passes) to form LUVs of a defined size.
-
The resulting liposome suspension can be stored at 4°C.
-
Protocol 2: Measurement of Membrane Fluidity using Laurdan GP
This protocol describes a method to quantify the fluidity of this compound-containing liposomes using the fluorescent probe Laurdan and calculating its Generalized Polarization (GP). A higher GP value corresponds to a more ordered (less fluid) membrane.
Materials:
-
This compound-containing liposomes (from Protocol 1)
-
Laurdan stock solution (in ethanol or DMSO)
-
Fluorometer with excitation and emission monochromators
-
Cuvettes
Procedure:
-
Labeling of Liposomes:
-
Add a small aliquot of the Laurdan stock solution to the liposome suspension to achieve a final lipid-to-probe molar ratio of approximately 200:1.
-
Incubate the mixture in the dark at room temperature for at least 30 minutes to allow the probe to incorporate into the lipid bilayers.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 350 nm.
-
Measure the fluorescence emission intensity at two wavelengths: 440 nm (characteristic of the ordered, gel phase) and 490 nm (characteristic of the disordered, liquid-crystalline phase).
-
-
Calculation of Generalized Polarization (GP):
-
Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490) where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively.
-
-
Data Analysis:
-
Compare the GP values of liposomes with varying concentrations of this compound to a control (e.g., pure DOPC liposomes). An increase in the GP value indicates a decrease in membrane fluidity.
-
Conclusion
This compound presents a unique tool for synthetic biologists to manipulate and study the physical properties of artificial membranes. Its ability to increase membrane rigidity and order offers a means to investigate the influence of the lipid environment on protein function, construct more stable artificial cells, and design novel drug delivery systems. The provided protocols offer a starting point for researchers to explore the diverse applications of this intriguing lipid molecule. Further characterization of this compound's specific biophysical properties will undoubtedly expand its utility in the ever-evolving field of synthetic biology.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Dipalmitelaidin Degradation During Sample Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dipalmitelaidin during sample storage. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
Q2: What are the primary pathways of this compound degradation?
This compound is susceptible to three main degradation pathways:
-
Hydrolysis: The ester bonds linking the fatty acids to the glycerol backbone can be cleaved by water, a reaction that can be catalyzed by acids, bases, or enzymes (lipases). This results in the formation of free fatty acids and monoacylglycerols or glycerol.
-
Oxidation: The double bonds in the palmitelaidic acid chains are vulnerable to attack by reactive oxygen species. This process, often initiated by heat, light, or metal ions, can lead to the formation of hydroperoxides, which can further decompose into a variety of secondary oxidation products like aldehydes and ketones.
-
Enzymatic Degradation: Lipases present in biological samples can enzymatically hydrolyze the ester bonds of this compound.
Q3: What are the ideal short-term and long-term storage temperatures for this compound?
For short-term storage (up to a few days), it is recommended to keep this compound samples at 2-8°C. For long-term storage, samples should be stored at -20°C or, ideally, at -80°C to minimize chemical and enzymatic degradation.
Q4: How do I properly handle this compound to minimize degradation?
To minimize degradation, handle this compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to reduce exposure to oxygen. Use glass vials with Teflon-lined caps for storage, as plastics can leach contaminants. Avoid repeated freeze-thaw cycles by aliquoting samples into single-use vials before freezing.
Troubleshooting Guide
This guide addresses common problems encountered during the storage of this compound samples.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent analytical results from the same batch of stored samples. | Sample Degradation: The sample may have degraded due to improper storage conditions (e.g., temperature fluctuations, exposure to light or oxygen). | 1. Review storage conditions. Ensure samples are stored at the recommended temperature in airtight, light-protected containers. 2. Analyze a freshly prepared standard alongside the stored sample to assess the extent of degradation. 3. If degradation is suspected, discard the compromised samples and prepare fresh ones. |
| Appearance of unexpected peaks in chromatograms (HPLC, GC-MS). | Formation of Degradation Products: New peaks may correspond to hydrolysis products (free fatty acids, monoacylglycerols) or oxidation products (aldehydes, ketones). | 1. Identify the degradation products using mass spectrometry (MS). 2. Review the sample handling and storage protocol to identify potential causes of hydrolysis or oxidation. 3. Implement preventative measures such as storing under inert gas, adding antioxidants, or using aprotic solvents. |
| Loss of this compound concentration over time. | Hydrolysis or Oxidation: The sample is degrading via one of the primary pathways. | 1. Quantify the loss of this compound using a validated analytical method. 2. Perform a forced degradation study to identify the primary degradation pathway under your specific conditions. 3. Based on the degradation pathway, implement targeted stabilization strategies (e.g., control pH for hydrolysis, add antioxidants for oxidation). |
| Sample appears cloudy or has precipitated. | Poor Solubility or Degradation: The solvent may be inappropriate, or degradation products with lower solubility may have formed. | 1. Ensure the chosen solvent is appropriate for this compound and the storage temperature. This compound is soluble in organic solvents like ethanol and chloroform but sparingly soluble in water.[1] 2. If degradation is suspected, analyze the precipitate to identify its composition. 3. Consider filtering the sample before analysis if the precipitate is confirmed to be an impurity and not the analyte of interest. |
Degradation Pathways and Prevention Workflow
The following diagrams illustrate the degradation pathways of this compound and a general workflow for preventing its degradation during sample storage.
Caption: Major degradation pathways of this compound.
Caption: Workflow for preventing this compound degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound standard
-
Methanol (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
C18 HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 0.1 M NaOH.
-
Dilute with methanol to a final concentration suitable for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 0.1 M HCl.
-
Dilute with methanol to a final concentration suitable for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with methanol to a final concentration suitable for HPLC analysis.
-
-
Thermal Degradation:
-
Place a vial containing the this compound stock solution in an oven at 60°C for 24 hours.
-
Cool to room temperature.
-
Dilute with methanol to a final concentration suitable for HPLC analysis.
-
-
Photodegradation:
-
Expose a vial containing the this compound stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.
-
Dilute with methanol to a final concentration suitable for HPLC analysis.
-
-
Analysis: Analyze all samples by HPLC, comparing the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.
Protocol 2: HPLC-UV Method for Quantification of this compound and its Degradation Products
Objective: To quantify the amount of this compound and its major degradation products in a sample.
Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Isopropanol
-
This compound standard
-
Standards of expected degradation products (if available)
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: Gradient elution with Acetonitrile and Isopropanol
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 205 nm
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound (and degradation products, if available) in methanol at known concentrations to create a calibration curve.
-
Sample Preparation: Dilute the sample to be analyzed with methanol to a concentration within the range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Determine the peak areas of this compound and its degradation products in the sample chromatograms. Use the calibration curves to calculate the concentration of each compound.
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions. Note: As specific kinetic data for this compound is limited in publicly available literature, the following data is based on general principles of lipid stability and data for similar unsaturated diacylglycerols.
Table 1: Recommended Storage Conditions and Expected Stability
| Storage Condition | Temperature | Atmosphere | Container | Expected Stability (Time to >10% Degradation) |
| Short-term | 2-8°C | Inert Gas (N₂/Ar) | Glass vial, Teflon-lined cap | Up to 1 week |
| Long-term | -20°C | Inert Gas (N₂/Ar) | Glass vial, Teflon-lined cap | Several months |
| Long-term (Optimal) | -80°C | Inert Gas (N₂/Ar) | Glass vial, Teflon-lined cap | > 1 year |
Table 2: Factors Influencing this compound Degradation Rate
| Factor | Condition | Impact on Degradation Rate | Primary Degradation Pathway Affected |
| Temperature | Increase from 4°C to 25°C | Significant increase | Hydrolysis, Oxidation |
| Light Exposure | UV or prolonged visible light | Moderate increase | Oxidation |
| Oxygen | Presence of air | Significant increase | Oxidation |
| pH | Acidic (pH < 4) or Basic (pH > 8) | Significant increase | Hydrolysis |
| Enzymes | Presence of lipases | Rapid degradation | Enzymatic Hydrolysis |
| Solvent | Protic solvents (e.g., methanol, water) | Increased rate | Hydrolysis |
| Antioxidants | Addition of BHT or Vitamin E | Significant decrease | Oxidation |
This technical support center provides a foundation for understanding and preventing the degradation of this compound. For critical applications, it is always recommended to perform in-house stability studies under your specific experimental conditions.
References
Technical Support Center: Troubleshooting Dipalmitelaidin Peak Tailing in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals working with dipalmitelaidin. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to help you resolve common chromatographic issues, particularly peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
In an ideal HPLC separation, the analyte peak should be symmetrical and have a Gaussian shape. Peak tailing is a phenomenon where the latter half of the peak is broader than the front half, resulting in an asymmetrical peak. This can negatively impact the accuracy and precision of quantification, reduce resolution between closely related peaks, and decrease the overall sensitivity of the method.[1][2][3]
Q2: Why is my this compound peak tailing?
Peak tailing for a non-polar compound like this compound in reversed-phase HPLC is often attributed to one or more of the following factors:
-
Secondary Interactions: Although the primary retention mechanism is hydrophobic interaction with the stationary phase, secondary interactions can occur. For silica-based columns (like C18), residual, un-capped silanol groups on the silica surface can interact with any polar moieties in the analyte or sample matrix, leading to peak tailing.[1][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar) than the mobile phase, it can cause peak distortion. It is always recommended to dissolve the sample in the initial mobile phase or a weaker solvent.
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.
-
Extra-column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening and tailing.
Troubleshooting Guide
Issue: Asymmetrical peak shape (tailing) observed for this compound.
Below is a step-by-step guide to diagnose and resolve peak tailing issues with this compound.
Step 1: Evaluate the Sample and Injection Parameters
The first step is to rule out issues related to the sample itself and how it is introduced into the HPLC system.
| Potential Cause | Recommended Solution |
| Sample Overload | Reduce the injection volume or the concentration of the this compound sample. Perform a series of injections with decreasing concentrations to see if the peak shape improves. |
| Inappropriate Sample Solvent | Dissolve the this compound sample in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample. For this compound, solvents like dichloromethane or a mixture of mobile phase components are often better choices than highly non-polar solvents like hexane. |
Step 2: Optimize the Mobile Phase and Chromatographic Conditions
The mobile phase composition and other chromatographic parameters play a crucial role in peak shape.
| Parameter | Recommendation |
| Mobile Phase Composition | For reversed-phase separation of triglycerides like this compound, a mobile phase consisting of a mixture of a polar organic solvent (e.g., acetonitrile) and a less polar organic solvent (e.g., acetone, isopropanol, or dichloromethane) is typically used. Adjusting the ratio of these solvents can improve peak shape. |
| Mobile Phase Additives | While less common for neutral lipids, if secondary interactions with the column are suspected, adding a small amount of a competing agent like triethylamine (TEA) can sometimes help mask active sites. However, this is more common for basic compounds. |
| Column Temperature | Increasing the column temperature can improve peak shape and reduce retention times for large molecules like triglycerides. Elevated temperatures lower the viscosity of the mobile phase, which enhances mass transfer and can lead to sharper peaks. Try increasing the column temperature in increments of 5°C (e.g., from 30°C to 45°C). |
| Flow Rate | Optimizing the flow rate can sometimes improve peak shape. While a lower flow rate generally increases efficiency, for large molecules, a slightly higher flow rate might reduce the time for on-column diffusion that can contribute to tailing. |
Step 3: Assess the HPLC Column's Health
A compromised column is a frequent cause of peak tailing.
| Potential Issue | Troubleshooting Action |
| Column Contamination | If the column is suspected to be contaminated with strongly retained substances, a column wash is recommended. Follow the manufacturer's instructions for column cleaning. A typical wash procedure for a C18 column involves flushing with a series of solvents of decreasing polarity (e.g., water, methanol, acetonitrile, isopropanol). |
| Column Bed Deformation | A physical shock to the column or repeated pressure fluctuations can cause the packed bed to settle, creating a void at the column inlet. This can be a source of peak tailing. In some cases, reversing the column (if permitted by the manufacturer) and flushing with a strong solvent can help. However, this is often an indication that the column needs to be replaced. |
| Inappropriate Column Chemistry | For triglyceride analysis, a high-carbon load C18 or a C30 column is often recommended to provide sufficient hydrophobic interaction. If you are using a column with a lower carbon load or a different stationary phase, consider switching to a more suitable column. |
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
This protocol is intended for a standard C18 reversed-phase column. Always consult the manufacturer's guidelines for your specific column.
-
Disconnect the column from the detector.
-
Flush with 10-20 column volumes of HPLC-grade water.
-
Flush with 10-20 column volumes of methanol.
-
Flush with 10-20 column volumes of acetonitrile.
-
Flush with 10-20 column volumes of isopropanol.
-
To re-equilibrate the column, flush with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Visual Troubleshooting Workflows
Below are diagrams to help visualize the troubleshooting process and the underlying chemical interactions.
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Chemical interactions causing peak tailing.
References
Technical Support Center: Minimizing Isomerization of Dipalmitelaidin During Synthesis
Welcome to the technical support center for the synthesis of Dipalmitelaidin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the isomerization of the trans-double bond to its cis-form during synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is minimizing isomerization important?
This compound (1,3-dipalmitelaidoyl-rac-glycerol) is a diglyceride containing two trans-palmitelaidic acid (elaidic acid) chains. The geometric configuration of the fatty acid double bonds is critical for its biological activity and physical properties. Isomerization to the cis-form, dipalmitolein, can lead to a product with different characteristics, potentially impacting research outcomes and the efficacy of drug formulations. Therefore, maintaining the trans-configuration is crucial for obtaining a pure and active compound.
Q2: What are the main factors that cause isomerization of this compound during synthesis?
The primary factors that promote the isomerization of the trans-double bond in elaidic acid to the cis-form during the synthesis of this compound are:
-
High Temperatures: Elevated temperatures provide the energy required to overcome the rotational barrier of the carbon-carbon double bond.
-
Presence of Acid or Base Catalysts: Both acidic and basic conditions can catalyze the isomerization process.
-
Extended Reaction Times: Longer exposure to reaction conditions that favor isomerization increases the likelihood of its occurrence.
-
Presence of Free Radicals: Radical species can initiate isomerization of double bonds.
Q3: Which synthetic method is best for minimizing isomerization?
Enzymatic synthesis using lipases is generally the preferred method for minimizing isomerization. Lipases operate under milder reaction conditions, including lower temperatures (typically 30-60°C), compared to chemical synthesis methods which often require high temperatures (≥160°C) and strong acid or base catalysts.[1][2][3] These milder conditions significantly reduce the risk of thermal and catalytically induced isomerization.
Q4: I am observing a significant amount of the cis-isomer in my final product. What are the likely causes and how can I troubleshoot this?
Observing a high percentage of the cis-isomer suggests that your reaction or purification conditions are promoting isomerization. Here’s a troubleshooting guide:
-
If using chemical synthesis:
-
Reduce Reaction Temperature: High temperatures are a major contributor to isomerization. If possible, lower the reaction temperature and extend the reaction time to achieve the desired conversion.
-
Optimize Catalyst Concentration: Use the minimum effective concentration of your acid or base catalyst to reduce catalyst-driven isomerization.
-
Neutralize Promptly: After the reaction is complete, promptly and thoroughly neutralize the catalyst to prevent further isomerization during workup.
-
-
If using enzymatic synthesis:
-
Verify Temperature Control: Ensure your reaction temperature is maintained within the optimal, low-temperature range for the specific lipase you are using.
-
Check Purity of Starting Materials: Impurities in the elaidic acid or glycerol could potentially contribute to side reactions.
-
-
During Purification:
-
Avoid High-Temperature Distillation: If possible, use purification methods that do not require high temperatures, such as column chromatography.
-
Maintain Neutral pH: Ensure all solvents and materials used during purification are neutral to avoid acid or base-catalyzed isomerization.
-
Q5: How can I accurately quantify the amount of cis-isomer in my this compound sample?
The most common methods for quantifying cis and trans isomers of fatty acids and glycerides are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
-
GC-MS: This method typically involves the transesterification of the diglyceride to fatty acid methyl esters (FAMEs), which are then separated and quantified by GC-MS.
-
HPLC: Reversed-phase HPLC (RP-HPLC) can be used to separate the diglyceride isomers directly. The use of a suitable column and mobile phase is critical for achieving good resolution between the cis and trans isomers.
Data Presentation: Comparison of Synthesis Methods
The choice of synthesis method has a significant impact on the final product purity, particularly concerning isomerization. Below is a summary of expected outcomes based on the synthetic approach.
| Parameter | Enzymatic Synthesis (Lipase-catalyzed) | Chemical Synthesis (Acid-catalyzed) |
| Reaction Temperature | Low (e.g., 30-60°C) | High (e.g., 160-240°C)[4][5] |
| Catalyst | Lipase (e.g., Novozym 435, Lipozyme RM IM) | Strong Acid (e.g., H₂SO₄, p-TsOH) |
| Typical Reaction Time | 4 - 24 hours | 2 - 8 hours |
| Expected Isomerization | Very Low (<1-2%) | Higher (can be significant) |
| Byproducts | Minimal | Potential for more byproducts due to harsher conditions |
| Yield | Generally high, dependent on optimization | Can be high, but may be reduced by side reactions |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is designed to minimize isomerization by utilizing a lipase catalyst under mild conditions.
Materials:
-
Elaidic acid
-
Glycerol
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., 2-methyl-2-butanol or a solvent-free system)
-
Molecular sieves (for solvent-free systems to remove water)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask, combine elaidic acid and glycerol. A molar ratio of 2:1 (elaidic acid:glycerol) is a good starting point.
-
Enzyme Addition: Add the immobilized lipase to the mixture. A typical loading is 5-10% by weight of the total reactants.
-
Reaction Conditions:
-
Solvent-based: If using a solvent, add it to the flask and stir the mixture at a controlled temperature, typically between 40-60°C.
-
Solvent-free: If performing the reaction neat, add molecular sieves to the mixture to remove the water produced during esterification. Stir the mixture vigorously at 50-60°C under vacuum to facilitate water removal.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC. The reaction is typically complete within 4-24 hours.
-
Enzyme Removal: Once the reaction is complete, remove the immobilized lipase by filtration. The enzyme can often be washed and reused.
-
Purification:
-
Remove the solvent (if used) under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane:ethyl acetate gradient to elute the this compound.
-
Protocol 2: Analysis of Isomerization by GC-MS
This protocol describes the conversion of this compound to fatty acid methyl esters (FAMEs) for the quantification of cis and trans isomers.
Materials:
-
This compound sample
-
Methanolic HCl or BF₃-methanol
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., a highly polar cyanopropyl column)
Procedure:
-
Transesterification:
-
Weigh approximately 10 mg of the this compound sample into a screw-cap test tube.
-
Add 2 mL of methanolic HCl (or BF₃-methanol).
-
Seal the tube and heat at 60-70°C for 1-2 hours.
-
-
Extraction:
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex the mixture thoroughly and then centrifuge to separate the layers.
-
-
Sample Preparation for GC-MS:
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
The sample is now ready for injection into the GC-MS.
-
-
GC-MS Analysis:
-
Inject the sample into the GC-MS.
-
Use a temperature program that effectively separates the cis and trans isomers of palmitelaidic acid methyl ester.
-
Identify the isomers based on their retention times and mass spectra, comparing them to known standards.
-
Quantify the relative peak areas to determine the percentage of isomerization.
-
Visualizations
Caption: Isomerization pathway from this compound to its cis-isomers.
Caption: General workflow for this compound synthesis and analysis.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Esterification of Glycerol With Oleic Acid Over Hydrophobic Zirconia-Silica Acid Catalyst and Commercial Acid Catalyst: Optimization and Influence of Catalyst Acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Dipalmitelaidin stability testing in different formulations
Welcome to the technical support center for dipalmitelaidin stability testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the formulation and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a diglyceride with the chemical formula C36H70O4 and a molecular weight of approximately 570.88 g/mol . Its structure consists of a glycerol backbone esterified with two 16-carbon saturated fatty acid chains, specifically palmitic acid. It is a solid at room temperature with a melting point of approximately 50-60°C. It is sparingly soluble in water but soluble in organic solvents.[1]
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The ester bonds linking the palmitic acid chains to the glycerol backbone can be cleaved in the presence of water, especially under acidic or basic conditions. This process results in the formation of glycerol and free palmitic acid.[1]
-
Oxidation: The lipid structure can be susceptible to oxidation, leading to the formation of hydroperoxides and other oxidative degradation products.[1]
Q3: What factors can influence the stability of this compound formulations?
A3: Several factors can impact the stability of this compound formulations:
-
pH: Extremes in pH (both acidic and alkaline) can accelerate the rate of hydrolysis.[2]
-
Temperature: Elevated temperatures can increase the rate of both hydrolysis and oxidation.
-
Presence of Oxidizing Agents: Exposure to oxidizing agents will promote oxidative degradation.
-
Formulation Composition: The other components in the formulation, such as emulsifiers and other lipids, can influence the stability of this compound.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following:
-
pH Control: Maintain the pH of your formulation within a neutral range if possible.
-
Temperature Control: Store formulations at recommended temperatures and avoid excessive heat.
-
Inert Atmosphere: For oxygen-sensitive formulations, consider preparing and storing them under an inert atmosphere (e.g., nitrogen or argon).
-
Antioxidants: The inclusion of antioxidants in the formulation can help to prevent oxidative degradation.
-
Proper Storage: Store formulations in well-sealed containers, protected from light.
Troubleshooting Guides
Issue 1: Unexpectedly Low Quantification of this compound in my Formulation.
| Possible Cause | Troubleshooting Step |
| Degradation due to pH | Verify the pH of your formulation and all aqueous solutions used. If the pH is acidic or alkaline, adjust it to a neutral range. Consider performing a pH stability study to identify the optimal pH for your formulation. |
| Thermal Degradation | Review your experimental procedure for any steps involving high temperatures. If possible, reduce the temperature or the duration of heat exposure. Ensure proper storage of the formulation at the recommended temperature. |
| Oxidative Degradation | If your formulation is susceptible to oxidation, try preparing it under an inert atmosphere. The addition of a suitable antioxidant should also be considered. |
| Inaccurate Quantification Method | Ensure your analytical method (e.g., HPLC, LC-MS) is properly validated for the quantification of this compound in your specific formulation matrix. Check for issues with standard preparation, instrument calibration, and potential matrix effects. |
Issue 2: Appearance of Unknown Peaks in my Chromatogram during Stability Analysis.
| Possible Cause | Troubleshooting Step |
| Hydrolytic Degradation | The unknown peaks could be degradation products such as palmitic acid. Compare the retention time of the unknown peaks with a palmitic acid standard. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks, which should correspond to the mass of palmitic acid or other potential hydrolysis products. |
| Oxidative Degradation | Oxidative degradation can produce a variety of byproducts. Forced degradation studies under oxidative stress (e.g., using AAPH) can help to generate and identify these potential degradation products. LC-MS/MS analysis can be used to elucidate the structure of these unknown peaks. |
| Impurity in Starting Material | Analyze the initial this compound raw material to ensure its purity and to check for the presence of any pre-existing impurities. |
| Interaction with Excipients | The unknown peaks may result from an interaction between this compound and other components in your formulation. Analyze individual excipients and simple mixtures to pinpoint the source of the interaction. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform, methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the this compound stock solution with a solution of an oxidizing agent (e.g., 3% H2O2). Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Transfer the this compound stock solution to a vial and evaporate the solvent. Place the vial in an oven at a high temperature (e.g., 80°C) for a defined period.
-
Control Sample: Keep a sample of the this compound stock solution at the recommended storage condition.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Analyze all samples, including the control, using a validated stability-indicating analytical method, such as HPLC-ELSD or LC-MS.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.
-
Calculate the percentage of degradation.
-
Use mass spectrometry to identify the structure of the degradation products.
Protocol 2: Preparation of this compound-Containing Solid Lipid Nanoparticles (SLNs)
This protocol describes a hot homogenization method for preparing SLNs.
1. Materials:
-
This compound (lipid phase)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water (aqueous phase)
2. Procedure:
-
Melt the this compound by heating it to approximately 10°C above its melting point.
-
Dissolve the surfactant in the purified water and heat the aqueous phase to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the melted lipid phase under high-speed homogenization (e.g., using a high-shear homogenizer) for a specified time to form a coarse emulsion.
-
Follow by ultrasonication to reduce the particle size and form the nanoemulsion.
-
Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
3. Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanoparticle dispersion.
-
Evaluate the entrapment efficiency of any encapsulated drug.
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Forced Degradation
| Stress Condition | Time (hours) | This compound Remaining (%) | Palmitic Acid Formed (%) |
| 0.1 M HCl, 60°C | 24 | 85.2 | 14.1 |
| 48 | 71.5 | 27.8 | |
| 72 | 58.9 | 40.5 | |
| 0.1 M NaOH, 60°C | 24 | 82.1 | 17.3 |
| 48 | 65.4 | 33.9 | |
| 72 | 49.8 | 49.5 | |
| 3% H2O2, RT | 24 | 92.5 | - |
| 48 | 86.3 | - | |
| 72 | 80.1 | - |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified signaling pathway of palmitic acid, a degradation product of this compound.
References
How to avoid Dipalmitelaidin precipitation in cell culture media
Welcome to the technical support center for handling lipid supplements in cell culture media. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals successfully use hydrophobic compounds like Dipalmitelaidin without precipitation.
Disclaimer: "this compound" is not a standard nomenclature for a common lipid used in cell culture. The guidance provided here is based on established principles and protocols for handling structurally similar and poorly soluble lipids, such as triglycerides (e.g., Dipalmitin) and long-chain saturated fatty acids (e.g., Palmitic Acid). These molecules share similar physicochemical properties, and the techniques described are broadly applicable to prevent their precipitation in aqueous cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in cell culture media?
This compound, treated here as a representative hydrophobic lipid, has very low solubility in aqueous solutions like cell culture media.[1] Lipids are nonpolar molecules, while cell culture medium is a complex aqueous salt solution. When a concentrated stock of this compound (usually in an organic solvent like DMSO or ethanol) is added to the medium, the rapid change in solvent polarity causes the lipid to "crash out" or precipitate.[2]
Q2: Why is it important to prevent this compound precipitation?
Precipitation of this compound in your experiment can lead to several negative consequences:
-
Inaccurate Dosing: The actual concentration of the lipid available to the cells will be much lower than intended, leading to unreliable and non-reproducible results.[1]
-
Cell Toxicity: Solid precipitates can be cytotoxic to cells.[1]
-
Assay Interference: Precipitate particles can interfere with assays that rely on optical measurements, such as microscopy or spectrophotometry.
Q3: What is the most common method to improve the solubility of lipids like this compound in cell culture?
The most widely accepted method is to complex the lipid with fatty acid-free Bovine Serum Albumin (BSA). BSA acts as a physiological carrier, binding to the lipid and creating a stable, soluble complex that can be readily taken up by cells.
Q4: Can I just add this compound directly from a DMSO stock to my media?
This is not recommended. Adding a concentrated DMSO stock directly to a large volume of aqueous media often leads to immediate precipitation due to rapid solvent exchange, also known as "crashing out". A gradual, controlled dilution, preferably after complexing with BSA, is necessary.
Q5: My media looks cloudy after adding this compound. What should I do?
Cloudiness or turbidity is a sign of precipitation. It is not recommended to filter the medium, as this will remove the lipid and alter the final concentration. The best approach is to discard the solution and prepare it again using an improved solubilization protocol, such as the ones detailed below.
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a white precipitate forms immediately. What is happening and how can I fix it?
Answer: This is a classic solubility problem caused by the hydrophobic nature of the lipid. The primary causes and solutions are outlined below.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a pilot experiment to determine the maximum soluble concentration in your specific media and conditions. |
| Rapid Dilution / Solvent Shock | Adding a concentrated DMSO stock directly into the media causes a rapid solvent exchange, forcing the hydrophobic lipid out of solution. | 1. Use a BSA Carrier: Complex the this compound with fatty acid-free BSA before adding it to the media (See Protocol 1). 2. Perform Serial Dilution: Add the lipid stock dropwise to pre-warmed (37°C) media while gently vortexing. An intermediate dilution step in a smaller volume of media is also recommended. |
| Low Media Temperature | The solubility of lipids decreases at lower temperatures. Adding the stock to cold media can induce precipitation. | Always use media that has been pre-warmed to 37°C for all dilution steps. |
Issue 2: Delayed Precipitation After Several Hours or Days
Question: My media with this compound looked clear initially, but after a few hours in the incubator, I see a crystalline or cloudy precipitate. What is the cause?
Answer: Delayed precipitation can occur due to the complex and dynamic environment of cell culture media over time.
| Potential Cause | Explanation | Recommended Solution |
| Media Instability | Changes in pH, evaporation, or degradation of media components over time can reduce the solubility of the lipid. | Ensure the incubator has proper humidification to prevent evaporation. Confirm that the pH of your media is stable. Prepare fresh this compound-media solutions for long-term experiments if possible. |
| Interaction with Media Components | This compound may slowly interact with salts (e.g., calcium, magnesium), metals, or proteins in the media to form insoluble complexes. | The most robust solution is to use fatty acid-free BSA as a carrier, which stabilizes the lipid and prevents these interactions. If using serum-free media, ensure that it is compatible with lipid supplementation. |
| Temperature Fluctuations | Repeatedly moving the culture vessel in and out of the incubator or significant temperature shifts can cause components to fall out of solution. | Minimize handling of the culture vessels. Ensure the incubator temperature is stable. Avoid freeze-thaw cycles of the prepared media. |
Experimental Protocols & Data
Key Experimental Parameters
The following table summarizes typical concentrations and ratios used for preparing fatty acid-BSA complexes. These can be used as a starting point and optimized for your specific lipid and cell type.
| Parameter | Value | Reference |
| Lipid Stock Solution | 150 mM in 50% (v/v) ethanol | |
| BSA Stock Solution | 10% (w/v) fatty acid-free BSA in MilliQ water | |
| Fatty Acid : BSA Molar Ratio | 1.5:1 to 5:1 | |
| Complexation Temperature | 37 °C | |
| Complexation Time | 1 hour to overnight (with shaking) | |
| Final Working Concentration | 0.125 - 0.5 mM | |
| Final Solvent Concentration | Keep as low as possible (typically <0.5%) |
Protocol 1: Preparation of this compound-BSA Complex
This protocol describes the recommended method for solubilizing this compound by complexing it with fatty acid-free BSA.
Materials:
-
This compound
-
Ethanol (100%) or DMSO
-
Fatty acid-free BSA
-
MilliQ water or PBS
-
Cell culture medium (e.g., DMEM)
-
Sterile conical tubes
-
Water bath or incubator at 37°C and 65°C
-
Shaker
-
0.22 µm sterile filter
Methodology:
-
Prepare this compound Stock Solution (e.g., 150 mM):
-
Dissolve the required amount of this compound in 100% ethanol or DMSO.
-
Gently warm the solution at 65°C and vortex periodically until the lipid is completely dissolved. Caution: Organic solvents are flammable.
-
For a 150 mM stock in 50% ethanol, an equal volume of sterile MilliQ water can be added after initial dissolution in 100% ethanol.
-
-
Prepare 10% (w/v) Fatty Acid-Free BSA Solution:
-
Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile MilliQ water or PBS.
-
Gently mix until the BSA is fully dissolved. Avoid vigorous vortexing which can cause foaming and protein denaturation.
-
Warm to 37°C if needed to aid dissolution.
-
Sterile-filter the BSA solution using a 0.22 µm filter. Store at 4°C.
-
-
Prepare the this compound-BSA Complex (Example for a 5:1 molar ratio to make a 0.5 mM final solution):
-
In a sterile conical tube, add 67 µL of the 10% BSA solution for every 1 mL of final media you intend to prepare.
-
Warm the BSA solution in a 37°C water bath for 5-10 minutes.
-
Add 3.3 µL of the 150 mM this compound stock solution to the warm BSA. This creates the 5:1 molar ratio.
-
Incubate the mixture at 37°C for at least 1 hour on a shaker to facilitate complex formation. Some protocols recommend overnight shaking.
-
-
Prepare Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
Add the this compound-BSA complex from the previous step to the pre-warmed media to achieve your desired final concentration. For the example above, add the prepared complex to 930 µL of media to get a final volume of 1 mL.
-
Gently mix the final solution. It should appear clear.
-
-
Prepare Vehicle Control:
-
It is critical to have a proper control. Prepare a "vehicle" solution by adding the same amount of solvent (e.g., 3.3 µL of 50% ethanol) to the same amount of BSA solution (67 µL) and diluting it in the same final volume of media (930 µL).
-
Visual Guides
Experimental Workflow for Preparing Lipid-BSA Complexes
Caption: Workflow for preparing soluble this compound-BSA complexes.
Troubleshooting Logic for Lipid Precipitation
Caption: Decision tree for troubleshooting this compound precipitation.
References
Technical Support Center: Chromatography of Dipalmitelaidin and Other Diacylglycerols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Dipalmitelaidin and other diacylglycerols (DAGs).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic analysis of this compound?
This compound is a diacylglycerol (diglyceride), and its analysis presents challenges common to lipid chromatography. A primary difficulty is resolving positional isomers (e.g., sn-1,2- vs. sn-1,3-diacylglycerols) which often co-elute due to their similar physicochemical properties. Other challenges include poor peak shape (tailing or fronting), co-elution with other lipid classes, and low sensitivity, especially without derivatization.
Q2: Which chromatographic techniques are best suited for analyzing this compound?
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this compound analysis.
-
HPLC , particularly Reverse-Phase HPLC (RP-HPLC), is widely used for separating diacylglycerol isomers and is compatible with various detectors like Mass Spectrometry (MS), Charged Aerosol Detectors (CAD), and Evaporative Light Scattering Detectors (ELSD).
-
GC is also a valuable technique, especially for quantifying total diacylglycerols and resolving species based on their fatty acid composition. However, it typically requires derivatization to increase the volatility of the diacylglycerols.
Q3: How can I improve the separation of this compound from co-eluting compounds?
Improving separation requires a systematic approach to method optimization:
-
Mobile Phase Composition: In RP-HPLC, adjusting the solvent gradient is crucial. A shallower gradient can enhance the resolution of closely eluting peaks. Experimenting with different organic modifiers, such as acetonitrile, methanol, or isopropanol, can alter selectivity.
-
Stationary Phase: The choice of column is critical. For RP-HPLC, C18 columns are common, but for challenging isomer separations, specialized phases like C30 or chiral columns may be necessary. In GC, the polarity of the stationary phase will dictate the separation mechanism.
-
Temperature: Column temperature affects retention times and selectivity. Optimizing the temperature can improve peak shape and resolution, although higher temperatures can sometimes decrease selectivity.
-
Flow Rate: Lowering the flow rate in HPLC can lead to narrower peaks and better resolution, at the cost of longer analysis times.
Q4: My this compound peak is tailing. What are the common causes and solutions?
Peak tailing can compromise quantification and resolution. Common causes and their solutions are summarized in the table below.
| Potential Cause | Solution(s) |
| Secondary Interactions | Acidify the mobile phase with a small amount of a weak acid (e.g., 0.1% formic acid) to suppress interactions with residual silanols on the stationary phase. Use a well-end-capped column. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Column Contamination | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. |
| Incompatible Sample Solvent | Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase. |
Troubleshooting Guides
Issue 1: Poor Resolution of Diacylglycerol Isomers (e.g., 1,2- vs. 1,3-Dipalmitelaidin)
Poor resolution of positional isomers is a frequent challenge. The following workflow can help diagnose and resolve this issue.
Addressing matrix effects in Dipalmitelaidin quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Dipalmitelaidin by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3] In bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS), these interfering endogenous components can lead to inaccurate and imprecise quantification. Ion suppression is the more common phenomenon and can significantly reduce the sensitivity of the assay.
Q2: What are the primary sources of matrix effects in biological samples for lipid analysis?
A2: The most significant source of matrix effects in biological samples like plasma and serum are phospholipids. These molecules are highly abundant and can co-extract with this compound, leading to charge competition in the electrospray ionization (ESI) source. Other matrix components that can cause interference include proteins, salts, and co-administered drugs.
Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A3: The "post-extraction spike" method is a widely accepted approach to quantitatively assess matrix effects. This involves comparing the peak response of this compound spiked into a blank matrix extract to the response of this compound in a neat solvent. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement. A qualitative method, post-column infusion, can identify regions in the chromatogram where matrix effects occur.
Troubleshooting Guide
This guide addresses common issues encountered during this compound quantification due to matrix effects.
| Problem | Potential Cause | Recommended Solution(s) |
| Poor sensitivity and high variability in this compound signal | Significant ion suppression from co-eluting phospholipids. | 1. Optimize Sample Preparation: Employ techniques to remove phospholipids, such as Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or specialized phospholipid removal plates (e.g., HybridSPE). 2. Chromatographic Separation: Modify the LC gradient to separate this compound from the bulk of the phospholipids. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with this compound can compensate for matrix effects. |
| Inconsistent results between different sample lots | Lot-to-lot variability in the biological matrix composition. | 1. Assess Matrix Effect in Multiple Lots: During method validation, evaluate the matrix effect using at least six different lots of the biological matrix. 2. Robust Sample Cleanup: Utilize a highly efficient sample preparation method that consistently removes interfering components across different lots. |
| Gradual decrease in signal intensity over a run sequence | Buildup of phospholipids and other matrix components on the analytical column and in the MS source. | 1. Implement a Column Wash Step: Incorporate a strong solvent wash at the end of each chromatographic run to elute strongly retained matrix components. 2. Divert Flow: Use a divert valve to direct the early and late eluting, non-analyte containing portions of the chromatogram to waste, preventing them from entering the MS source. 3. Regular Instrument Maintenance: Perform routine cleaning of the MS source. |
| Analyte peak shape is poor (e.g., tailing or fronting) | Co-eluting matrix components interfering with the chromatography. | 1. Improve Sample Cleanup: A cleaner extract will likely result in better peak shapes. 2. Optimize Mobile Phase: Adjust the mobile phase composition (e.g., pH, organic solvent) to improve peak symmetry. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound and its stable isotope-labeled internal standard (SIL-IS) into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank biological matrix (e.g., plasma) using the developed sample preparation method. Spike this compound and its SIL-IS into the final, dried, and reconstituted extract.
-
Set C (Pre-Spiked Matrix): Spike this compound and its SIL-IS into the blank biological matrix before the extraction process.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE) as follows:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
Process Efficiency (%) = [(Peak Area in Set C) / (Peak Area in Set A)] * 100
-
| Parameter | Calculation | Interpretation |
| Matrix Factor (MF) | (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. MF = 1 indicates no matrix effect. |
| Recovery (RE) | [(Peak Area in Pre-Spiked Matrix) / (Peak Area in Post-Spiked Matrix)] * 100 | Measures the efficiency of the extraction process. |
| Process Efficiency (PE) | [(Peak Area in Pre-Spiked Matrix) / (Peak Area in Neat Solution)] * 100 | Represents the combined effect of matrix effects and recovery. |
Protocol 2: Sample Preparation using Solid Phase Extraction (SPE) for Phospholipid Removal
-
Condition the SPE Cartridge: Use a polymeric reversed-phase SPE cartridge. Condition with 1 mL of methanol followed by 1 mL of water.
-
Load the Sample: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. Load the entire volume onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 20% methanol in water to remove salts and other polar interferences.
-
Elute Analytes: Elute this compound and other lipids with 1 mL of methanol.
-
Elute Phospholipids (Optional Wash): A subsequent wash with a stronger solvent like 1 mL of 5% ammonium hydroxide in methanol/acetonitrile can be used to elute phospholipids if the goal is to analyze them separately, otherwise, they are retained on the column during analyte elution.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
Caption: A typical sample preparation workflow for this compound analysis.
Caption: A logical workflow for troubleshooting low signal intensity.
References
Best practices for long-term storage of Dipalmitelaidin
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Dipalmitelaidin. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C.[1] Under these conditions, it is stable for at least four years.[1] It is advisable to store lipids like this compound in a glass container with a Teflon-lined closure.[2]
Q2: How should I handle this compound powder upon receipt and during use?
A2: this compound is supplied as a solid.[1] Before opening the container, it is crucial to allow it to warm to room temperature. This prevents moisture condensation, which can lead to hydrolysis of the lipid.[2] All handling of the powder should be done in a clean, dry environment.
Q3: What are the solubility properties of this compound?
A3: this compound is soluble in organic solvents such as ethanol and dimethylformamide (DMF) at a concentration of approximately 10 mg/mL. It is sparingly soluble in aqueous buffers.
Q4: How can I prepare an aqueous solution of this compound?
A4: To prepare an aqueous solution, first dissolve this compound in an organic solvent like ethanol. This stock solution can then be diluted with the aqueous buffer of your choice. For example, a 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL. It is not recommended to store the aqueous solution for more than one day. To prevent oxidation, the solvent of choice should be purged with an inert gas before dissolving the this compound.
Q5: What are the potential degradation pathways for this compound?
A5: this compound, being a diacylglycerol, is susceptible to hydrolysis and oxidation. Hydrolysis can occur under acidic or basic conditions, breaking the ester bonds to yield glycerol and palmitelaidic acid. Oxidation can occur at the double bonds of the fatty acid chains, especially if exposed to air and light.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Poor Solubility in Aqueous Buffers
-
Symptom: this compound precipitates out of solution when an ethanolic stock is diluted into an aqueous buffer.
-
Possible Cause: The final concentration of this compound in the aqueous buffer exceeds its solubility limit. The proportion of organic solvent in the final solution is too low.
-
Solution:
-
Decrease the final concentration: Try diluting the stock solution further to achieve a lower final concentration of this compound.
-
Increase the organic solvent percentage: While maintaining a concentration of organic solvent that is compatible with your experimental system, try to keep a higher percentage of ethanol in the final aqueous solution.
-
Use a different solvent system: For certain applications, using a small amount of a non-ionic detergent or preparing liposomes can improve the dispersion of this compound in aqueous media.
-
Sonication: Gentle sonication of the aqueous preparation may help to disperse the lipid.
-
Issue 2: Aggregation of this compound in Solution
-
Symptom: The this compound solution appears cloudy or contains visible aggregates over time.
-
Possible Cause: As a neutral lipid, this compound can lack sufficient electrostatic repulsion in solution, leading to aggregation. This can be influenced by pH and ionic strength of the buffer.
-
Solution:
-
Incorporate Charged Lipids: When preparing liposomes or lipid emulsions, include a small molar percentage (e.g., 5-10%) of a charged lipid to increase electrostatic repulsion between particles.
-
Optimize pH: Maintain the pH of the buffer within a neutral range (e.g., 7.0-7.4), as extreme pH values can affect lipid stability.
-
Control Ionic Strength: High salt concentrations can shield surface charges and promote aggregation. If possible, use buffers with lower ionic strength.
-
Extrusion: If preparing liposomes, extruding the suspension through polycarbonate membranes of a defined pore size can produce a more homogenous population of vesicles with a reduced tendency to aggregate.
-
Data Presentation
| Property | Value | Citation |
| Storage Temperature | -20°C | |
| Physical State | Solid | |
| Stability (as solid) | ≥ 4 years | |
| Solubility in Ethanol | ~10 mg/mL | |
| Solubility in DMF | ~10 mg/mL | |
| Aqueous Solubility | Sparingly soluble; ~0.5 mg/mL in 1:1 Ethanol:PBS (pH 7.2) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile glass vial.
-
Add the appropriate volume of anhydrous ethanol (purged with inert gas) to achieve the desired concentration (e.g., 10 mg/mL).
-
Cap the vial tightly with a Teflon-lined cap and vortex until the solid is completely dissolved.
-
Store the stock solution at -20°C.
Protocol 2: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion
-
In a round-bottom flask, add the desired amount of this compound from a stock solution in an organic solvent (e.g., chloroform or a chloroform:methanol mixture). If other lipids are to be included, they should be added at this stage.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under high vacuum for at least 1-2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the desired aqueous buffer (pre-warmed to a temperature above the phase transition temperature of the lipids).
-
Agitate the flask by vortexing or gentle shaking to form multilamellar vesicles (MLVs).
-
For a more uniform size distribution, subject the MLV suspension to several freeze-thaw cycles (e.g., freezing in liquid nitrogen followed by thawing in a warm water bath).
-
To produce small unilamellar vesicles (SUVs) of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This should be repeated an odd number of times (e.g., 11-21 passes) to ensure a homogenous liposome population.
-
Store the prepared liposomes at 4°C and use them within a few days for optimal results.
Mandatory Visualization
References
Technical Support Center: Dipalmitelaidin Handling and Oxidation Prevention
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of oxidation of Dipalmitelaidin in experimental setups. The information provided is based on best practices for handling unsaturated lipids. Due to a lack of specific oxidative stability data for this compound, the recommendations and protocols are adapted from established methods for similar molecules.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected changes in experimental results over time (e.g., loss of biological activity). | Oxidation of this compound leading to degradation products that may interfere with the assay or have altered activity. | Store this compound stock solutions and experimental samples under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C or lower). Prepare fresh working solutions for each experiment. Monitor for oxidation using methods like Peroxide Value (PV) or TBARS assay. |
| Visible changes in the this compound sample (e.g., discoloration, precipitation). | Advanced oxidation and degradation of the lipid. | Discard the sample. Review storage and handling procedures to ensure they are adequate for preventing oxidation. Ensure the purity of solvents and reagents used. |
| High background signal in fluorescence- or absorbance-based assays. | Formation of fluorescent or colored oxidation byproducts. | Use freshly prepared this compound solutions. Incorporate a purification step (e.g., solid-phase extraction) for your sample if oxidation is suspected. Run a control sample of intentionally oxidized this compound to assess its contribution to the background signal. |
| Inconsistent results between experimental replicates. | Variable levels of oxidation in different samples due to inconsistent handling. | Standardize all handling procedures. Ensure all samples are processed under the same atmospheric and temperature conditions. Use antioxidant-spiked solvents for sample preparation if compatible with the experimental design. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
A1: this compound is a diglyceride containing two palmitelaidic acid molecules. Palmitelaidic acid is a monounsaturated trans fatty acid. The presence of a double bond in the fatty acid chains makes this compound susceptible to oxidation, a chemical process that can degrade the molecule and alter its properties and function[1].
Q2: What are the recommended storage conditions for this compound?
A2: To minimize oxidation, this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at -20°C or below[2]. It should be protected from light and moisture.
Q3: How should I handle this compound solutions to prevent oxidation?
A3: When preparing and using this compound solutions, it is crucial to minimize exposure to oxygen and pro-oxidant factors. Use deoxygenated solvents, which can be prepared by sparging with nitrogen or argon. Handle solutions in a glove box or under a stream of inert gas. Use glassware that is free of trace metal contaminants, as metals can catalyze oxidation.
Q4: Can I use antioxidants to protect this compound from oxidation?
A4: Yes, antioxidants can be effective in preventing the oxidation of unsaturated lipids. The choice of antioxidant will depend on your experimental system (e.g., whether it is an oil-in-water emulsion or a non-aqueous solution). Common antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E)[3][4]. The effectiveness of an antioxidant depends on factors such as its concentration and its partitioning within the experimental system[5].
Q5: How can I detect if my this compound sample has oxidized?
A5: Several analytical methods can be used to measure lipid oxidation. The Peroxide Value (PV) test measures the primary oxidation products (hydroperoxides). The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to quantify secondary oxidation products like malondialdehyde (MDA). Other methods include p-Anisidine Value (p-AV) for secondary oxidation products and chromatographic techniques (GC, HPLC) to analyze for the loss of the parent compound and the appearance of degradation products.
Quantitative Data on Antioxidant Effectiveness
The following table summarizes the general effectiveness of common antioxidants in preventing lipid oxidation. Specific performance with this compound may vary and should be empirically determined.
| Antioxidant Class | Examples | Typical Concentration | Mechanism of Action | Advantages | Limitations |
| Phenolic Antioxidants (Chain-breaking) | BHT, BHA, TBHQ, Tocopherols (Vitamin E), Propyl Gallate | 0.01 - 0.1% (w/w) | Donate a hydrogen atom to peroxyl radicals, terminating the oxidation chain reaction. | Highly effective at low concentrations. | Can exhibit pro-oxidant activity at high concentrations. May have limited solubility in some systems. |
| Reducing Agents | Ascorbic Acid (Vitamin C), Ascorbyl Palmitate | Varies | React with and reduce oxygen and oxidized species. Can regenerate primary antioxidants. | Synergistic effects when used with chain-breaking antioxidants. | Ascorbic acid is water-soluble, limiting its use in non-aqueous systems unless derivatized (e.g., ascorbyl palmitate). |
| Chelating Agents | EDTA, Citric Acid | Varies | Bind metal ions (e.g., iron, copper) that can catalyze the initiation of lipid oxidation. | Effective at preventing metal-catalyzed oxidation. | Less effective against autoxidation not initiated by metals. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Receiving and Initial Storage: Upon receipt, immediately store the this compound container at -20°C or below in a dark, dry place.
-
Aliquoting: To avoid repeated freeze-thaw cycles and exposure of the entire stock to air, it is recommended to aliquot the solid material into smaller, single-use vials under an inert atmosphere (e.g., in a glove box).
-
Preparation of Stock Solutions:
-
Use high-purity, deoxygenated solvents. To deoxygenate, sparge the solvent with a gentle stream of nitrogen or argon for at least 30 minutes.
-
If possible, perform all weighing and dissolution steps inside a glove box filled with an inert gas.
-
If a glove box is not available, work quickly and flush the headspace of the vial with inert gas before sealing.
-
Store stock solutions at -20°C or below in tightly sealed vials with minimal headspace.
-
-
Preparation of Working Solutions:
-
Thaw stock solutions on ice.
-
Prepare working solutions fresh for each experiment from the stock solution.
-
Dilute the stock solution with deoxygenated solvent.
-
Protocol 2: Monitoring Oxidation using the TBARS Assay
This protocol is a general guideline for the colorimetric detection of malondialdehyde (MDA), a secondary product of lipid oxidation.
Materials:
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Butylated hydroxytoluene (BHT)
-
Malondialdehyde (MDA) standard (e.g., from hydrolysis of 1,1,3,3-tetramethoxypropane)
-
Samples containing this compound
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare samples containing this compound at the desired concentration in an appropriate solvent. Include a small amount of BHT (e.g., 0.01%) in your sample preparation to prevent further oxidation during the assay itself.
-
Reaction Mixture:
-
To 1 mL of your sample, add 2 mL of the TCA-TBA reagent (a freshly prepared 1:1 mixture of 20% TCA and 0.67% TBA).
-
Vortex the mixture thoroughly.
-
-
Incubation: Heat the samples in a boiling water bath for 15-30 minutes. A pink color will develop in the presence of MDA.
-
Cooling and Centrifugation: Cool the samples on ice for 10 minutes to stop the reaction. Centrifuge the samples to pellet any precipitate.
-
Measurement: Transfer the supernatant to a cuvette and measure the absorbance at 532 nm.
-
Quantification: Prepare a standard curve using known concentrations of MDA. Calculate the MDA concentration in your samples by comparing their absorbance to the standard curve. Results are typically expressed as micromoles of MDA per milligram or milliliter of the sample.
Visualizations
Lipid Autoxidation Pathway
Caption: General mechanism of lipid autoxidation and antioxidant intervention.
Experimental Workflow for Preventing this compound Oxidation
Caption: Recommended workflow for handling this compound to minimize oxidation.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 3. redalyc.org [redalyc.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Analysis of the Efficiency of Antioxidants in Inhibiting Lipid Oxidation in Terms of Characteristic Kinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dipalmitelaidin vs. Dipalmitin: A Comparative Guide to Their Role in Membrane Structure and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipalmitelaidin and dipalmitin are both diacylglycerols (DAGs), lipid molecules composed of a glycerol backbone esterified to two fatty acid chains. These molecules play crucial roles as intermediates in lipid metabolism and as signaling molecules within the cell. The key difference between them lies in the nature of their fatty acid constituents: dipalmitin contains two saturated 16-carbon palmitic acid chains, while this compound contains two 16-carbon monounsaturated palmitelaidic acid chains in the trans configuration. This subtle structural variance leads to significant differences in their physical properties and, consequently, their effects on the structure and function of cellular membranes. This guide provides a detailed comparison of this compound and dipalmitin, summarizing their impact on membrane architecture and cellular signaling, supported by established principles and experimental data from related lipid species.
Chemical and Physical Properties
The presence of a trans double bond in the acyl chains of this compound introduces a rigid kink, preventing the tight packing that is characteristic of the fully saturated and flexible acyl chains of dipalmitin. This structural difference is reflected in their physical properties.
| Property | This compound | Dipalmitin |
| Molecular Formula | C36H68O4 | C35H68O5 |
| Molecular Weight | ~565.9 g/mol | ~568.9 g/mol |
| Fatty Acid Composition | Two 16:1 trans (Palmitelaidic acid) | Two 16:0 (Palmitic acid) |
| Acyl Chain Geometry | Kinked, less flexible due to trans double bond | Straight, flexible |
| Melting Point (°C) | Lower than dipalmitin (estimated) | Higher than this compound |
| Phase Transition Temp. | Lower than dipalmitin (estimated) | Higher than this compound |
| Enthalpy of Transition | Lower than dipalmitin (estimated) | Higher than this compound |
Note: Experimental data for this compound is limited. The estimated values are based on the known effects of trans-unsaturated fatty acids on lipid properties compared to their saturated counterparts.
Impact on Membrane Structure and Properties
The differences in the chemical structures of this compound and dipalmitin directly influence their behavior within a lipid bilayer, affecting membrane fluidity, thickness, and packing.
Membrane Fluidity and Packing
The straight, saturated acyl chains of dipalmitin allow for strong van der Waals interactions between neighboring lipid molecules. This leads to tight packing and the formation of a more ordered, gel-like membrane state with reduced fluidity.
In contrast, the trans double bond in This compound introduces a kink in the acyl chains, disrupting the close packing observed with dipalmitin. While the trans configuration allows for a more linear chain than a cis double bond, it still creates steric hindrance. Consequently, membranes containing this compound are expected to exhibit intermediate fluidity, being more fluid than dipalmitin-containing membranes but less fluid than membranes with cis-unsaturated diacylglycerols.
Membrane Thickness
The tighter packing of dipalmitin's saturated acyl chains results in a thicker lipid bilayer compared to one containing this compound. The kinked structure of this compound leads to a less extended conformation of the acyl chains, thereby reducing the overall thickness of the membrane.
Experimental Data and Protocols
While direct comparative experimental data for this compound and dipalmitin is scarce, the following sections outline the standard experimental protocols used to characterize the thermotropic properties and structure of lipid membranes. The expected results are inferred from studies on lipids with similar saturated and trans-unsaturated acyl chains.
Differential Scanning Calorimetry (DSC)
Experimental Protocol:
-
Liposome Preparation:
-
Dipalmitin or this compound is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
The lipid film is dried under vacuum for at least 2 hours to remove any residual solvent.
-
The film is hydrated with a buffer solution (e.g., PBS, pH 7.4) at a temperature above the lipid's phase transition temperature.
-
The hydrated lipid suspension is subjected to several freeze-thaw cycles to promote the formation of unilamellar vesicles.
-
The vesicle suspension is then extruded through polycarbonate filters of a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs) of a uniform size distribution.
-
-
DSC Measurement:
-
A known amount of the liposome suspension is loaded into an aluminum DSC pan. An equal volume of buffer is loaded into a reference pan.
-
The pans are sealed and placed in the DSC instrument.
-
The samples are heated and cooled at a constant rate (e.g., 1-2°C/min) over a defined temperature range.
-
The heat flow to the sample is measured relative to the reference, and the data is recorded as a thermogram.
-
Expected Results:
-
Dipalmitin: A sharp, high-temperature endothermic peak corresponding to the main phase transition from the gel (Lβ) to the liquid-crystalline (Lα) phase. The transition enthalpy (ΔH) would be relatively high, reflecting the strong intermolecular interactions.
-
This compound: An endothermic peak at a lower temperature compared to dipalmitin, with a broader transition and a lower ΔH. This reflects the weaker packing and reduced cooperativity of the phase transition due to the trans double bond.
X-ray Diffraction
Experimental Protocol:
-
Sample Preparation:
-
Oriented multilayer samples are prepared by depositing a solution of the lipid in an organic solvent onto a solid substrate (e.g., a silicon wafer or glass slide).
-
The solvent is allowed to evaporate slowly, resulting in the formation of stacked lipid bilayers aligned parallel to the substrate.
-
The sample is hydrated in a controlled humidity chamber.
-
-
X-ray Diffraction Measurement:
-
The hydrated, oriented sample is placed in an X-ray beam.
-
The diffraction pattern is recorded using a 2D detector.
-
The lamellar repeat distance (d-spacing), which represents the thickness of one lipid bilayer plus the adjacent water layer, is calculated from the positions of the Bragg peaks.
-
Wide-angle X-ray scattering (WAXS) provides information about the lateral packing of the acyl chains.
-
Expected Results:
-
Dipalmitin: In the gel phase, a larger d-spacing and a sharp WAXS peak at ~4.2 Å, indicative of tight, hexagonal packing of the acyl chains.
-
This compound: A smaller d-spacing compared to dipalmitin in the gel phase and a more diffuse WAXS peak, indicating less ordered and looser packing of the acyl chains.
Role in Cellular Signaling
Diacylglycerols are critical second messengers in a variety of signaling pathways, most notably in the activation of protein kinase C (PKC). The generation of DAG at the plasma membrane from the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) is a key event in signal transduction.
Diacylglycerol-PKC Signaling Pathway
Caption: Diacylglycerol-mediated activation of Protein Kinase C.
Differential Effects on PKC Activation
The specific molecular species of DAG can influence the activation of different PKC isoforms. Studies have shown that unsaturated diacylglycerols are generally more potent activators of conventional PKC isoforms (e.g., PKCα) than their saturated counterparts. This is attributed to the kinked conformation of unsaturated acyl chains, which is thought to facilitate the insertion of DAG into the membrane and promote the conformational changes required for PKC activation.
Therefore, it is plausible that This compound , with its trans-unsaturated acyl chains, would be a more effective activator of certain PKC isoforms compared to dipalmitin . The less flexible, saturated chains of dipalmitin may not as readily induce the necessary conformational changes in the membrane to optimally recruit and activate PKC.
Experimental Workflow for Comparing PKC Activation
Caption: Workflow for comparing PKC activation by different diacylglycerols.
Conclusion
The presence of saturated versus trans-unsaturated fatty acid chains in dipalmitin and this compound, respectively, leads to predictable and significant differences in their effects on membrane structure and signaling. Dipalmitin promotes a more ordered, thicker, and less fluid membrane environment, while this compound is expected to induce a state of intermediate fluidity and reduced thickness. These structural differences likely translate to functional distinctions in their roles as signaling molecules, with this compound potentially being a more potent activator of protein kinase C. Further direct comparative studies are warranted to fully elucidate the nuanced roles of these two important diacylglycerol species in cellular physiology and pathophysiology.
Dipalmitelaidin as a Reference Standard for Lipid Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of lipid analysis, the accuracy and reliability of quantitative data are paramount. The use of appropriate reference standards is a critical component in achieving high-quality results. This guide provides a comprehensive comparison of dipalmitelaidin as a potential reference standard for lipid analysis, particularly for triglycerides, and evaluates its characteristics against other commonly used alternatives. While specific experimental performance data for this compound is not extensively available in the public domain, this guide will draw upon established principles of lipid analysis and data for analogous compounds to provide a thorough comparison.
The Role of Reference Standards in Lipid Analysis
Reference standards are substances of known purity and concentration used to calibrate analytical instruments and validate analytical methods. In lipidomics, they are indispensable for:
-
Accurate Quantification: Determining the absolute or relative abundance of lipid species in a sample.
-
Method Validation: Assessing the accuracy, precision, linearity, and sensitivity of an analytical method.
-
Quality Control: Ensuring the consistency and reliability of results over time and across different laboratories.
Internal standards, which are added to a sample prior to extraction and analysis, are particularly crucial for correcting variations in sample preparation, extraction efficiency, and instrument response.
This compound: A Potential Triglyceride Standard
This compound is a triglyceride containing two palmitelaidic acid (16:1n-7t) acyl chains. Its well-defined chemical structure and high purity make it a candidate for use as a reference standard in chromatographic and mass spectrometric analyses of lipids.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C35H64O6 |
| Molecular Weight | 592.88 g/mol |
| Physical State | Solid |
| Solubility | Soluble in organic solvents like chloroform and methanol |
Comparison with Alternative Triglyceride Standards
The selection of an appropriate reference standard depends on the specific requirements of the analytical method and the lipid species being analyzed. Here, we compare this compound with two common alternatives: tripalmitin and a commercially available isotopically labeled triglyceride standard mix.
| Feature | This compound | Tripalmitin | Isotopically Labeled Standards (e.g., SPLASH™ Lipidomix®) |
| Structure | Triglyceride with two C16:1 trans fatty acids | Triglyceride with three C16:0 saturated fatty acids | Mixture of lipids with stable isotopes (e.g., ¹³C, ²H) |
| Purity | High purity available from commercial suppliers | High purity available from commercial suppliers | High isotopic and chemical purity |
| Traceability | Traceable to primary standards | Traceable to primary standards | Certified concentrations and isotopic enrichment |
| Matrix Effect | May co-elute with endogenous triglycerides | May co-elute with endogenous triglycerides | Differentiated from endogenous lipids by mass |
| Quantification | External or internal standard (if not endogenous) | External or internal standard (if not endogenous) | Ideal for internal standard-based quantification |
| Cost | Moderate | Low to moderate | High |
Experimental Protocols: A General Approach
General Protocol for Triglyceride Quantification by LC-MS/MS using an Internal Standard
-
Internal Standard Spiking:
-
Prepare a stock solution of the triglyceride internal standard (e.g., d5-Tripalmitin from a commercial mix) in an appropriate organic solvent (e.g., methanol/chloroform 1:1 v/v).
-
Add a known amount of the internal standard solution to each sample before lipid extraction. The amount should be chosen to yield a signal intensity within the linear range of the instrument and comparable to the expected analyte signal.
-
-
Lipid Extraction:
-
Perform lipid extraction using a standard method such as the Folch or Bligh-Dyer method.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column for separation of triglycerides. A typical mobile phase system consists of a gradient of acetonitrile/isopropanol with an aqueous ammonium formate buffer.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification of specific triglycerides and the internal standard. Monitor the precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Generate a calibration curve using a series of standards with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Determine the concentration of the analyte in the samples by interpolating their response ratios on the calibration curve.
-
Visualizing the Workflow and Principles
The following diagrams illustrate the general workflow of a lipidomics experiment and the principle of quantification using an internal standard.
Caption: General workflow of a lipidomics experiment using an internal standard.
Caption: Principle of quantification using an internal standard.
Conclusion
The selection of a reference standard for lipid analysis is a critical decision that directly impacts the quality of the resulting data. While this compound possesses the fundamental characteristics of a potential triglyceride standard, the lack of extensive, publicly available performance data necessitates a careful evaluation by individual laboratories for their specific applications.
For robust and accurate quantification, especially in complex biological matrices, the use of stable isotope-labeled internal standards is the current gold standard. These standards, such as those found in commercially available mixes, offer the most effective means of correcting for analytical variability.
Researchers, scientists, and drug development professionals should consider the following when selecting a triglyceride reference standard:
-
Analyte Similarity: The standard should be chemically and physically similar to the analytes of interest.
-
Purity and Traceability: The standard should have a high, certified purity and be traceable to primary reference materials.
-
Non-endogenous Nature (for internal standards): The internal standard should not be naturally present in the sample or should be isotopically distinct.
-
Availability and Cost: The standard should be readily available from a reputable supplier at a reasonable cost.
Ultimately, the choice of reference standard will depend on a balance of these factors and the specific requirements of the lipid analysis workflow.
Dipalmitelaidin and its Role in Disease: A Comparative Analysis of Diacylglycerol Levels
Diacylglycerols are key lipid molecules that function as secondary messengers in a multitude of cellular signaling pathways and are intermediates in lipid metabolism. An imbalance in DAG levels has been implicated in the pathogenesis of several diseases, most notably metabolic syndrome, type 2 diabetes, and cardiovascular disease. The accumulation of DAGs in tissues such as the liver and skeletal muscle is a known trigger for insulin resistance.[1][2][3]
Quantitative Comparison of Diacylglycerol Levels
Comprehensive lipidomics studies have enabled the quantification of various lipid species, including diacylglycerols, in plasma and tissue samples. The following table summarizes findings on the concentrations of total or specific diacylglycerols in healthy individuals versus those with metabolic disorders. It is important to note the absence of specific data for Dipalmitelaidin; the presented data pertains to other diacylglycerol species or the total diacylglycerol class.
| Lipid Species | Diseased State | Healthy Control Concentration | Diseased State Concentration | Sample Type | Reference |
| Total Diacylglycerols | Obesity | 10.33 ± 2.62 µM | 13.91 ± 4.09 µM | Plasma | [4] |
| Diacylglycerols (Total) | Non-insulin-dependent diabetes | Data not specified | Elevated in diabetic patients | Plasma Lipoproteins | [5] |
| Diacylglycerol (16:0/18:1) | Type 2 Diabetes | Data not specified | Associated with increased risk | Plasma | |
| Diacylglycerol (18:0/18:0) | Type 2 Diabetes | Data not specified | Increased in muscle of T2D subjects | Muscle Tissue | |
| Diacylglycerol (18:0/20:4) | Type 2 Diabetes | Data not specified | Increased in muscle of T2D subjects | Muscle Tissue | |
| Monoacylglycerols & Diacylglycerols | Cardiovascular Disease & Type 2 Diabetes | Data not specified | Associated with both outcomes | Plasma |
Experimental Protocols
The quantification of diacylglycerol species is primarily achieved through advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity for the analysis of complex lipid mixtures.
Method for Diacylglycerol Quantification in Human Plasma
A common methodology for the accurate determination of diacylglycerols in human plasma involves the following steps:
-
Lipid Extraction: Lipids are extracted from plasma samples using a solvent system, a common method being the Bligh-Dyer procedure which utilizes a chloroform/methanol mixture.
-
Removal of Phospholipids: To eliminate matrix effects during LC-MS/MS analysis, phospholipids are selectively removed. One advanced technique is fluorous biphasic liquid-liquid extraction, where phospholipids form a complex with a perfluoropolyethercarboxylic acid-lanthanum(III) salt and are extracted into a fluorous solvent (tetradecafluorohexane).
-
LC-MS/MS Analysis: The remaining diacylglycerol-containing fraction is then injected into a liquid chromatography system coupled with a tandem mass spectrometer. The separation is often performed using a C18 reversed-phase column. Detection is achieved in positive electrospray ionization mode, monitoring specific precursor-to-product ion transitions for each DAG species.
Signaling Pathways and Experimental Workflows
The pathological effects of elevated diacylglycerol levels are often mediated through the activation of specific signaling cascades. A well-established example is the DAG-mediated activation of Protein Kinase C (PKC), which plays a central role in inducing insulin resistance.
The workflow for analyzing diacylglycerols using lipidomics techniques involves several key stages, from sample collection to data analysis.
References
- 1. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacylglycerol-mediated insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of diacylglycerol activation of PKCθ in lipid-induced muscle insulin resistance in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obesity-Related Changes in Human Plasma Lipidome Determined by the Lipidyzer Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distribution of diacylglycerols among plasma lipoproteins in control subjects and in patients with non-insulin-dependent diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Dipalmitelaidin vs. Saturated Lipids: A Comparative Analysis of Membrane Fluidity
A Guide for Researchers and Drug Development Professionals
The biophysical properties of cell membranes, particularly their fluidity, are critical determinants of cellular function. Membrane fluidity influences a vast array of processes, including signal transduction, ion transport, and the activity of membrane-bound enzymes.[1][2] The lipid composition of the bilayer is a primary regulator of this fluidity. This guide provides a comparative analysis of how dipalmitelaidin, a lipid containing trans-unsaturated fatty acids, affects membrane fluidity in contrast to lipids composed of saturated fatty acids.
While direct experimental data on this compound is scarce, its effects can be reliably inferred from extensive research on its constituent fatty acid, elaidic acid (a trans-unsaturated fatty acid), in comparison to saturated fatty acids like palmitic acid.
Structural Differences and Impact on Membrane Packing
The key difference between saturated and trans-unsaturated fatty acids lies in their molecular geometry, which dictates how they pack within the lipid bilayer.
-
Saturated Lipids: Fatty acids like palmitic acid have straight, flexible hydrocarbon chains with only single carbon-carbon bonds. This linear structure allows them to pack tightly together, maximizing van der Waals interactions and creating a more ordered, rigid membrane structure.[3][4] This dense packing results in decreased membrane fluidity.[1]
-
This compound (Trans-Unsaturated Lipid): this compound is composed of a glycerol backbone esterified with two elaidic acid molecules. Elaidic acid is the trans-isomer of oleic acid, meaning it has a double bond with a trans configuration. This configuration results in a nearly straight hydrocarbon chain, structurally similar to that of a saturated fatty acid. Consequently, trans fatty acids can pack more tightly than their cis-isomers, which have a pronounced kink. However, the rigidity of the double bond slightly disrupts the packing efficiency compared to fully saturated chains.
This structural similarity means that membranes containing trans fatty acids exhibit properties that are intermediate between those of saturated and cis-unsaturated fatty acids, but are much closer to those of saturated lipids.
Conceptual Diagram of Lipid Packing
Fig. 1: Lipid Packing in a Bilayer. This diagram illustrates how the linear shape of saturated and trans-unsaturated lipids allows for tighter packing compared to the kinked structure of cis-unsaturated lipids, leading to differences in membrane fluidity.
Quantitative Comparison of Membrane Properties
The effect of lipid composition on membrane fluidity can be quantified by measuring the main phase transition temperature (Tm), which is the temperature at which the membrane transitions from a rigid gel state to a more fluid liquid-crystalline state.
| Lipid Type | Fatty Acid Composition | Typical Phase Transition Temp. (Tm) | Effect on Membrane Fluidity |
| Saturated Lipid (DPPC) | Dipalmitoyl (16:0) | ~41°C | Decreased |
| Trans-Unsaturated Lipid (DEPC) | Dielaidoyl (18:1 trans) | ~10°C | Slightly Decreased |
| Cis-Unsaturated Lipid (DOPC) | Dioleoyl (18:1 cis) | ~ -18°C | Increased |
As the table shows, lipids with trans double bonds have a much higher Tm than their cis counterparts, confirming that they form more rigid, less fluid membranes. However, their Tm is still significantly lower than that of fully saturated lipids of similar chain length, indicating that a trans double bond is more disruptive to packing than a single bond.
Experimental Methodologies
The fluidity of lipid membranes is primarily assessed using two key techniques: Differential Scanning Calorimetry (DSC) and Fluorescence Anisotropy.
DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled. It is highly effective for determining the phase transition temperature (Tm) of lipid bilayers.
Experimental Protocol:
-
Sample Preparation: Multilamellar vesicles (MLVs) are prepared by dissolving the lipid (e.g., this compound or a saturated phospholipid) in an organic solvent, evaporating the solvent to form a thin film, and hydrating the film with a buffer solution.
-
DSC Analysis: A small, precise amount of the lipid suspension is loaded into the sample cell of the calorimeter, with an identical amount of buffer in the reference cell.
-
Thermal Scan: The sample and reference cells are heated at a constant rate over a defined temperature range.
-
Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature. A peak in the heat flow corresponds to the phase transition (Tm).
Workflow for DSC Experiment
Fig. 2: DSC Experimental Workflow. A simplified overview of the steps involved in determining the phase transition temperature of a lipid sample using Differential Scanning Calorimetry.
This technique measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. The motion of the probe is constrained by the viscosity (fluidity) of its environment. Higher anisotropy values indicate restricted motion and thus, lower membrane fluidity.
Experimental Protocol:
-
Probe Incorporation: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), is incubated with the prepared lipid vesicles, allowing it to partition into the hydrophobic core of the bilayer.
-
Excitation: The sample is excited with vertically polarized light at the probe's excitation wavelength.
-
Emission Measurement: The intensity of the emitted light is measured in both the vertical (parallel) and horizontal (perpendicular) planes.
-
Anisotropy Calculation: The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is an instrument-specific correction factor.
-
Interpretation: Higher 'r' values correlate with lower membrane fluidity.
Impact on Cellular Signaling
Membrane fluidity is not merely a physical parameter but a critical regulator of cellular signaling. The fluidity of the membrane affects the lateral diffusion, conformation, and interaction of membrane-bound proteins, including receptors and enzymes.
-
Receptor Function: Changes in lipid packing can alter the dimerization and activation of transmembrane receptors. A more rigid membrane, as would be promoted by a higher proportion of saturated or trans-unsaturated lipids, can hinder the conformational changes required for receptor signaling.
-
Enzyme Activity: The activity of many membrane-associated enzymes is dependent on the fluid state of the lipid bilayer.
-
Lipid Rafts: The incorporation of lipids that pack tightly, such as saturated lipids and cholesterol, can promote the formation of specialized microdomains known as lipid rafts. These domains are crucial for compartmentalizing signaling molecules and enhancing the efficiency of certain signal transduction pathways. Because this compound's structure is similar to that of saturated lipids, it may preferentially partition into these ordered domains.
Signaling Pathway Modulation by Membrane Fluidity
Fig. 3: Signaling Pathway Modulation. A diagram showing how lipid composition alters membrane fluidity, which in turn modulates the activity of membrane receptors and downstream signaling events.
Conclusion
References
- 1. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 2. Why is cell membrane fluidity important? | AAT Bioquest [aatbio.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Student Question : What is the difference between saturated and unsaturated fatty acids in membranes? | Health Studies | QuickTakes [quicktakes.io]
A Comparative Guide to Isotopic Labeling of Dipalmitelaidin for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
The study of lipid metabolism is crucial for understanding a myriad of diseases, including metabolic syndrome, cardiovascular disease, and cancer. Metabolic flux analysis (MFA) using isotopically labeled lipids provides a powerful tool to quantify the intricate network of lipid synthesis, transport, and breakdown. This guide offers a comparative overview of using isotopically labeled dipalmitelaidin, a trans-fatty acid-containing triglyceride, for MFA.
Due to the limited direct experimental data on isotopically labeled this compound, this guide will utilize elaidic acid, its constituent trans-fatty acid, as a proxy for comparison against other common fatty acids. This approach allows for an evidence-based discussion of the potential metabolic fate of this compound.
Comparative Metabolic Flux: this compound (as Elaidic Acid) vs. Other Fatty Acids
The metabolic fate of a fatty acid is a key determinant of its physiological and pathophysiological effects. Here, we compare the known metabolic characteristics of elaidic acid (the trans-fatty acid component of this compound) with palmitic acid (a saturated fatty acid) and oleic acid (a cis-unsaturated fatty acid).
| Metabolic Parameter | This compound (as 13C-Elaidic Acid) | 13C-Palmitic Acid (Saturated) | 13C-Oleic Acid (Cis-Unsaturated) |
| Primary Metabolic Fate | Preferentially incorporated into triglycerides; slower β-oxidation compared to oleic acid.[1][2] | Readily undergoes β-oxidation for energy or is stored as triglycerides. | Efficiently oxidized for energy; also a primary component of triglycerides and phospholipids.[1] |
| β-Oxidation Rate | Oxidized at approximately half the rate of oleic acid in rat heart mitochondria.[1] However, oxidation rates were found to be similar in human heart homogenates.[3] | Generally high, serving as a primary energy source. | High, representing a major fuel source for many tissues. |
| Effect on Lipogenesis | Upregulates hepatic de novo lipogenesis through activation of the SREBP-1c pathway. | Can contribute to lipogenesis when in excess. | Tends to inhibit the maturation of SREBP-1, potentially downregulating lipogenesis. |
| Incorporation into Cellular Lipids | Readily incorporated into triglycerides and phospholipids, altering membrane composition. | A major component of cellular triglycerides and phospholipids. | A primary component of cellular triglycerides and phospholipids. |
Experimental Protocols
Cell Culture and Isotopic Labeling
This protocol describes the labeling of cultured hepatocytes (e.g., HepG2 cells) with 13C-labeled fatty acids to trace their metabolic fate.
Materials:
-
HepG2 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)
-
13C-labeled fatty acids (e.g., U-13C18-Elaidic Acid, U-13C16-Palmitic Acid, U-13C18-Oleic Acid) complexed to bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform
-
Nitrogen gas stream
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 1 x 106 cells per well and allow them to adhere overnight.
-
Starvation: The following day, replace the growth medium with serum-free DMEM and incubate for 2-4 hours to synchronize the cells.
-
Labeling: Prepare the labeling medium by supplementing serum-free DMEM with the 13C-labeled fatty acid-BSA complex to a final concentration of 100 µM.
-
Incubation: Remove the starvation medium, wash the cells once with PBS, and add 2 mL of the labeling medium to each well. Incubate for the desired time points (e.g., 0, 2, 6, 12, 24 hours).
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Add 1 mL of chloroform and vortex vigorously for 1 minute.
-
Add 0.5 mL of water and vortex again.
-
Centrifuge at 5,000 x g for 10 minutes to separate the phases.
-
Collect the lower organic (lipid) phase.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol outlines the derivatization of fatty acids to FAMEs and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to determine 13C incorporation.
Materials:
-
Dried lipid extract from the previous protocol
-
2% (v/v) H2SO4 in methanol
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable column (e.g., DB-23)
Procedure:
-
Derivatization:
-
Add 1 mL of 2% H2SO4 in methanol to the dried lipid extract.
-
Incubate at 80°C for 1 hour.
-
Allow the sample to cool to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge at 2,000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into the GC-MS.
-
GC Conditions (example):
-
Inlet temperature: 250°C
-
Oven program: 100°C for 2 min, ramp to 250°C at 10°C/min, hold for 10 min.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (example):
-
Ion source temperature: 230°C
-
Electron ionization (EI) at 70 eV.
-
Scan mode: Full scan from m/z 50 to 500.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the FAMEs of interest based on their retention times and mass spectra.
-
Determine the mass isotopomer distribution for each FAME to quantify the incorporation of 13C.
-
Visualizing Metabolic Pathways and Workflows
Metabolic Fate of Fatty Acids
The following diagram illustrates the primary metabolic pathways for fatty acids within a cell, including β-oxidation for energy production and incorporation into complex lipids.
Caption: Overview of fatty acid metabolic pathways.
Experimental Workflow for Isotopic Labeling MFA
This diagram outlines the key steps in performing a metabolic flux analysis experiment using isotopically labeled fatty acids.
Caption: Experimental workflow for fatty acid MFA.
Signaling Pathway: Elaidic Acid and SREBP-1c
This diagram illustrates the proposed mechanism by which elaidic acid influences lipogenesis through the SREBP-1c signaling pathway.
Caption: Elaidic acid's effect on the SREBP-1c pathway.
References
- 1. beta-Oxidation of the coenzyme A esters of elaidic, oleic, and stearic acids and their full-cycle intermediates by rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elaidate, an 18-carbon trans-monoenoic fatty acid, inhibits β-oxidation in human peripheral blood macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of oleic and elaidic acids in rat and human heart homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dipalmitelaidin Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
Dipalmitelaidin, a specific diacylglycerol, is a critical lipid molecule for various research applications, including the study of cellular signaling pathways. Its synthesis can be broadly categorized into two primary methodologies: chemical synthesis via acid catalysis and biocatalysis using enzymes. This guide provides an objective, data-driven comparison of these methods to aid researchers in selecting the optimal approach for their specific needs, considering factors such as yield, purity, and experimental complexity.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the chemical and enzymatic synthesis of this compound and structurally similar diacylglycerols. The data presented is compiled from various experimental findings to provide a comparative overview.
| Parameter | Chemical Synthesis (Acid-Catalyzed) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Typical Yield | 40-60% | 80-95% |
| Purity | Variable, often requires extensive purification | High (>95%) |
| Reaction Time | 12-24 hours | 6-12 hours |
| Reaction Temperature | High (e.g., 100°C) | Mild (e.g., 30-75°C) |
| Key Reagents | Palmitelaidic acid, glycerol, strong acid catalyst (e.g., HCl) | Palmitelaidic acid, glycerol, immobilized lipase (e.g., Lipozyme TL IM) |
| Byproducts | Undesired esters, colored impurities | Minimal, mainly water |
| Process Complexity | Moderate, requires careful control of temperature and removal of water. Purification can be complex. | Low to moderate, simpler workup and purification. |
Experimental Protocols
Chemical Synthesis: Acid-Catalyzed Esterification
This method relies on the direct esterification of glycerol with palmitelaidic acid, driven by a strong acid catalyst and heat.
Materials:
-
Palmitelaidic acid
-
Glycerol
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
tert-Butyl methyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Protocol:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine palmitelaidic acid (2 molar equivalents) and glycerol (1 molar equivalent) in toluene.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 100°C) and continuously remove the water generated during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, add tert-butyl methyl ether and wash the organic phase three times with water to remove the acid catalyst and excess glycerol.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.[1]
Enzymatic Synthesis: Lipase-Catalyzed Esterification
This approach utilizes the specificity of lipases to catalyze the esterification reaction under milder conditions, offering higher selectivity and purity.
Materials:
-
Palmitelaidic acid
-
Glycerol
-
Immobilized lipase (e.g., Lipozyme TL IM)
-
4A molecular sieves
-
Silica gel
-
A suitable solvent (optional, can be performed in a solvent-free system)
Protocol:
-
In a reaction vessel, combine palmitelaidic acid (2 molar equivalents) and glycerol (1 molar equivalent). For a solvent-free system, the reactants are used directly.
-
Add the immobilized lipase (e.g., Lipozyme TL IM) to the mixture. The mass ratio of 4A molecular sieves, silica gel, and glycerol can be set at 1:1:1 to facilitate the reaction and water removal.[2][3]
-
Maintain the reaction temperature at a range of 30-75°C with constant stirring. For the synthesis of a similar compound, 1,3-dipalmitoylglycerol, a temperature of 73°C was found to be optimal.[2][3]
-
The reaction is typically monitored by analyzing the composition of the mixture and is generally complete within 6-12 hours.
-
Upon completion, the immobilized enzyme can be recovered by filtration for potential reuse.
-
The product, this compound, can be purified from the reaction mixture through molecular distillation or solvent fractionation to achieve high purity.
Signaling Pathway and Experimental Workflow
This compound, as a diacylglycerol (DAG), plays a crucial role as a second messenger in cellular signaling, most notably in the activation of Protein Kinase C (PKC). The following diagrams illustrate the general workflow for the synthesis of this compound and its subsequent role in the PKC signaling cascade.
Caption: General experimental workflow for the synthesis of this compound.
Caption: The signaling pathway of Protein Kinase C (PKC) activation by this compound.
References
Inter-laboratory study for Dipalmitelaidin quantification
An Inter-Laboratory Guide to Dipalmitelaidin Quantification: A Comparative Analysis of Methodologies
Introduction
This compound, a diacylglycerol (DAG), is a crucial lipid molecule involved in various cellular signaling pathways and metabolic processes. Its accurate quantification is vital for researchers in numerous fields, including drug development and metabolic research. In the absence of a formal inter-laboratory study specifically for this compound, this guide provides a comprehensive comparison of established analytical methodologies for diacylglycerol quantification, drawing upon data from existing literature and studies on similar lipid species. This document aims to assist researchers, scientists, and drug development professionals in selecting and implementing robust and reliable methods for this compound analysis.
Comparative Analysis of Analytical Methods
The quantification of this compound and other diacylglycerols is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The two most common approaches are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Performance of Quantification Methods
The following table summarizes the performance characteristics of various analytical methods applicable to diacylglycerol analysis, based on data reported in the scientific literature. This information can serve as a benchmark for laboratories to evaluate their in-house methods.
| Analytical Method | Limit of Quantification (LOQ) | Linearity (R²) | Precision (RSD%) | Recovery (%) | Key Considerations |
| LC-MS/MS | 0.1-0.4 pmol/µL[1] | >0.99[2][3][4] | Intra-day: <10%, Inter-day: <15%[5] | 85-115% | High specificity and sensitivity; suitable for complex matrices. Derivatization can enhance ionization efficiency. |
| GC-MS | 0.1 µM | >0.99 | Intra-day: <5%, Inter-day: <10% | >90% | Requires derivatization to increase volatility. Potential for isomerization at high temperatures. |
| TLC-Visible Spectrophotometry | 0.51 mg/mL | 10–90 mg/mL | Slightly lower precision | ~98.7% | Simple and cost-effective but lacks the specificity and sensitivity of MS-based methods. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across different laboratories. Below are generalized protocols for the key stages of this compound quantification.
Sample Preparation: Lipid Extraction
The initial step in lipid analysis is the extraction of lipids from the biological matrix. The choice of method can significantly impact the recovery and composition of the extracted lipids.
1. Liquid-Liquid Extraction (LLE)
-
Folch Method: This classic method uses a chloroform:methanol (2:1, v/v) mixture to extract lipids. It is a robust and widely used technique.
-
Bligh-Dyer Method: A modification of the Folch method, using a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase system that is then partitioned by adding more water and chloroform.
-
Methyl-tert-butyl ether (MTBE) Extraction: This method offers a safer alternative to chloroform and results in a less complex lipid extract. An interlaboratory study on lipidomics found that MTBE extraction was more practical and resulted in more precise interlaboratory results compared to the Bligh and Dyer method.
2. Solid-Phase Extraction (SPE)
SPE can be used for the selective isolation and fractionation of lipid classes, including diacylglycerols. This is particularly useful for removing interfering substances and enriching for low-abundance lipids.
Analytical Quantification: LC-MS/MS and GC-MS
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the sensitive and specific quantification of diacylglycerols.
-
Chromatography: Reversed-phase chromatography is commonly used to separate diacylglycerol isomers based on their fatty acid chain length and degree of unsaturation.
-
Ionization: Electrospray ionization (ESI) is typically used, often with the addition of an acidic modifier to the mobile phase to promote protonation.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification.
-
Internal Standards: The use of stable isotope-labeled internal standards for each diacylglycerol species is crucial for accurate quantification to correct for variations in extraction efficiency and matrix effects.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another well-established technique for lipid analysis.
-
Derivatization: Diacylglycerols are not volatile and require derivatization, typically silylation, to make them suitable for GC analysis.
-
Chromatography: A non-polar capillary column is used to separate the derivatized diacylglycerols.
-
Ionization: Electron ionization (EI) is commonly used.
-
Mass Spectrometry: Selected Ion Monitoring (SIM) is employed for quantitative analysis.
Mandatory Visualizations
Signaling Pathway
Diacylglycerols like this compound are key second messengers in various signaling pathways. The following diagram illustrates the role of DAG in the Phosphoinositide signaling pathway.
Experimental Workflow
The following diagram outlines a typical workflow for the quantification of this compound from a biological sample.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) determination of cantharidin in biological specimens and application to postmortem interval estimation in cantharidin poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
A Comparative Guide to Dipalmitelaidin in Lipidomics: Unveiling a Trans-Fatty Acid Diacylglycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical and functional comparison of Dipalmitelaidin, a diacylglycerol containing two trans-monounsaturated fatty acids, with its saturated counterpart, Dipalmitin. While direct experimental data on this compound in lipidomics datasets is scarce, this guide offers a comparative analysis based on the known biological activities of its constituent fatty acids and the general principles of diacylglycerol signaling and analysis.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its common comparator, Dipalmitin.
| Feature | This compound | Dipalmitin (1,2-Dipalmitoyl-sn-glycerol) | Data Source / Method |
| Molecular Formula | C35H64O5 | C35H68O5 | Chemical Database |
| Molecular Weight | 564.88 g/mol [1][2] | 568.91 g/mol | Chemical Database |
| Lipid Class | Diacylglycerol (DAG) | Diacylglycerol (DAG) | Lipid Classification |
| Fatty Acid Composition | Palmitelaidic acid (16:1t) | Palmitic acid (16:0) | Structural Information |
| Predicted logP | 9.7 (Approx.) | 10.2 (Approx.) | Computational Prediction |
| Abundance in Datasets | Not explicitly annotated in major public lipidomics repositories. May be present in datasets analyzing samples with high trans-fatty acid content, identifiable by its specific mass. | Commonly identified and quantified in numerous lipidomics studies across various biological matrices. | Literature and Database Review |
Comparative Performance and Biological Role
This compound: A Diacylglycerol with Trans-Fatty Acids
This compound is a diacylglycerol (DAG) composed of a glycerol backbone and two palmitelaidic acid molecules. Palmitelaidic acid is the trans-isomer of palmitoleic acid, a monounsaturated omega-7 fatty acid. The presence of trans-fatty acids is the defining feature of this compound and is expected to significantly influence its biological activity compared to its saturated and cis-unsaturated counterparts.
Dipalmitin: A Saturated Diacylglycerol
Dipalmitin, specifically 1,2-dipalmitoyl-sn-glycerol, is a common diacylglycerol in biological systems, composed of a glycerol backbone and two saturated palmitic acid molecules. It is a key intermediate in lipid metabolism and a well-known signaling molecule.
Performance Comparison: Inferred from Fatty Acid Biology
| Aspect | This compound (Inferred) | Dipalmitin (Established) |
| Membrane Fluidity | Likely decreases membrane fluidity compared to cis-unsaturated DAGs, but may have a less rigidifying effect than fully saturated DAGs. | Increases membrane rigidity and order. |
| Signaling | Expected to act as a second messenger, potentially with altered kinetics or downstream effects compared to other DAGs. Trans-fatty acids have been linked to pro-inflammatory signaling pathways. | Well-established second messenger that activates Protein Kinase C (PKC). |
| Metabolism | The metabolic fate of trans-fatty acid-containing DAGs is less characterized but may differ from saturated and cis-unsaturated DAGs. | Readily metabolized for energy storage (triglyceride synthesis) or used in the synthesis of other lipids. |
| Health Implications | The presence of trans-fatty acids raises concerns about potential adverse health effects, as dietary trans-fats are linked to cardiovascular disease and inflammation. | Elevated levels of saturated DAGs are associated with insulin resistance and other metabolic disorders. |
Signaling Pathways
Diacylglycerols are pivotal second messengers that activate a variety of signaling proteins, most notably Protein Kinase C (PKC). The specific fatty acid composition of the DAG molecule can influence which PKC isoforms are activated and the downstream cellular responses.
General Diacylglycerol Signaling Pathway
The canonical diacylglycerol signaling pathway begins with the hydrolysis of membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). This reaction generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 diffuses into the cytoplasm to trigger the release of calcium from intracellular stores, DAG remains in the membrane and recruits and activates PKC.
Hypothetical Signaling Pathway for this compound
Given that this compound is a diacylglycerol, it is expected to participate in the PKC signaling pathway. However, the presence of trans-fatty acids may introduce specificities. Research on trans-fatty acids suggests they can modulate inflammatory signaling pathways. Therefore, this compound might preferentially activate certain PKC isoforms or other signaling molecules involved in inflammatory responses.
Experimental Protocols
Lipid Extraction from Biological Samples
A standard method for extracting lipids, including diacylglycerols, is a modified Bligh-Dyer extraction.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Sample (e.g., cell pellet, tissue homogenate)
-
Glass tubes
-
Centrifuge
Protocol:
-
To your sample in a glass tube, add a 2:1 (v/v) mixture of chloroform:methanol. The total volume should be at least 20 times the sample volume.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.25 volumes of chloroform and vortex for 30 seconds.
-
Add 0.25 volumes of 0.9% NaCl and vortex for 30 seconds.
-
Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in an appropriate solvent for downstream analysis (e.g., methanol/chloroform 1:1).
Quantification of Diacylglycerols by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
-
Gradient: A time-dependent gradient from a high percentage of mobile phase A to a high percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 55 °C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for untargeted analysis.
-
MRM Transitions: For this compound, a precursor ion corresponding to its [M+NH4]+ adduct would be selected, and a fragment ion corresponding to the neutral loss of a palmitelaidic acid moiety would be monitored. A similar approach is used for Dipalmitin.
-
Internal Standards: Use of a deuterated or odd-chain diacylglycerol internal standard is crucial for accurate quantification.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound and its comparison with other diacylglycerols in a lipidomics study.
Conclusion
The analysis of this compound presents a unique opportunity to understand the biological roles of diacylglycerols containing trans-fatty acids. While direct experimental data remains limited in public datasets, this guide provides a framework for its comparative analysis against well-characterized lipids like Dipalmitin. By leveraging established lipidomics workflows and integrating knowledge of trans-fatty acid biology, researchers can begin to elucidate the specific signaling pathways and metabolic fates of this intriguing lipid species. Future studies employing targeted lipidomics and stable isotope labeling will be crucial to definitively characterize the role of this compound in health and disease.
References
Dipalmitelaidin in Cellular Signaling: A Comparative Guide to Lipid Second Messengers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid second messengers is paramount for dissecting cellular signaling and identifying novel therapeutic targets. This guide provides a comparative analysis of Dipalmitelaidin and other key lipid second messengers, with a focus on their roles in signal transduction, supported by experimental data and detailed methodologies.
This compound, a diacylglycerol (DAG) molecule containing two palmitelaidic acid acyl chains, belongs to the diverse class of lipid second messengers. While direct experimental data on the specific signaling properties of this compound are limited in the current scientific literature, its role can be inferred from the broader understanding of how the structure of diacylglycerols dictates their function. This guide will compare the known and inferred signaling characteristics of this compound with other well-characterized lipid second messengers, namely other species of diacylglycerol (DAG), phosphatidic acid (PA), lysophosphatidic acid (LPA), and sphingosine-1-phosphate (S1P).
Comparative Analysis of Lipid Second Messenger Signaling
The signaling potential of a lipid second messenger is determined by its ability to bind to and modulate the activity of specific downstream effector proteins. The structural characteristics of the lipid, including the nature of its fatty acid chains, its stereochemistry, and its headgroup, are critical determinants of its signaling function.
Diacylglycerol (DAG) Species: The Importance of Structure
Diacylglycerols are central players in signal transduction, most notably as activators of Protein Kinase C (PKC) isoforms. The structure of DAG molecules, which can vary in their fatty acid composition and the stereospecific position of these fatty acids on the glycerol backbone, significantly influences their signaling efficacy.
-
Stereoisomerism: The sn-1,2 stereoisomer of DAG is the biologically active form that binds to the C1 domain of PKC and other effector proteins.[1] In contrast, sn-1,3 and sn-2,3 isomers are generally unable to activate PKCs and are thus not considered signaling molecules.[1] this compound, in its signaling capacity, would exist as sn-1,2-dipalmitelaidin.
-
Acyl Chain Composition: The length and degree of saturation of the fatty acid chains in a DAG molecule influence its physical properties within the cell membrane and its affinity for effector proteins. While extensive comparative data for a wide range of DAG species are not available, studies have shown that variations in acyl chain composition can lead to differential recruitment of PKC isoforms.
This compound , with its two trans-monounsaturated 16-carbon fatty acid chains (palmitelaidic acid), presents a unique structure. The trans configuration of the double bond results in a more linear and rigid structure compared to its cis isomer, palmitoleic acid. This structural feature likely influences its packing within the membrane and its interaction with the C1 domains of its target proteins. While specific data is lacking, it is plausible that these structural differences could translate into altered potency or isoform selectivity for PKC activation compared to DAGs with saturated or cis-unsaturated fatty acids. Some studies suggest that trans-fatty acids can promote pro-inflammatory signaling pathways.[2]
Table 1: Comparative Signaling Properties of Diacylglycerol (DAG) and Other Lipid Second Messengers
| Second Messenger | Primary Effector(s) | Key Signaling Outcomes | Notes on Structural Specificity |
| This compound (inferred) | Protein Kinase C (PKC) isoforms | Proliferation, differentiation, apoptosis, inflammation | sn-1,2 isomer is active. The trans-monounsaturated fatty acids may influence membrane dynamics and PKC isoform selectivity. |
| Other Diacylglycerols (DAGs) | PKC isoforms, RasGRPs, Munc13s, chimaerins | Proliferation, differentiation, apoptosis, secretion | sn-1,2 isomer is active. Acyl chain length and saturation affect potency and isoform specificity. |
| Phosphatidic Acid (PA) | mTOR, Raf-1, Sphingosine Kinase 1, PIP5K | Cell growth, proliferation, survival, cytoskeletal dynamics | Acyl chain composition can influence protein binding and activation.[3] |
| Lysophosphatidic Acid (LPA) | LPA Receptors (LPAR1-6, G-protein coupled receptors) | Proliferation, migration, survival, cytoskeletal changes | Acyl chain length and saturation affect receptor binding and signaling output.[4] |
| Sphingosine-1-Phosphate (S1P) | S1P Receptors (S1PR1-5, G-protein coupled receptors) | Cell survival, proliferation, migration, immune cell trafficking | Acts both extracellularly via receptors and intracellularly on specific targets. |
Signaling Pathways of Lipid Second Messengers
The diverse biological effects of lipid second messengers are mediated through distinct signaling pathways.
This compound and Diacylglycerol Signaling
This compound, as a diacylglycerol, is presumed to activate the canonical DAG signaling pathway. This pathway is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating DAG and inositol 1,4,5-trisphosphate (IP3). DAG remains in the plasma membrane where it recruits and activates members of the PKC family.
This compound Signaling Pathway.
Phosphatidic Acid (PA) Signaling
Phosphatidic acid can be generated through two primary routes: the phosphorylation of DAG by diacylglycerol kinases (DGKs) or the hydrolysis of phospholipids by phospholipase D (PLD). PA exerts its signaling functions by recruiting and activating a variety of proteins involved in cell growth, proliferation, and cytoskeletal organization.
References
- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trans-Fatty acids promote proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Benchmarking Dipalmitelaidin extraction efficiency with different methods
For Researchers, Scientists, and Drug Development Professionals
The efficient extraction of specific lipids is a critical preliminary step in a wide array of research and development applications, from drug formulation to metabolic studies. Dipalmitelaidin, a triglyceride of significant interest, requires robust extraction methods to ensure accurate quantification and downstream analysis. This guide provides a comparative overview of four commonly employed extraction techniques: the Folch method, Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE). While direct quantitative data for this compound extraction efficiency is not extensively available in the public domain, this guide draws upon established principles of lipid extraction and data from analogous triglyceride compounds to provide a comprehensive comparison.
Comparative Analysis of Extraction Efficiency
The selection of an appropriate extraction method hinges on a balance of efficiency, sample throughput, cost, and the specific requirements of the analytical endpoint. The following table summarizes the relative performance of the four methods for the extraction of triglycerides, which can be considered indicative for this compound.
| Parameter | Folch Method | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Supercritical Fluid Extraction (SFE) |
| Principle | Solvent partitioning with a chloroform/methanol mixture. | Continuous solid-liquid extraction with a refluxing solvent. | Acoustic cavitation to disrupt cell matrices and enhance solvent penetration. | Extraction using a supercritical fluid (typically CO₂) as the solvent. |
| Relative Triglyceride Yield | High, often considered the "gold standard" for total lipid extraction.[1][2] | High, but can be affected by the polarity of the solvent used.[1][3] | High, often comparable to or exceeding Soxhlet in shorter times.[4] | High and highly tunable by modifying pressure and temperature. |
| Extraction Time | Moderate (typically 1-2 hours) | Long (several hours to overnight) | Short (minutes to less than an hour) | Short to moderate (minutes to a few hours) |
| Solvent Consumption | High | High | Low to moderate | Low (CO₂ is recycled), co-solvents may be used in small amounts. |
| Sample Throughput | Low to moderate | Low (batch processing) | High (can be automated) | High (can be automated and multiplexed) |
| Cost (Initial Investment) | Low | Low | Moderate | High |
| Automation Potential | Low | Semi-automatable | High | High |
| Selectivity | Low (co-extracts other lipids) | Moderate (depends on solvent) | Moderate | High (tunable for specific lipid classes) |
| Thermal Degradation Risk | Low | High (due to prolonged heating) | Low (can be performed at low temperatures) | Low (uses mild temperatures) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following sections outline generalized protocols for each extraction method, which should be optimized for the specific sample matrix containing this compound.
Folch Method
This method is a classic liquid-liquid extraction technique widely used for its high recovery of total lipids.
Materials:
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas or vacuum evaporator
Procedure:
-
Homogenize the sample (e.g., tissue, oilseed) in a 2:1 (v/v) mixture of chloroform and methanol. The solvent volume should be approximately 20 times the sample volume.
-
Agitate the homogenate for 15-20 minutes at room temperature.
-
Centrifuge the mixture to pellet solid debris.
-
Transfer the supernatant to a clean centrifuge tube.
-
Add 0.2 volumes of 0.9% NaCl solution to the supernatant to induce phase separation.
-
Vortex the mixture and centrifuge at low speed to separate the phases.
-
The lower chloroform phase, containing the lipids, is carefully collected.
-
The solvent is evaporated under a stream of nitrogen or using a vacuum evaporator to yield the lipid extract.
Soxhlet Extraction
Soxhlet extraction is a well-established method for the exhaustive extraction of lipids from solid samples.
Materials:
-
Soxhlet extraction apparatus (including heating mantle, round-bottom flask, Soxhlet extractor, and condenser)
-
Cellulose extraction thimble
-
Rotary evaporator
-
Extraction solvent (e.g., hexane, petroleum ether)
Procedure:
-
Place the dried and ground sample into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with the chosen extraction solvent.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
The solvent vapor will travel up to the condenser, where it will cool and drip back onto the sample in the thimble.
-
Once the solvent level in the thimble reaches the siphon arm, the solvent and extracted lipids will be siphoned back into the round-bottom flask.
-
This cycle is repeated for several hours to ensure complete extraction.
-
After extraction, the solvent is removed using a rotary evaporator to obtain the lipid extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to enhance extraction efficiency, often with reduced time and solvent consumption.
Materials:
-
Ultrasonic bath or probe sonicator
-
Extraction vessel
-
Filtration or centrifugation setup
-
Extraction solvent (e.g., hexane, ethanol)
Procedure:
-
Place the sample in the extraction vessel and add the extraction solvent.
-
Immerse the vessel in an ultrasonic bath or place the probe of a sonicator into the mixture.
-
Apply ultrasonic waves for a specified duration and power level. The temperature can be controlled by a cooling jacket or by placing the vessel in an ice bath.
-
After sonication, separate the extract from the solid residue by filtration or centrifugation.
-
The solvent is then evaporated to yield the lipid extract.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent, offering high selectivity and a "green" alternative to organic solvents.
Materials:
-
Supercritical fluid extractor
-
High-pressure pump
-
Extraction vessel
-
Back-pressure regulator
-
Collection vessel
-
Supercritical CO₂ (and co-solvent if needed, e.g., ethanol)
Procedure:
-
Place the ground sample into the extraction vessel.
-
The high-pressure pump delivers liquid CO₂ to a heater, where it is brought to its supercritical state (above its critical temperature and pressure).
-
The supercritical CO₂ is then passed through the extraction vessel, where it dissolves the lipids.
-
The lipid-laden supercritical fluid flows through a back-pressure regulator, where the pressure is reduced, causing the CO₂ to return to a gaseous state and release the extracted lipids.
-
The extracted lipids are collected in a collection vessel, and the CO₂ can be recycled.
Experimental Workflow and Visualization
The following diagrams illustrate the general workflow for comparing these extraction methods and a conceptual signaling pathway relevant to lipid metabolism for the target audience.
Caption: Workflow for comparing this compound extraction methods.
Caption: Simplified overview of triglyceride metabolism pathways.
References
Safety Operating Guide
Proper Disposal of Dipalmitelaidin: A Guide for Laboratory Professionals
Disclaimer: Specific safety data and disposal procedures for Dipalmitelaidin are not publicly available. The information provided herein is based on general best practices for the disposal of similar, non-hazardous lipid compounds. Researchers, scientists, and drug development professionals must consult the Safety Data Sheet (SDS) provided by the supplier and their institution's Environmental Health and Safety (EHS) department for specific handling and disposal instructions. This compound should be considered potentially hazardous until a thorough review of the supplier-provided SDS is completed.
Essential Safety and Logistical Information
The proper disposal of laboratory chemicals is crucial for maintaining a safe and compliant research environment. This guide provides a framework for the operational and disposal plans for this compound, emphasizing the need for adherence to institutional and regulatory guidelines.
Pre-Disposal Hazard Assessment
Before handling this compound for disposal, it is imperative to:
-
Locate and Review the Supplier-Specific Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards, handling, storage, and disposal of a chemical.
-
Consult with your Institution's Environmental Health and Safety (EHS) Department: Your EHS department will provide guidance on the specific waste streams and disposal protocols required by your institution and local regulations.
-
Wear Appropriate Personal Protective Equipment (PPE): Based on the SDS and EHS recommendations, at a minimum, this should include a lab coat, safety glasses, and chemical-resistant gloves.
General Disposal Procedures for Non-Hazardous Lipid Compounds
The following procedures are general guidelines and must be verified against the specific instructions in the this compound SDS.
Solid this compound Waste
Solid forms of this compound, including pure compound and contaminated labware (e.g., weigh boats, spatulas), should be disposed of as solid chemical waste.
Step-by-Step Protocol:
-
Segregation: Collect all solid this compound waste in a designated, properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Containerization: Use a leak-proof, puncture-resistant container with a secure lid. The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's EHS department.
This compound in Organic Solvents
Solutions of this compound in organic solvents must be disposed of as liquid chemical waste.
Step-by-Step Protocol:
-
Segregation: Collect the this compound-solvent mixture in a designated, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible and permitted by your EHS department.
-
Containerization: Use a sealed, chemical-resistant container appropriate for flammable or volatile liquids. Do not fill the container to more than 80% capacity to allow for vapor expansion.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) and their approximate concentrations, and any relevant hazard warnings.
-
Storage: Store the sealed container in a designated satellite accumulation area, typically within a flammable storage cabinet if the solvent is flammable.
-
Pickup: Arrange for waste pickup through your institution's EHS department.
Quantitative Data Summary
As no specific quantitative data for this compound disposal is publicly available, the following table provides a template for the type of information that should be obtained from the SDS and your EHS department.
| Parameter | Guideline | Source |
| Waste Concentration Limits | To be determined | Supplier SDS / EHS Department |
| Container Size Limits | To be determined | EHS Department |
| Satellite Accumulation Time Limits | To be determined | EHS Department |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
This guide is intended to supplement, not replace, the specific guidance provided by your chemical supplier and institutional safety protocols. Always prioritize safety and compliance in all laboratory procedures.
Personal protective equipment for handling Dipalmitelaidin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dipalmitelaidin. The following procedures are based on general laboratory safety protocols for handling solid chemical compounds where specific hazard data is unavailable. Always exercise caution and adhere to your institution's specific environmental health and safety (EHS) guidelines.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile) | To prevent direct skin contact. |
| Eye Protection | Safety Glasses | With side shields or goggles | To protect eyes from dust particles or splashes. |
| Body Protection | Laboratory Coat | Standard, long-sleeved | To protect skin and clothing from contamination. |
| Respiratory Protection | Dust Mask (optional) | N95 or equivalent | Recommended when handling powders to prevent inhalation. |
Operational Plan: Handling this compound
1. Preparation:
-
Ensure a clean and organized workspace.
-
Work in a well-ventilated area or a chemical fume hood, especially when handling the powder form.
-
Assemble all necessary equipment and PPE before handling the compound.
2. Handling:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid generating dust. Use a spatula or other appropriate tools for transferring the solid.
-
If weighing, do so in an enclosure or a fume hood to contain any airborne particles.
-
Keep containers of this compound closed when not in use.
3. In Case of a Spill:
-
If a spill occurs, prevent further spread.
-
For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a labeled waste container.
-
Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste.
-
Solid Waste:
-
Collect any excess this compound and contaminated disposables (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous waste.
-
-
Empty Containers:
-
Triple-rinse the empty container with a suitable solvent.
-
Collect the rinsate as hazardous waste.
-
After rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous waste.
-
-
Waste Pickup:
-
Follow your institution's procedures for arranging the pickup and disposal of chemical waste by the EHS department.
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
